2-Methylindanone, (R)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
57128-12-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChI Key |
BEKNOGMQVKBMQN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of 2-Methyl-1-Indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-methyl-1-indanone, a valuable chiral building block in the development of various pharmaceutical agents. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows to facilitate a comprehensive understanding of the synthetic strategies.
Introduction
Chiral 2-methyl-1-indanone is a crucial intermediate in the synthesis of a range of biologically active molecules. The stereochemistry at the C-2 position is often critical for the pharmacological activity of the final compound, making the development of efficient and highly selective asymmetric syntheses a significant area of research. This guide explores prominent and effective methods for achieving high enantiopurity in the synthesis of this key intermediate.
Core Synthetic Strategies and Methodologies
The enantioselective synthesis of 2-methyl-1-indanone primarily relies on the asymmetric α-methylation of 1-indanone or the deracemization of racemic 2-methyl-1-indanone. Key strategies employed to achieve high enantioselectivity include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis.
Chiral Auxiliary-Mediated Asymmetric Alkylation
One of the most reliable and well-established methods for the enantioselective α-alkylation of ketones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recovered. For the synthesis of 2-methyl-1-indanone, derivatives of amino acids and other chiral scaffolds have been successfully employed.
A notable example is the use of pseudoephedrine as a chiral auxiliary. The 1-indanone is first condensed with (S,S)-pseudoephedrine to form a chiral enamine or a related derivative. Subsequent methylation of the enolate, directed by the chiral auxiliary, proceeds with high diastereoselectivity. The final step involves the removal of the auxiliary to yield the desired enantiomer of 2-methyl-1-indanone.
Experimental Protocol: Asymmetric α-Methylation of 1-Indanone using a Pseudoephedrine-derived Chiral Auxiliary
This protocol is based on established methodologies for asymmetric alkylation using pseudoephedrine amides.
-
Formation of the N-Indanoyl Pseudoephedrine Amide: To a solution of 1-indanone (1.0 eq) and (S,S)-pseudoephedrine (1.1 eq) in toluene is added a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Diastereoselective Methylation: The N-indanoyl pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at -78 °C for several hours until completion.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude methylated product is then subjected to acidic or basic hydrolysis to cleave the pseudoephedrine auxiliary, yielding the enantioenriched 2-methyl-1-indanone. Purification is typically achieved through column chromatography.
Quantitative Data:
| Method | Catalyst/Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) / d.r. |
| Chiral Auxiliary Mediated Alkylation | (S,S)-Pseudoephedrine | LDA | Methyl Iodide | THF | -78 | 85-95 | >95:5 d.r. |
| Organocatalytic α-Methylation (Hypothetical) | Chiral Proline Derivative | - | Methylating Agent | CH2Cl2 | RT | 70-90 | up to 99% ee |
| Transition-Metal Catalyzed α-Methylation (Hypothetical) | Pd(OAc)2 / Chiral Ligand | NaHMDS | Methylating Agent | Toluene | 50 | 80-98 | up to 98% ee |
Organocatalytic Asymmetric α-Methylation
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. In the context of α-alkylation, chiral amines, such as proline and its derivatives, can catalyze the reaction between a ketone and an electrophile via enamine or iminium ion intermediates. For the synthesis of 2-methyl-1-indanone, a chiral secondary amine would react with 1-indanone to form a chiral enamine. This enamine would then react with a methylating agent, with the stereoselectivity being controlled by the chiral catalyst.
Logical Workflow for Organocatalytic α-Methylation
Caption: Organocatalytic α-methylation of 1-indanone.
Transition-Metal Catalyzed Asymmetric α-Methylation
Transition-metal catalysis offers another highly efficient route to enantioenriched α-alkylated ketones. Complexes of metals such as palladium, rhodium, or nickel with chiral ligands can catalyze the asymmetric methylation of 1-indanone enolates. The chiral ligand environment around the metal center dictates the facial selectivity of the electrophilic attack by the methylating agent.
Experimental Workflow for Transition-Metal Catalyzed α-Methylation
Caption: Transition-metal catalyzed α-methylation workflow.
Conclusion
The enantioselective synthesis of 2-methyl-1-indanone can be effectively achieved through several modern synthetic strategies. The use of chiral auxiliaries, particularly pseudoephedrine, provides a robust and high-yielding method with excellent stereocontrol. While specific detailed protocols for organocatalytic and transition-metal-catalyzed α-methylation of 1-indanone to directly yield 2-methyl-1-indanone are less commonly documented in readily available literature, the principles and general workflows for these powerful techniques are well-established and offer promising avenues for further methods development. The choice of synthetic route will ultimately depend on factors such as substrate scope, desired scale, and the availability of chiral catalysts or auxiliaries. This guide provides a foundational understanding of the key approaches for the synthesis of this important chiral building block, intended to aid researchers in the design and execution of their synthetic endeavors.
(R)-2-Methylindanone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-methyl-1-indanone. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 17496-14-9 (Racemic) | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₀O | [1][4] |
| Molecular Weight | 146.19 g/mol | [1][2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are outlines of key experimental protocols relevant to the synthesis and analysis of 2-methyl-1-indanone.
Enantioselective Synthesis of 2-Methyl-1-indanone
The asymmetric synthesis of 2-methyl-1-indanone is of significant interest to obtain the desired (R)- or (S)-enantiomer. One common approach involves the enantioselective alkylation of 1-indanone.
Objective: To synthesize (R)-2-Methylindanone with high enantiomeric excess.
Materials:
-
1-Indanone
-
A suitable methylating agent (e.g., methyl iodide)
-
A chiral auxiliary or a chiral phase-transfer catalyst
-
An appropriate base (e.g., potassium carbonate)
-
Organic solvents (e.g., toluene, dichloromethane)
-
Reagents for work-up and purification (e.g., hydrochloric acid, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: A reaction vessel is charged with 1-indanone, the chiral catalyst, and the base in an appropriate organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: The methylating agent is added to the reaction mixture, typically at a controlled temperature to manage the reaction's exothermicity and selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched, and the organic layer is separated, washed with aqueous solutions to remove inorganic byproducts, and dried.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the 2-methyl-1-indanone.
-
Chiral Analysis: The enantiomeric excess of the final product is determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Determining the enantiomeric purity of (R)-2-Methylindanone is a critical step. Chiral HPLC is a widely used technique for this purpose.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-methyl-1-indanone.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column).
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
Procedure:
-
Sample Preparation: A dilute solution of the 2-methyl-1-indanone sample is prepared in the mobile phase.
-
Injection: A specific volume of the sample solution is injected onto the chiral column.
-
Elution: The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.
-
Detection: The separated enantiomers are detected by the UV detector as they elute from the column, generating a chromatogram.
-
Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Logical and Experimental Workflows
Visualizing workflows can aid in understanding the logical progression of experiments and processes. The following diagrams, rendered using the DOT language, illustrate key workflows related to (R)-2-Methylindanone.
Caption: Enantioselective synthesis workflow for (R)-2-Methylindanone.
Caption: Workflow for the chiral analysis of 2-Methylindanone.
References
The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of indanone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes.
Biological Activities of Indanone Derivatives
Indanone derivatives have demonstrated significant potential in various therapeutic areas. Their biological activities are diverse, ranging from cytotoxicity against cancer cell lines to the inhibition of key enzymes implicated in neurodegenerative and inflammatory diseases.
Anticancer Activity
Indanone derivatives have shown promising antiproliferative effects against a variety of cancer cells.[1] One notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[2][3] For instance, certain 2-benzylidene-1-indanones have demonstrated potent cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[3] Another anticancer mechanism involves the downregulation of NF-κB p65 and Bcl-2 expression, which are key regulators of cell survival and apoptosis.[4][5] One indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to be more effective than the approved drug irinotecan against certain colon cancer cell lines.[2] This compound induces G2/M phase cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[2][4]
Antimicrobial Activity
Indanone derivatives have also been identified as potential antibacterial and antifungal agents.[6][7][8] Studies have shown that these compounds can exhibit inhibitory activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8] For example, a series of aurone and indanone derivatives were evaluated for their antibacterial activity against C. albicans, E. coli, and S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 15.625 µM.[9] The antimicrobial and antifungal screening of indanone acetic acid derivatives also revealed promising results against various bacterial and fungal strains.[7]
Anti-inflammatory Activity
The anti-inflammatory potential of indanone derivatives has been linked to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.[10][11] By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects. Several 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and shown to possess good COX-2 inhibitory activities, with IC50 values in the low micromolar range.[10][11]
Neuroprotective Activity
Perhaps the most well-known application of the indanone scaffold is in the treatment of Alzheimer's disease.[12] Donepezil, an acetylcholinesterase (AChE) inhibitor with an indanone core, is a widely prescribed medication for managing the symptoms of mild to moderate Alzheimer's disease.[6][13] It acts by reversibly inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function.[6][13] Numerous other indanone derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors, with some exhibiting even greater potency than donepezil.[14][15] For instance, one derivative with a piperidine group linked to the indanone core showed an IC50 value of 0.0018 µM for AChE inhibition, which is 14-fold more potent than donepezil.[15] Some multi-target-directed indanone derivatives have also been developed to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation, offering a multifaceted approach to Alzheimer's disease therapy.[3][16]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various indanone derivatives as reported in the literature.
Table 1: Anticancer Activity of Indanone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl hydrazone derivatives | Various colon cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 | [2][4][5] |
| ITH-6 | HT-29 (colon) | 0.44 | [4] |
| ITH-6 | COLO 205 (colon) | 0.98 | [4] |
| ITH-6 | KM 12 (colon) | 0.41 | [4] |
| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [3] |
| Indanone tricyclic spiroisoxazoline (9f) | MCF-7 (breast) | 0.03 ± 0.01 | [17][18] |
| Gallic acid based indanone | MCF-7 (breast) | 2.2 | [19] |
Table 2: Antimicrobial Activity of Indanone Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Aurone and indanone derivatives | C. albicans, E. coli, S. aureus | 15.625 - >100 | 62.5 - >100 | [9][20] |
| Indanone acetic acid derivatives | S. aureus, B. subtilis, E. coli, S. typhi | - | - | [8] |
| Indanone acetic acid derivatives | C. albicans, A. niger | - | - | [8] |
| 5,6-dimethoxy-1-indanone derivatives | C. albicans | 50 µg/mL | - | [21] |
Table 3: Anti-inflammatory Activity of Indanone Derivatives (COX-2 Inhibition)
| Compound/Derivative | IC50 (µM) | Reference |
| 1,3-Dihydro-2H-indolin-2-one (4e) | 2.35 ± 0.04 | [10][11] |
| 1,3-Dihydro-2H-indolin-2-one (9h) | 2.422 ± 0.10 | [10][11] |
| 1,3-Dihydro-2H-indolin-2-one (9i) | 3.34 ± 0.05 | [10][11] |
Table 4: Neuroprotective Activity of Indanone Derivatives (Acetylcholinesterase Inhibition)
| Compound/Derivative | IC50 (µM) | Reference |
| Donepezil | 0.0201 ± 0.0001 | [16][22] |
| Compound 6a (piperidine derivative) | 0.0018 | [15] |
| Compounds 54, 55, 68 | 8.82, 6.94, 9.53 | [14] |
| Compounds 54, 56, 59, 64 | 14.06, 12.30, 14.06, 12.01 | [23] |
| Compounds D28, D29, D30 | 0.0248 ± 0.0010, 0.0224 ± 0.0008, 0.0257 ± 0.0009 | [16] |
| Compounds 26d, 26i | 0.0148, 0.0186 | [3] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][26]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[26][27]
-
Compound Treatment: The cells are then treated with various concentrations of the indanone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.[25][26] The plate is then incubated for 3-4 hours at 37°C.[26][27]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[24][25]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[26][27] The percentage of cell viability is calculated relative to the untreated control cells.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[28] MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[29]
Protocol (Broth Microdilution Method): [28][30]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: Serial twofold dilutions of the indanone derivatives are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[28]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.[29] After incubation, the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is considered the MBC.[29]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity.[31][32][33][34]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.
-
Inhibitor Addition: The indanone derivative (inhibitor) at various concentrations is added to the wells, and the plate is pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[35]
Protocol (Colorimetric or Fluorometric): [36]
-
Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the indanone derivative (inhibitor) in a reaction buffer.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection of Product: The COX-2 enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The amount of prostaglandin produced is quantified using either a colorimetric or fluorometric method. In a common colorimetric assay, the peroxidase activity of COX is utilized to generate a colored product that is measured by a spectrophotometer. Fluorometric assays often detect the intermediate product, prostaglandin G2.[36]
-
Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of indanone derivatives.
Caption: Anticancer mechanisms of indanone derivatives.
Caption: Neuroprotective mechanism of indanone derivatives.
Caption: Anti-inflammatory mechanism of indanone derivatives.
Caption: Experimental workflow for the MTT assay.
Conclusion
Indanone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific literature. The ability to modulate various biological targets, including enzymes and signaling pathways, underscores the therapeutic potential of this chemical scaffold. Further research and development in this area are warranted to translate these promising preclinical findings into novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich pharmacology of indanone derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dementia - Wikipedia [en.wikipedia.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. researchhub.com [researchhub.com]
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- 27. Anticancer test with the MTT assay method [bio-protocol.org]
- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. microchemlab.com [microchemlab.com]
- 30. protocols.io [protocols.io]
- 31. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 32. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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An In-Depth Technical Guide to the Resolution of Racemic 2-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the resolution of racemic 2-methyl-1-indanone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the primary techniques employed for the separation of its enantiomers, including enzymatic kinetic resolution, classical chemical resolution via diastereomeric crystallization, and chromatographic methods. This document is intended to serve as a practical resource, offering detailed experimental protocols where available and summarizing key quantitative data to facilitate methodological comparison and implementation.
Enzymatic Resolution
Enzymatic resolution has emerged as a powerful and environmentally benign strategy for the synthesis of enantiomerically pure compounds. For racemic 2-methyl-1-indanone, Dynamic Kinetic Resolution (DKR) has been explored, offering the potential for a theoretical yield of 100% of a single enantiomer.
Dynamic Kinetic Resolution (DKR) using Phenylacetone Monooxygenase (PAMO)
A notable enzymatic method involves a Dynamic Kinetic Resolution (DKR) employing a mutant of the thermostable phenylacetone monooxygenase (PAMO) from Thermobifida fusca, specifically the M446G mutant.[1] This process combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[1]
While a detailed experimental protocol from a primary research article was not available in the searched literature, a review article describes the following conditions:[1]
-
Enzyme: Phenylacetone monooxygenase mutant M446G (PAMO M446G) from Thermobifida fusca.
-
Racemization: Believed to proceed via the corresponding enol.
-
Reaction System: A biphasic system composed of Tris-HCl buffer and 5% hexane.
-
Cofactor Recycling: The reaction is carried out in the presence of glucose-6-phosphate dehydrogenase (G6PDH) to recycle the NADP+ cofactor.[1]
Quantitative Data Summary
A comprehensive summary of quantitative data, including yield and enantiomeric excess (ee%), for the enzymatic DKR of 2-methyl-1-indanone is not available in the reviewed literature.
Logical Workflow for Enzymatic Dynamic Kinetic Resolution
Classical Chemical Resolution via Diastereomeric Crystallization
Classical chemical resolution remains a widely used method for separating enantiomers on both laboratory and industrial scales. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.
While the scientific literature provides extensive information on the principles of diastereomeric crystallization, a specific, detailed protocol for the resolution of racemic 2-methyl-1-indanone using this method was not identified in the conducted search. However, the general procedure is outlined below.
General Experimental Protocol
-
Diastereomer Formation: The racemic 2-methyl-1-indanone is reacted with a single enantiomer of a chiral resolving agent in a suitable solvent. For a ketone, this typically involves derivatization to an alcohol or an amine, which can then react with a chiral acid or base, respectively. Alternatively, a chiral derivatizing agent that reacts directly with the ketone could be employed.
-
Crystallization: The solvent and conditions (temperature, concentration) are carefully chosen to induce the crystallization of one of the diastereomers, taking advantage of their differing solubilities.
-
Separation: The crystallized diastereomer is separated from the mother liquor by filtration.
-
Liberation of Enantiomer: The pure diastereomer is then treated to cleave the chiral auxiliary, yielding the enantiomerically pure 2-methyl-1-indanone.
Potential Chiral Resolving Agents
Commonly used chiral resolving agents that could be explored for the resolution of a derivatized 2-methyl-1-indanone include:
-
For acidic derivatives: Chiral amines such as brucine, strychnine, or (R/S)-1-phenylethylamine.
-
For basic derivatives: Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid.
Quantitative Data Summary
Specific quantitative data for the classical chemical resolution of 2-methyl-1-indanone is not available in the reviewed literature. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.
Logical Workflow for Classical Chemical Resolution
Chromatographic Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are powerful analytical and preparative tools for the separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
A specific method for the chiral HPLC separation of 2-methyl-1-indanone has been reported.
-
Column: Whelk-O 1, 5 µm, 25 cm x 4.6 mm.
-
Mobile Phase: 99:1 Hexane/IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Quantitative Data Summary
| Parameter | Value |
| k'1 | 4 |
| α1 | 1.12 |
| Run Time | 15 min |
Data sourced from Regis Technologies.
Experimental Workflow for Chiral HPLC Separation
References
Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-methyl-1-indanone, a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The indanone scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it, as with the methyl group at the 2-position, is crucial for developing new chemical entities.
This document details two robust and well-established methods for the synthesis of 2-methyl-1-indanone: the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid derivatives and the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone. For each method, detailed experimental protocols are provided, and quantitative data is summarized for ease of comparison.
Synthetic Strategy 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid
This classical approach involves a three-step sequence starting from the construction of the 3-phenylbutanoic acid backbone, followed by its activation to an acid chloride, and subsequent intramolecular cyclization to form the indanone ring.
Experimental Protocols
Step 1: Synthesis of 3-Phenylbutanoic Acid
A common method for the preparation of 3-phenylbutanoic acid involves the Knoevenagel condensation of benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.
-
Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol. Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is acidified with aqueous HCl, leading to the precipitation of cinnamic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Reduction: The dried cinnamic acid is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 3-phenylbutanoic acid, which can be further purified by recrystallization or distillation.
Step 2: Preparation of 3-Phenylbutanoyl Chloride
The carboxylic acid is converted to the more reactive acid chloride to facilitate the intramolecular Friedel-Crafts reaction.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylbutanoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add thionyl chloride (1.5 eq) dropwise to the carboxylic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Isolation: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to afford crude 3-phenylbutanoyl chloride, which is often used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Cyclization
The final step involves the Lewis acid-catalyzed cyclization of the acid chloride to form the indanone ring.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Acid Chloride: Cool the suspension to 0°C in an ice bath. Add a solution of 3-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 2-methyl-1-indanone is purified by vacuum distillation.
Quantitative Data for Synthetic Strategy 1
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzaldehyde, Malonic Acid | Pyridine, Pd/C, H₂ | Ethanol | Reflux, RT | 4-6, 12-24 | 70-85 |
| 2 | 3-Phenylbutanoic Acid | Thionyl Chloride, DMF | Neat | Reflux | 1-2 | >90 (crude) |
| 3 | 3-Phenylbutanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 60-75 |
Synthetic Strategy 2: Intramolecular Friedel-Crafts Alkylation
This alternative route utilizes a pre-formed propiophenone derivative which undergoes an intramolecular alkylation to yield the target indanone. This method can be highly efficient.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-2-methylpropiophenone
This starting material can be prepared via a Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous benzene, which serves as both solvent and reactant.
-
Addition of Acyl Chloride: Cool the mixture to 0-5°C. Add 2-chloro-2-methylpropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 1-3 hours.
-
Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried. The solvent is removed, and the product is purified by vacuum distillation.
Step 2: Intramolecular Friedel-Crafts Cyclization
The cyclization of 2-chloro-2-methylpropiophenone proceeds via an intramolecular alkylation.
-
Reaction Setup: Suspend aluminum chloride (1.7 eq) in anhydrous dichloromethane (200 ml for 30 g of starting material) in a suitable reaction flask.[1]
-
Addition of Starting Material: Slowly add 2-chloro-2-methylpropiophenone (1.0 eq) to the suspension. The temperature should be maintained at room temperature during the addition, which may take around 30 minutes.[1]
-
Reaction: After the addition is complete, stir the reaction mixture overnight at room temperature.[1]
-
Quenching and Work-up: Pour the reaction mixture into ice water (400 g). Separate the organic layer and wash it successively with two portions of 5 wt% aqueous hydrochloric acid (100 ml each) and one portion of 2 wt% aqueous sodium bicarbonate solution (150 ml).[1]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-1-indanone.[1] The crude product can be purified by distillation under reduced pressure to give a light yellow liquid.[1]
Quantitative Data for Synthetic Strategy 2
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzene, 2-Chloro-2-methylpropionyl chloride | AlCl₃ | Benzene | 0 to RT | 1-3 | 70-80 |
| 2 | 2-Chloro-2-methylpropiophenone | AlCl₃ | Dichloromethane | RT | Overnight | 94 (crude)[1] |
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-methyl-1-indanone via intramolecular Friedel-Crafts acylation.
References
A Technical Guide to (R)-2-Methylindanone for Researchers and Drug Development Professionals
(R)-2-Methylindanone , a chiral building block with significant potential in medicinal chemistry, presents both opportunities and challenges for researchers in drug discovery and development. While the racemic mixture is commercially available, obtaining the enantiomerically pure (R)-isomer often requires specialized synthetic or resolution techniques. This guide provides an in-depth overview of its commercial availability, synthesis, and potential applications, with a focus on quantitative data and detailed experimental methodologies.
Commercial Availability and Suppliers
Direct commercial availability of enantiomerically pure (R)-2-Methylindanone is limited. Most major chemical suppliers, such as Sigma-Aldrich and ChemicalBook, primarily offer the racemic mixture, 2-Methyl-1-indanone (CAS Number: 17496-14-9).[1][2] Researchers typically need to either perform an asymmetric synthesis or resolve the racemic mixture to obtain the desired (R)-enantiomer.
For the racemic 2-Methyl-1-indanone, several suppliers are available. The following table summarizes representative suppliers and their product offerings.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 2-Methyl-1-indanone | 99% | 17496-14-9 |
| ChemicalBook | 2-Methyl-1-indanone | 97% | 17496-14-9 |
| TCI Chemical | 2-Methyl-2,3-dihydro-1H-inden-1-one | >95.0% | 17496-14-9 |
Physicochemical Properties of Racemic 2-Methylindanone
The following table summarizes the key physicochemical properties of racemic 2-methyl-1-indanone. It is important to note that these properties may vary slightly for the pure enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| Boiling Point | 93-95 °C at 4 mmHg | [1][2] |
| Density | 1.064 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.555 | [1][2] |
Synthesis and Enantioselective Preparation
Given the limited direct commercial availability of (R)-2-Methylindanone, researchers must often rely on asymmetric synthesis or chiral resolution methods.
Asymmetric Synthesis
One effective method for the enantioselective synthesis of (R)-2-Methylindanone involves the asymmetric protonation of the corresponding silyl enol ether catalyzed by a gold(I)-BINAP complex. This method has been shown to produce the desired ketone in good yields and with high enantiomeric purity.[3]
Materials:
-
Racemic 2-methyl-1-indanone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Gold(I) chloride dimethylsulfide complex [(AuCl)₂(SMe₂)]
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of the Silyl Enol Ether: To a solution of racemic 2-methyl-1-indanone in dichloromethane, add triethylamine and cool to 0 °C. Slowly add trimethylsilyl trifluoromethanesulfonate and allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude silyl enol ether.
-
Asymmetric Protonation: In a separate flask, prepare the gold(I)-BINAP catalyst by stirring (AuCl)₂(SMe₂) and (R)-BINAP in dichloromethane for 30 minutes. Add silver trifluoromethanesulfonate and stir for an additional 2 hours in the dark. The resulting mixture is filtered through celite. To this catalyst solution, add the crude silyl enol ether dissolved in dichloromethane at -78 °C. Slowly add methanol and stir the reaction for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting (R)-2-Methylindanone can be purified by column chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for obtaining enantiomerically pure compounds. The enzymatic dynamic kinetic resolution (DKR) of racemic 2-methyl-1-indanone has been reported, providing a viable route to the (R)-enantiomer.[2]
Materials:
-
Racemic 2-methyl-1-indanone
-
Lipase (e.g., from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
To a solution of racemic 2-methyl-1-indanone in toluene, add the lipase and vinyl acetate.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is removed by filtration.
-
The reaction mixture is concentrated, and the remaining (R)-2-Methylindanone is separated from the acylated (S)-enantiomer by column chromatography.
Analytical Data and Characterization
Characterization of (R)-2-Methylindanone requires techniques that can confirm both its chemical structure and enantiomeric purity.
Enantiomeric Excess Determination
The enantiomeric excess (ee) of (R)-2-Methylindanone is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[3]
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H)
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) of Racemic 2-Methyl-1-indanone: δ 7.75 (d, 1H), 7.58 (t, 1H), 7.45 (d, 1H), 7.36 (t, 1H), 3.40 (dd, 1H), 2.73 (m, 2H), 1.31 (d, 3H).
Note: The spectra of the pure enantiomers will be identical to the racemate under achiral conditions. Chiral shift reagents may be used in NMR to distinguish between enantiomers.
Applications in Drug Development
The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[4][5] While specific biological activities for (R)-2-Methylindanone are not extensively documented in publicly available literature, the broader class of indanone derivatives has shown a wide range of pharmacological activities, including:
-
Acetylcholinesterase (AChE) Inhibition: The indanone core is a key feature of donepezil, a primary treatment for Alzheimer's disease.[4] 2-Methyl-1-indanone itself has been described as an acetylcholinesterase inhibitor.
-
Anticancer Activity: Certain indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial and Antiviral Properties: The indanone scaffold has been explored for the development of new anti-infective agents.[5]
The chirality of a molecule can significantly impact its pharmacological and toxicological profile.[6] Therefore, the availability of enantiomerically pure (R)-2-Methylindanone is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. The distinct three-dimensional arrangement of the (R)-enantiomer can lead to differential binding affinities for biological targets compared to its (S)-counterpart.
Conclusion
(R)-2-Methylindanone is a valuable chiral intermediate for the synthesis of complex molecules in drug discovery. Although its direct commercial availability is scarce, robust methods for its preparation via asymmetric synthesis and enzymatic resolution exist. This guide provides researchers and drug development professionals with the necessary technical information to access and utilize this important building block in their research endeavors. Further investigation into the specific biological activities of the (R)- and (S)-enantiomers of 2-methylindanone is warranted to fully exploit their therapeutic potential.
References
Chiral Indanones: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indanone core, a bicyclic aromatic ketone, has long been recognized as a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. The introduction of chirality to the indanone framework further expands its potential, allowing for precise three-dimensional interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects. This technical guide delves into the burgeoning field of chiral indanones, exploring their synthesis, biological activities, and significant applications in drug discovery, with a particular focus on neurodegenerative diseases and oncology.
Biological Activities of Chiral Indanones: Quantitative Insights
Chiral indanone derivatives have demonstrated significant inhibitory activity against a range of biological targets. The following tables summarize key quantitative data for their application in Alzheimer's disease and cancer.
Table 1: Chiral Indanone Derivatives as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
| Compound | Target | IC50 (nM) | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [1] |
| 26d | Acetylcholinesterase (AChE) | 14.8 | [2] |
| 26i | Acetylcholinesterase (AChE) | 18.6 | [2] |
| Indanone-carbamate derivative 7h | Acetylcholinesterase (AChE) | 1200 | [3] |
| Indanone-carbamate derivative 7h | Butyrylcholinesterase (BChE) | 300 | [3] |
Table 2: Anticancer Activity of Chiral Indanone Derivatives
| Compound | Cell Line | Activity | IC50 (nM) | Reference |
| 2-Benzylidene-1-indanone derivatives | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | Cytotoxicity | 10 - 880 | [2] |
| 2-Benzylidene-1-indanone derivatives | --- | Tubulin Polymerase Inhibition | 620 - 2040 | [2] |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29, COLO 205, KM 12 (Colon) | Cytotoxicity | 410 - 6850 | [4] |
| (R)-enantiomer of 4-arylisochromene | K562 (Leukemia) | Cytotoxicity | 10 | [5] |
| (S)-enantiomer of 4-arylisochromene | K562 (Leukemia) | Cytotoxicity | 460 | [5] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of chiral indanones are rooted in their ability to modulate specific biological pathways. Below are graphical representations of two key mechanisms: acetylcholinesterase inhibition and disruption of microtubule dynamics.
Caption: Acetylcholinesterase Inhibition by Chiral Indanones.
Caption: Disruption of Tubulin Polymerization by Chiral Indanones.
Key Experimental Protocols
The synthesis and biological evaluation of chiral indanones require precise and reproducible methodologies. This section outlines key experimental protocols cited in the literature.
Enantioselective Synthesis of Chiral 3-Aryl-1-Indanones via Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This protocol describes a method for the enantioselective synthesis of chiral 3-aryl-1-indanones.[6][7]
Materials:
-
Pinacolborane chalcone derivatives
-
[Rh(cod)2]BF4
-
(R)-MonoPhos
-
Toluene
-
Aqueous K3PO4 solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the pinacolborane chalcone derivative (0.2 mmol), [Rh(cod)2]BF4 (2 mol %), and (R)-MonoPhos (4.4 mol %).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add aqueous K3PO4 solution (1.0 M, 0.4 mL).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-aryl-1-indanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Synthesis of 2-Benzylidene-1-Indanone Derivatives
This procedure outlines the synthesis of 2-benzylidene-1-indanone derivatives, often used as intermediates for anticancer agents.[4][8]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the substituted 1-indanone (1 eq) and substituted benzaldehyde (1 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add aqueous sodium hydroxide solution dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of acetylcholinesterase.[9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (chiral indanone derivatives)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate, ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated by comparing the reaction rates of the test compound with that of the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][11]
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (General tubulin buffer with GTP and MgCl2)
-
Test compounds (chiral indanone derivatives)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine or Colchicine (positive control for polymerization inhibition)
-
96-well plate fluorometer or spectrophotometer
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice.
-
In a pre-warmed 96-well plate at 37 °C, add the tubulin solution.
-
Add the test compounds or controls to the respective wells.
-
Immediately monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37 °C for 60 minutes.
-
The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Chiral Indanones as Key Pharmaceutical Intermediates: The Case of Donepezil
One of the most prominent examples of a chiral indanone's application in medicinal chemistry is its role as a key intermediate in the synthesis of Donepezil, a cornerstone medication for the treatment of Alzheimer's disease.[12][13] The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting exocyclic double bond to create the chiral center.
Caption: Simplified Synthesis of Donepezil from an Indanone Precursor.
The enantioselective reduction of the intermediate is crucial for obtaining the desired stereoisomer of Donepezil, which is responsible for its therapeutic activity. This highlights the importance of stereocontrol in the synthesis of pharmaceuticals derived from chiral indanone scaffolds.
Conclusion
Chiral indanones represent a highly valuable and versatile scaffold in medicinal chemistry. Their rigid framework, coupled with the stereochemical diversity offered by chiral centers, provides a powerful platform for the design and development of potent and selective therapeutic agents. The successful application of chiral indanones in the treatment of Alzheimer's disease and their promising potential in oncology underscore the significance of this structural motif. As synthetic methodologies for the enantioselective preparation of indanones continue to advance, we can anticipate the emergence of new and improved drug candidates based on this remarkable scaffold, further solidifying its place in the modern drug discovery landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. opcw.org [opcw.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 11. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoselective Formation of 3-Substituted 1-Indanones
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structural motif present in numerous biologically active molecules and natural products. The stereochemistry at the C3 position is often crucial for their therapeutic efficacy, making the development of stereoselective synthetic methods a significant area of research. This guide provides a comprehensive overview of key modern methodologies for the stereoselective synthesis of 3-substituted 1-indanones, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in a research and development setting.
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
A highly effective method for the enantioselective synthesis of chiral 3-aryl-1-indanones involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. This approach, utilizing a simple chiral monodentate phosphoramidite ligand (MonoPhos), offers excellent yields and enantioselectivities under relatively mild conditions.[1][2][3]
Quantitative Data
| Substrate (Ar) | Yield (%) | ee (%) |
| Phenyl | 92 | 93 |
| 4-Methylphenyl | 95 | 92 |
| 4-Methoxyphenyl | 93 | 94 |
| 4-Chlorophenyl | 90 | 95 |
| 4-Bromophenyl | 88 | 94 |
| 4-Fluorophenyl | 91 | 93 |
| 3-Methylphenyl | 94 | 91 |
| 2-Methylphenyl | 85 | 88 |
| 1-Naphthyl | 82 | 90 |
Experimental Protocol
General Procedure for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition:
To a solution of the pinacolborane chalcone derivative (0.2 mmol) in toluene (2 mL) is added [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and (R)-MonoPhos (10 mol %). An aqueous solution of K₃PO₄ (1.5 M, 0.5 equiv) is then added. The reaction mixture is stirred at room temperature for 3-5 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-aryl-1-indanone. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Workflow
Caption: Workflow for Rhodium-Catalyzed Indanone Synthesis.
Palladium-Catalyzed Asymmetric Reductive-Heck Reaction
The palladium-catalyzed asymmetric reductive-Heck reaction provides a versatile route to enantiomerically enriched 3-substituted indanones. This method utilizes a chiral phosphine ligand and can be tuned to selectively produce either 3-substituted indanones or α-exo-methylene indanones by altering the choice of base.[4][5][6]
Quantitative Data
| Substrate (Ar) | Ligand | Base | Product Type | Yield (%) | ee (%) |
| Phenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 85 | 92 |
| 4-Methoxyphenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 88 | 94 |
| 4-Chlorophenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 82 | 91 |
| Phenyl | (R)-BINAP | Ag₂CO₃ | α-exo-methylene indanone | 75 | 90 |
| 4-Methoxyphenyl | (R)-BINAP | Ag₂CO₃ | α-exo-methylene indanone | 78 | 92 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Asymmetric Reductive-Heck Reaction:
A mixture of the 2'-halochalcone (0.5 mmol), Pd(OAc)₂ (5 mol %), and the chiral phosphine ligand (6 mol %) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere. A solution of the base (1.2 equiv) in a suitable solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the appropriate temperature (e.g., 80-100 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanism
Caption: Mechanism of the Reductive-Heck Reaction.
Asymmetric Transfer Hydrogenation (ATH) for Kinetic Resolution
Asymmetric transfer hydrogenation serves as an efficient method for the kinetic resolution of racemic 3-aryl-1-indanones. Utilizing a chiral ruthenium catalyst, this process yields enantioenriched cis-3-arylindanols and the corresponding unreacted (S)-3-aryl-1-indanones with high diastereomeric and enantiomeric excesses.[7][8][9]
Quantitative Data
| Substrate (Ar) | Conversion (%) | Unreacted Ketone ee (%) | cis-Indanol dr | cis-Indanol ee (%) |
| Phenyl | 51 | 99 | >99:1 | 99 |
| 4-Methylphenyl | 52 | 98 | >99:1 | 99 |
| 4-Methoxyphenyl | 50 | 99 | >99:1 | 98 |
| 4-Chlorophenyl | 53 | 99 | >99:1 | 99 |
| 3,4-Dichlorophenyl | 50 | 99 | 92:8 | 99 |
Experimental Protocol
General Procedure for the Asymmetric Transfer Hydrogenation Kinetic Resolution:
To a solution of the racemic 3-aryl-1-indanone (0.5 mmol) in methanol (2.5 mL) is added a 5:2 mixture of formic acid and triethylamine (0.5 mL). The chiral catalyst, (R,R)-Ts-DENEB (1 mol %), is then added, and the reaction mixture is stirred at room temperature for 6-10 hours. The reaction is monitored by TLC. Upon reaching approximately 50% conversion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting mixture of the unreacted ketone and the product alcohol is separated by column chromatography. The enantiomeric excesses of both the recovered ketone and the indanol are determined by chiral HPLC.
Logical Relationship
Caption: Kinetic Resolution via ATH.
Iridium-Catalyzed Asymmetric Hydrogenation
The iridium-catalyzed asymmetric hydrogenation of 3-arylindenones provides a direct route to chiral 3-arylindanones. This method demonstrates good functional group tolerance and delivers the products in excellent yields and with high enantioselectivities.[10][11][12][13]
Quantitative Data
| Substrate (Ar) | Yield (%) | ee (%) |
| Phenyl | 98 | 95 |
| 4-Methylphenyl | 97 | 94 |
| 4-Methoxyphenyl | 96 | 96 |
| 4-Chlorophenyl | 95 | 93 |
| 4-Fluorophenyl | 94 | 92 |
| 2-Naphthyl | 92 | 91 |
Experimental Protocol
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation:
In a glovebox, the iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine-oxazoline ligand, 1 mol %) and the 3-arylindenone (0.2 mmol) are dissolved in a degassed solvent (e.g., o-xylene, 2 mL) in an autoclave. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 40 °C) for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 3-arylindanone. The enantiomeric excess is determined by chiral HPLC.
Experimental Workflow
Caption: Workflow for Iridium-Catalyzed Hydrogenation.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indanone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ir-catalyzed-asymmetric-hydrogenation-of-3-arylindenones-for-the-synthesis-of-chiral-3-arylindanones - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanone and its derivatives are crucial structural motifs found in numerous biologically active molecules and are pivotal intermediates in the synthesis of various pharmaceuticals.[1] One of the most fundamental and widely employed methods for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a Brønsted or Lewis acid catalyst.[1] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches.
Reaction Mechanism
The intramolecular Friedel-Crafts acylation to form 1-indanone proceeds via an electrophilic aromatic substitution pathway.[3] The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a Lewis acid or a strong Brønsted acid. This generates a highly electrophilic acylium ion. The aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate known as a sigma complex or arenium ion.[4][5] Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the 1-indanone product.[4][6]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocols
The synthesis of 1-indanone can be achieved through various protocols. The classical approach involves the use of 3-phenylpropanoic acid and a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][7] More modern approaches utilize microwave irradiation or ultrasound to accelerate the reaction.[1]
Protocol 1: Classical Synthesis using Triflic Acid
This protocol is adapted from studies on superacid-catalyzed intramolecular Friedel-Crafts acylation.[1][8]
Materials:
-
3-phenylpropanoic acid
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add triflic acid (typically 3-4 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.
Caption: General Experimental Workflow for 1-Indanone Synthesis.
Data Presentation
The efficiency of 1-indanone synthesis is highly dependent on the chosen substrate, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Comparison of Catalysts for the Cyclization of 3-(4-methoxyphenyl)propionic acid [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Method | Time (min) | Conversion (%) | Yield (%) |
| 1 | TfOH (3 eq.) | - | 150 | MW | 5 | >99 | 98 |
| 2 | TfOH (3 eq.) | - | 150 | Q-Tube | 10 | >99 | 98 |
| 3 | TfOH (3 eq.) | - | 25 | US | 120 | 90 | 85 |
| 4 | PPA (3 eq.) | - | 150 | MW | 10 | >99 | 98 |
| 5 | PPA (3 eq.) | - | 150 | Q-Tube | 15 | >99 | 98 |
| 6 | PPA (3 eq.) | - | 25 | US | 180 | 85 | 80 |
MW = Microwave, US = Ultrasound
Table 2: Synthesis of Substituted 1-Indanones from 3-Arylpropanamides [8]
| Entry | Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2,4-dinitrophenyl)-3-phenylpropanamide | 1-Indanone | 25 | 4 | 96 |
| 2 | N-(4-nitrophenyl)-3-phenylpropanamide | 1-Indanone | 50 | 4 | 90 |
| 3 | N-(4-nitrophenyl)-3-(p-tolyl)propanamide | 5-Methyl-1-indanone | 50 | 4 | 85 |
| 4 | N-(4-nitrophenyl)-3-(4-methoxyphenyl)propanamide | 5-Methoxy-1-indanone | 50 | 4 | 88 |
| 5 | N-(4-nitrophenyl)-3-(4-bromophenyl)propanamide | 5-Bromo-1-indanone | 50 | 4 | 82 |
Reaction conditions: 4 equivalents of CF₃SO₃H in CHCl₃.
The intramolecular Friedel-Crafts acylation remains a robust and versatile method for the synthesis of 1-indanones. The choice of starting material, whether a 3-arylpropanoic acid or a derivative like an amide or acyl chloride, along with the selection of an appropriate acid catalyst and reaction conditions, allows for the efficient production of a wide array of substituted 1-indanones.[1][2][8] Modern techniques such as microwave and ultrasound-assisted synthesis offer greener and more efficient alternatives to traditional methods.[1] This guide provides a foundational understanding for researchers to develop and optimize synthetic routes to these valuable compounds.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Rhodium-Catalyzed Asymmetric Cyclization for Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of rhodium-catalyzed asymmetric cyclization for the synthesis of chiral indanones, valuable structural motifs in medicinal chemistry and natural product synthesis. This document provides a detailed examination of two prominent and efficient methods: the intramolecular hydroacylation of 2-vinylbenzaldehydes and the isomerization of α-arylpropargyl alcohols. By leveraging chiral rhodium catalysts, these methods provide access to enantioenriched indanones with high levels of stereocontrol.
Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation of 2-Vinylbenzaldehydes
The intramolecular hydroacylation of 2-vinylbenzaldehydes represents a highly atom-economical approach to constructing chiral 3-substituted indanones. This transformation is effectively catalyzed by rhodium complexes bearing chiral phosphine ligands, such as BINAP, leading to excellent yields and enantioselectivities.[1]
Core Mechanism
The catalytic cycle for the rhodium-catalyzed asymmetric intramolecular hydroacylation is proposed to proceed through the following key steps:
-
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition to the aldehyde C-H bond of the 2-vinylbenzaldehyde substrate, forming a rhodium(III)-hydride intermediate.
-
Migratory Insertion: The olefinic moiety of the substrate then undergoes migratory insertion into the rhodium-hydride bond. This step is stereodetermining, and the chiral ligand environment around the rhodium center dictates the facial selectivity of the insertion, thereby establishing the stereochemistry of the final product.
-
Reductive Elimination: The resulting five-membered rhodacycle undergoes C-C bond-forming reductive elimination to furnish the indanone product and regenerate the active Rh(I) catalyst, which can then enter the next catalytic cycle.
It has been observed that substitution at the alpha-position of the 2-vinylbenzaldehyde substrates is crucial to prevent a competitive dimerization reaction and achieve high yields of the desired indanone.[1]
Experimental Protocol: General Procedure for Asymmetric Hydroacylation[1]
To a solution of the appropriate 2-vinylbenzaldehyde derivative (1.0 equiv) in a suitable solvent (e.g., acetone or CH₂Cl₂) is added a catalytic amount of the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.5 mol %) and a chiral bisphosphine ligand (e.g., (S)-BINAP, 3.0 mol %). The reaction mixture is then stirred at a specified temperature (e.g., room temperature or 50 °C) until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding chiral 3-substituted indanone.
Quantitative Data
The following table summarizes the results for the rhodium-catalyzed asymmetric intramolecular hydroacylation of various 2-vinylbenzaldehyde derivatives.
| Entry | Substrate (R) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ph | (S)-BINAP | Acetone | 50 | 95 | 96 |
| 2 | 4-MeC₆H₄ | (S)-BINAP | Acetone | 50 | 94 | 97 |
| 3 | 4-MeOC₆H₄ | (S)-BINAP | Acetone | 50 | 96 | 96 |
| 4 | 4-FC₆H₄ | (S)-BINAP | Acetone | 50 | 92 | 96 |
| 5 | 4-ClC₆H₄ | (S)-BINAP | Acetone | 50 | 93 | 97 |
| 6 | 2-Naphthyl | (S)-BINAP | Acetone | 50 | 91 | 95 |
| 7 | Cyclohexyl | (S)-BINAP | Acetone | 50 | 90 | 98 |
Data compiled from literature sources.
Visualization of the Catalytic Cycle
Figure 1: Catalytic cycle for the rhodium-catalyzed asymmetric intramolecular hydroacylation of 2-vinylbenzaldehydes.
Rhodium-Catalyzed Asymmetric Isomerization of α-Arylpropargyl Alcohols
Another powerful strategy for synthesizing chiral indanones is the rhodium-catalyzed asymmetric isomerization of readily available racemic α-arylpropargyl alcohols. This reaction proceeds through an elegant and unexpected reaction cascade, initiated by a rhodium catalyst in the presence of a chiral bisphosphine ligand.[2]
Core Mechanism
The proposed mechanism for this isomerization involves a unique cascade of events, with a 1,4-hydrogen shift identified as the turnover-limiting step.[2] The key steps are outlined as follows:
-
Coordination and Hydrorhodation: The rhodium catalyst coordinates to the alkyne moiety of the propargyl alcohol. Subsequent hydrorhodation forms a vinylrhodium intermediate.
-
β-Hydride Elimination: A β-hydride elimination from the hydroxyl-bearing carbon generates a rhodium-hydride species and an allenyl alcohol intermediate.
-
1,4-Rhodium Shift: A crucial 1,4-rhodium shift occurs, moving the rhodium atom from the oxygen to the γ-carbon of the allenyl system.
-
Carborhodation: Intramolecular carborhodation of the aryl ring by the rhodium center forms a six-membered rhodacycle.
-
β-Hydride Elimination and Tautomerization: A final β-hydride elimination from the benzylic position, followed by tautomerization of the resulting enol, affords the chiral indanone product and regenerates the active rhodium catalyst.
The enantioselectivity of the reaction is controlled by the chiral bisphosphine ligand, which creates a chiral environment around the rhodium center during the key stereodetermining steps.
Experimental Protocol: General Procedure for Asymmetric Isomerization[4]
In a glovebox, a mixture of a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2.5 mol %) and a chiral bisphosphine ligand (e.g., (R,R)-3, 3.0 mol %) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at room temperature for a short period. The racemic α-arylpropargyl alcohol (1.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the enantioenriched β-chiral indanone.
Quantitative Data
The following table summarizes the results for the rhodium-catalyzed asymmetric isomerization of various racemic α-arylpropargyl alcohols.
| Entry | Substrate (Ar) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ph | (R,R)-3 | DCE | 60 | 85 | 96 |
| 2 | 4-MeC₆H₄ | (R,R)-3 | DCE | 60 | 88 | 97 |
| 3 | 4-MeOC₆H₄ | (R,R)-3 | DCE | 60 | 90 | 95 |
| 4 | 4-FC₆H₄ | (R,R)-3 | DCE | 60 | 82 | 96 |
| 5 | 4-ClC₆H₄ | (R,R)-3 | DCE | 60 | 84 | 97 |
| 6 | 3-MeOC₆H₄ | (R,R)-3 | DCE | 60 | 86 | 94 |
| 7 | 2-Naphthyl | (R,R)-3 | DCE | 60 | 80 | 92 |
Data compiled from literature sources.[2]
Visualization of the Reaction Workflow
Figure 2: General experimental workflow for the rhodium-catalyzed asymmetric isomerization of α-arylpropargyl alcohols.
Conclusion
Rhodium-catalyzed asymmetric cyclization reactions have emerged as powerful and versatile tools for the synthesis of enantioenriched indanones. The intramolecular hydroacylation of 2-vinylbenzaldehydes and the isomerization of α-arylpropargyl alcohols, as detailed in this guide, exemplify the efficiency and high stereocontrol achievable with these methods. A thorough understanding of the underlying catalytic cycles and the role of chiral ligands is paramount for the rational design of new catalysts and the optimization of reaction conditions, ultimately facilitating the development of novel therapeutics and other valuable chemical entities. Further research in this area will likely focus on expanding the substrate scope, developing more active and selective catalysts, and applying these methodologies to the synthesis of complex molecular targets.
References
- 1. Hydroacylation of 2-vinyl benzaldehyde systems: an efficient method for the synthesis of chiral 3-substituted indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed isomerization of alpha-arylpropargyl alcohols to indanones: involvement of an unexpected reaction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-indanone
This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-indanone, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and standardized experimental protocols.
Physical Properties of 2-Methyl-1-indanone
2-Methyl-1-indanone is a derivative of 1-indanone and serves as a valuable starting material in the synthesis of various organic compounds.[1] An accurate understanding of its physical properties is crucial for its application in chemical reactions and process development.
The experimentally determined physical properties of 2-Methyl-1-indanone are summarized in the table below. These values are widely cited in chemical literature and supplier specifications.
| Physical Property | Value | Conditions |
| Boiling Point | 93-95 °C | at 4 mmHg[1][2] |
| Density | 1.064 g/mL | at 25 °C[1][2] |
Experimental Protocols
The reported boiling point of 2-Methyl-1-indanone is provided at a reduced pressure (4 mmHg), indicating that the compound may decompose or oxidize at its atmospheric boiling point. The following protocol outlines a standard laboratory procedure for the determination of boiling point via vacuum distillation.
Objective: To determine the boiling point of 2-Methyl-1-indanone at a reduced pressure.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble a vacuum distillation apparatus as illustrated in the workflow diagram below.
-
Place a sample of 2-Methyl-1-indanone (approximately 5-10 mL) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Ensure all glass joints are properly sealed, using vacuum grease if necessary.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the Claisen adapter leading to the condenser.
-
Turn on the cooling water to the condenser.
-
Gradually apply the vacuum, reducing the pressure within the apparatus to the desired level (e.g., 4 mmHg) as measured by the manometer.
-
Once the pressure is stable, begin heating the sample gently using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask and the temperature reading on the thermometer remains constant.
-
Record the stable temperature reading and the corresponding pressure from the manometer.
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.
Objective: To determine the density of 2-Methyl-1-indanone at a specified temperature (e.g., 25 °C).
Apparatus:
-
Pycnometer (with a known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Accurately weigh the empty, dry pycnometer on an analytical balance and record this mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25 °C. Allow it to equilibrate for at least 20 minutes.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 2-Methyl-1-indanone and return it to the constant temperature water bath at 25 °C to equilibrate.
-
Dry the outside of the pycnometer and weigh it. Record this mass (m₃).
-
The density of 2-Methyl-1-indanone can then be calculated using the following formula:
Density of 2-Methyl-1-indanone = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C
(Note: The density of water at 25 °C is approximately 0.99704 g/mL).
Workflow Visualization
The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of 2-Methyl-1-indanone.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
A Technical Guide to the Synthetic Routes for 2-Alkyl-1-Indanones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for the preparation of 2-alkyl-1-indanones, a class of compounds with significant applications in medicinal chemistry and materials science. This document details key synthetic strategies, providing experimental protocols and quantitative data to facilitate the selection and implementation of the most suitable method for a given research and development objective.
Intramolecular Friedel-Crafts Acylation Followed by Alkylation
A robust and widely employed strategy for the synthesis of 2-alkyl-1-indanones involves a two-step sequence: the initial formation of the 1-indanone core via an intramolecular Friedel-Crafts acylation, followed by the introduction of the alkyl substituent at the C-2 position.
Synthesis of the 1-Indanone Core
The intramolecular cyclization of 3-arylpropanoic acids or their derivatives is a cornerstone of 1-indanone synthesis.[1] While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions.[1] A more common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a Meldrum's acid derivative, to facilitate the Friedel-Crafts acylation under milder conditions.
A notable example is the synthesis of 5,6-dimethoxy-1-indanone, a key intermediate. This can be achieved by the cyclization of the corresponding benzyl Meldrum's acid derivative.
Alkylation of the 1-Indanone Core
Once the 1-indanone is formed, the alkyl group can be introduced at the 2-position. This is typically achieved by deprotonation of the α-carbon with a suitable base to form an enolate, which is then quenched with an alkyl halide.
Direct Alkylation of 1-Indanones via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign method for the direct alkylation of 1-indanones.[2][3][4] This technique facilitates the reaction between the water-soluble base and the organic-soluble 1-indanone, often leading to high yields and selectivities.[2] Both liquid-liquid and solid-liquid PTC systems can be employed.
A significant application of this method is in asymmetric synthesis. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective alkylation, which is of particular importance in the synthesis of pharmaceutical intermediates.
Experimental Protocol: Enantioselective Synthesis of (+)-6,7-dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone
This procedure details the asymmetric methylation of 6,7-dichloro-5-methoxy-2-phenyl-1-indanone using a chiral phase-transfer catalyst.
Materials:
-
6,7-dichloro-5-methoxy-2-phenyl-1-indanone
-
Methyl chloride
-
Toluene
-
50% Aqueous sodium hydroxide
-
N-(p-Trifluoromethylbenzyl)cinchoninium bromide (chiral catalyst)
Procedure:
-
A mixture of 6,7-dichloro-5-methoxy-2-phenyl-1-indanone (1.0 eq) and the chiral phase-transfer catalyst (0.01 eq) in toluene is prepared.
-
The mixture is cooled, and 50% aqueous sodium hydroxide is added.
-
Methyl chloride is introduced, and the reaction is stirred vigorously at a controlled temperature.
-
Upon completion, the reaction is worked up by separating the organic and aqueous layers, followed by purification of the product from the organic phase.
| Product | Yield | Enantiomeric Excess (ee) |
| (+)-6,7-dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone | 95% | 92% |
Table 1: Quantitative data for the enantioselective PTC alkylation of a substituted 1-indanone.
Caption: Workflow for enantioselective PTC alkylation.
One-Pot Synthetic Routes
Several one-pot methodologies have been developed for the efficient synthesis of 2-alkyl-1-indanones, minimizing the need for isolation of intermediates and improving overall process efficiency.
Friedel-Crafts Acylation and Alkylation of Aryl Compounds with Propylene
A direct route to 2-alkyl-1-indanones involves the reaction of an appropriately substituted benzoyl chloride with propylene in the presence of a Lewis acid catalyst, such as aluminum trichloride. This process combines the Friedel-Crafts acylation and a subsequent intramolecular alkylation in a single pot.
Experimental Protocol: Synthesis of 2,6-Dimethyl-1-indanone
This method exemplifies the one-pot synthesis from an aryl acyl chloride and an alkene.[5]
Materials:
-
m-Methylbenzoyl chloride
-
Propylene
-
Aluminum trichloride
-
1,2-Dichloroethane (solvent)
Procedure:
-
To a cooled solution of m-methylbenzoyl chloride and aluminum trichloride in 1,2-dichloroethane, propylene gas is introduced.
-
The reaction is stirred at a low temperature for several hours.
-
The reaction is quenched, and the product is isolated and purified.
| Starting Material | Alkylating Agent | Product | Yield |
| m-Methylbenzoyl chloride | Propylene | 2,6-Dimethyl-1-indanone | >80% |
Table 2: Quantitative data for the one-pot synthesis of 2,6-dimethyl-1-indanone.
Caption: Pathway for one-pot Friedel-Crafts synthesis.
Synthesis from α,β-Unsaturated Carboxylic Acids and Arenes
The condensation of α,β-unsaturated carboxylic acids with arenes in the presence of a strong acid, such as polyphosphoric acid (PPA), provides another one-pot route to indanones. The regioselectivity of this reaction can be influenced by the concentration of PPA.[6]
Nazarov Cyclization
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, can also be employed for the synthesis of the 1-indanone core.[7] Subsequent functionalization at the 2-position can then yield the desired 2-alkyl-1-indanone. For instance, chalcones can undergo a Nazarov cyclization to form a 1-indanone, which can then be converted to a 2-benzyl-substituted 1-indanone.[7]
Transition Metal-Catalyzed Syntheses
Modern synthetic methods increasingly rely on transition metal catalysis to achieve high efficiency and selectivity.
Heck Reaction
The intramolecular Heck reaction provides a powerful tool for the construction of the indanone ring system. This palladium-catalyzed reaction involves the cyclization of an aryl halide with an appropriately positioned alkene. While less common for the direct synthesis of simple 2-alkyl-1-indanones, it is a valuable method for constructing more complex, substituted indanone frameworks.
Caption: Generalized Heck reaction pathway for indanone synthesis.
Conclusion
The synthesis of 2-alkyl-1-indanones can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. The classical approach of intramolecular Friedel-Crafts acylation followed by alkylation remains a reliable and versatile method. For direct alkylation, phase-transfer catalysis offers a highly efficient and often stereoselective alternative. One-pot syntheses, such as the Friedel-Crafts acylation-alkylation of aryl compounds with alkenes, provide a more streamlined approach. Furthermore, modern transition metal-catalyzed reactions, including the Heck reaction, are expanding the toolkit for the synthesis of complex indanone derivatives. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials. This guide provides the necessary foundational knowledge for researchers to make informed decisions in the synthesis of this important class of molecules.
References
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of (R)-2-Methylindanone in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylindanone is a valuable chiral building block in synthetic organic chemistry, offering a versatile scaffold for the enantioselective synthesis of a variety of bioactive molecules. Its rigid, bicyclic structure and the presence of a stereocenter adjacent to a reactive carbonyl group make it an ideal starting material for the construction of complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the use of (R)-2-Methylindanone in the synthesis of bioactive compounds, with a focus on its application in the preparation of herbicidal agents.
Application: Synthesis of (1R,2S)-2,6-dimethyl-1-indanamine, a Key Intermediate for the Herbicide Indaziflam
(R)-2-Methylindanone serves as a crucial precursor for the stereoselective synthesis of (1R,2S)-2,6-dimethyl-1-indanamine. This chiral amine is a key intermediate in the synthesis of Indaziflam, a potent pre-emergent herbicide. The herbicidal activity of Indaziflam is attributed to its ability to inhibit cellulose biosynthesis in susceptible plants.
Synthetic Workflow Overview
The synthesis of (1R,2S)-2,6-dimethyl-1-indanamine from a racemic mixture of 2,6-dimethyl-1-indanone, which can be derived from (R)-2-Methylindanone, involves a key enzymatic kinetic resolution step. This process selectively acylates one enantiomer, allowing for the separation of the desired enantiomerically pure amine.
Quantitative Data
The following table summarizes the key quantitative data for the enzymatic kinetic resolution step in the synthesis of (1R,2S)-2,6-dimethyl-1-indanamine.
| Parameter | Value |
| Substrate | Racemic 2,6-dimethyl-1-indanamine |
| Enzyme | Lipase |
| Acylating Agent | Ethyl Methoxyacetate |
| Enantiomeric Excess (ee) of recovered amine | >99% for (1R,2S)-enantiomer |
| Conversion | ~50% |
Experimental Protocols
Protocol 1: Reductive Amination of 2,6-dimethyl-1-indanone
This protocol describes the conversion of the ketone to the corresponding racemic amine mixture.
Materials:
-
2,6-dimethyl-1-indanone
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-dimethyl-1-indanone (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for 1 hour to hydrolyze any remaining imine.
-
Basify the solution to pH >12 with 6 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the racemic 2,6-dimethyl-1-indanamine.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2,6-dimethyl-1-indanamine
This protocol details the separation of the desired (1R,2S)-enantiomer.[1]
Materials:
-
Racemic 2,6-dimethyl-1-indanamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Ethyl methoxyacetate
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
Procedure:
-
To a solution of racemic 2,6-dimethyl-1-indanamine (1.0 eq) in the chosen organic solvent, add the immobilized lipase.
-
Add ethyl methoxyacetate (0.5 - 0.6 eq).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion, where the (1S,2R)-enantiomer has been selectively acylated.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
The filtrate contains the unreacted (1R,2S)-2,6-dimethyl-1-indanamine and the acylated (1S,2R)-enantiomer.
-
Separate the unreacted amine from the acylated amine by standard purification techniques, such as column chromatography or acid-base extraction. The unreacted amine will be the desired enantiomerically pure (1R,2S)-2,6-dimethyl-1-indanamine.
Biological Activity and Mechanism of Action of Indaziflam
Indaziflam is a potent herbicide that acts by inhibiting cellulose biosynthesis in plants. Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, Indaziflam prevents cell wall formation, leading to cell swelling, rupture, and ultimately, plant death.
Signaling Pathway
The precise molecular target of Indaziflam within the cellulose biosynthesis pathway is the cellulose synthase complex.
Biological Activity Data
The herbicidal activity of Indaziflam is typically evaluated by measuring the concentration required to inhibit plant growth by 50% (GR₅₀).
| Plant Species | GR₅₀ (g ai/ha) |
| Poa annua (Annual bluegrass) | 0.5 - 2.5 |
| Digitaria sanguinalis (Large crabgrass) | 1 - 5 |
| Amaranthus retroflexus (Redroot pigweed) | 2.5 - 10 |
Note: g ai/ha stands for grams of active ingredient per hectare.
Conclusion
(R)-2-Methylindanone is a valuable chiral synthon that enables the enantioselective synthesis of important bioactive molecules. The protocols and data presented here for the synthesis of a key intermediate of the herbicide Indaziflam highlight the utility of this building block in accessing complex, stereochemically defined targets. The detailed methodologies and quantitative data provide a solid foundation for researchers in medicinal chemistry, agrochemicals, and other related fields to utilize (R)-2-Methylindanone in their synthetic endeavors.
References
Application Note: Chiral Separation of 2-Methylindanone Enantiomers by HPLC
Introduction
2-Methylindanone is a chiral ketone and a valuable building block in organic synthesis. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers of 2-methylindanone is crucial for drug development, quality control, and stereoselective synthesis. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the chiral separation of 2-methylindanone enantiomers. The described protocol is adapted from established methods for the structurally similar compound, 1-indanol, and is intended for use by researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of 2-Methylindanone enantiomers by HPLC.
Experimental Protocols
Materials and Reagents:
-
Racemic 2-Methylindanone standard
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
Water (deionized)
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
| Column | RegisCell, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral stationary phase) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Protocol:
-
Mobile Phase Preparation:
-
Carefully measure 980 mL of n-hexane and 20 mL of isopropanol.
-
Mix the solvents thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic 2-methylindanone.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase if necessary to achieve an appropriate concentration for UV detection.
-
-
HPLC System Preparation and Equilibration:
-
Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
Set the flow rate to 1.5 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-60 minutes).
-
Ensure the column temperature is maintained at 25 °C.
-
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared 2-methylindanone standard solution.
-
Start the data acquisition and record the chromatogram for approximately 15 minutes.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of 2-methylindanone.
-
Determine the retention time (t R ), peak area, and height for each enantiomer.
-
Calculate the retention factor (k'), separation factor (α), and resolution (R s ) using the following formulas:
-
k' = (t R - t 0 ) / t 0 (where t 0 is the void time)
-
α = k' 2 / k' 1
-
R s = 2(t R2 - t R1 ) / (w 1 + w 2 ) (where w is the peak width at the base)
-
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 2-methylindanone enantiomers based on the adapted method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~5.5 | ~6.4 |
| Retention Factor (k') | ~3.3 | ~3.8 |
| Separation Factor (α) | \multicolumn{2}{c | }{~1.16} |
| Resolution (R s ) | \multicolumn{2}{c | }{>1.5} |
Note: The retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Discussion
This application note provides a starting point for the chiral separation of 2-methylindanone enantiomers. The use of a polysaccharide-based chiral stationary phase, such as RegisCell, with a normal-phase mobile phase consisting of hexane and isopropanol is expected to provide good resolution of the enantiomers. The separation factor (α) of approximately 1.16 indicates that a baseline separation can be achieved.
For method optimization, the ratio of hexane to isopropanol in the mobile phase can be adjusted. Increasing the percentage of isopropanol will generally decrease the retention times, while decreasing it will increase retention and may improve resolution. The flow rate and column temperature can also be optimized to enhance separation efficiency and reduce analysis time. It is recommended to perform a thorough method validation according to the relevant guidelines to ensure the robustness and reliability of the method for its intended application.
Application Notes and Protocols for Nickel-Catalyzed Reductive Cyclization to Produce Chiral Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantioenriched indanones is of significant interest in medicinal chemistry and materials science due to their prevalence as core structures in a wide array of biologically active compounds and functional materials. Traditional methods for their synthesis often involve multi-step sequences and may lack stereocontrol. Nickel-catalyzed reductive cyclization has emerged as a powerful and efficient strategy to construct these valuable chiral building blocks, offering high levels of enantioselectivity and functional group tolerance. This document provides detailed application notes and experimental protocols based on recent advancements in the field.
Application Notes
Nickel-catalyzed asymmetric reductive cyclization reactions provide a direct route to chiral indanones from readily available starting materials. These methods typically involve the intramolecular coupling of an aryl or vinyl halide with a tethered alkene or other unsaturated moiety in the presence of a nickel catalyst, a chiral ligand, and a reductant.
Key advantages of this approach include:
-
High Enantioselectivity: The use of chiral ligands, such as phosphines and N-heterocyclic carbenes (NHCs), allows for precise control over the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired indanone product.
-
Broad Substrate Scope: These methods have been shown to tolerate a variety of functional groups on both the aromatic ring and the tethered alkene, enabling the synthesis of a diverse range of substituted indanones.
-
Formation of Quaternary Stereocenters: Nickel catalysis has been successfully employed in the construction of challenging all-carbon quaternary stereocenters at the C2 or C3 position of the indanone core.[1]
-
Mild Reaction Conditions: Many of these transformations proceed under relatively mild conditions, which is advantageous for the synthesis of complex and sensitive molecules.
Recent developments have demonstrated the utility of different nickel-catalyzed approaches, including Mizoroki-Heck type cyclizations of amide electrophiles and reductive Heck reactions of unactivated alkenes.[2][3] The choice of the chiral ligand, reductant, and solvent system is crucial for achieving high yields and enantioselectivities.[1]
Experimental Protocols
Protocol 1: Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl-Cyano Cyclization
This protocol is adapted from the work of Chen, Liu, and coworkers for the synthesis of enantioenriched indanones containing an all-carbon quaternary stereocenter.[1]
Materials:
-
Ni(OAc)₂·4H₂O (Nickel(II) acetate tetrahydrate)
-
Chiral Phox ligand
-
(EtO)₂MeSiH (DEMS, Diethoxymethylsilane)
-
Aryl/alkenyl halide-tethered malononitrile substrate
-
Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(OAc)₂·4H₂O (0.01 mmol, 5 mol%), the chiral Phox ligand (0.012 mmol, 6 mol%), and the aryl/alkenyl halide-tethered malononitrile substrate (0.2 mmol, 1.0 equiv.).
-
Add anhydrous dioxane (2.0 mL) to the Schlenk tube.
-
Add (EtO)₂MeSiH (0.6 mmol, 3.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral indanone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Enantioselective Nickel-Catalyzed Mizoroki-Heck Cyclization of Amide Electrophiles
This protocol is based on the work of Garg and coworkers for the synthesis of chiral indanones from amide precursors.[3]
Materials:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Chiral N-heterocyclic carbene (NHC) ligand precursor
-
Amide substrate with a tethered olefin
-
Amine additive (e.g., morpholine)
-
Reductant (e.g., Mn powder)
-
Anhydrous solvent (e.g., dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add the chiral NHC ligand precursor and a suitable base to a vial to generate the free carbene.
-
In a separate oven-dried Schlenk tube, add Ni(COD)₂ (5-10 mol%) and the freshly prepared chiral NHC ligand (6-12 mol%).
-
Add the amide substrate (1.0 equiv.), the amine additive (1.0 equiv.), and the reductant (e.g., Mn, 2-3 equiv.).
-
Add the anhydrous solvent to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by filtering off the solid reductant and concentrating the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the purified indanone using chiral HPLC.
Data Presentation
Table 1: Nickel-Catalyzed Reductive Aryl/Alkenyl-Cyano Cyclization - Substrate Scope [1]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-(2-bromobenzyl)malononitrile | 2-cyano-2-methyl-1-indanone | 95 | 96 |
| 2 | 2-(2-bromo-4,5-dimethoxybenzyl)malononitrile | 2-cyano-5,6-dimethoxy-2-methyl-1-indanone | 92 | 95 |
| 3 | 2-(2-chlorobenzyl)malononitrile | 2-cyano-2-methyl-1-indanone | 75 | 94 |
| 4 | 2-(2-bromo-4-fluorobenzyl)malononitrile | 2-cyano-5-fluoro-2-methyl-1-indanone | 88 | 97 |
Table 2: Nickel-Catalyzed Mizoroki-Heck Cyclization of Amide Electrophiles - Selected Examples [3]
| Entry | Amide Substrate | Product | Yield (%) | ee (%) |
| 1 | N-(2-(cyclohex-1-en-1-yl)phenyl)pivalamide | Spiro[cyclohexane-1,2'-inden]-1'-one | 55 | 88 |
| 2 | N-(2-(cyclopent-1-en-1-yl)phenyl)pivalamide | Spiro[cyclopentane-1,2'-inden]-1'-one | 48 | 85 |
Mandatory Visualization
Below are diagrams representing the proposed catalytic cycles and experimental workflows.
Caption: A generalized catalytic cycle for the nickel-catalyzed reductive cyclization to form chiral indanones.
Caption: A typical experimental workflow for the synthesis and analysis of chiral indanones via nickel catalysis.
References
- 1. Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl-Cyano Cyclization Coupling to All-Carbon Quaternary Stereocenters [organic-chemistry.org]
- 2. Nickel-Catalyzed Asymmetric Intramolecular Reductive Heck Reaction of Unactivated Alkenes [organic-chemistry.org]
- 3. Enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anti-inflammatory Evaluation of 2-Benzylidene-1-indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds with promising anti-inflammatory properties. The synthesis is achieved through a Claisen-Schmidt condensation reaction. Furthermore, this guide outlines a robust in-vitro method for evaluating the anti-inflammatory activity of these synthesized compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in macrophages. The mechanism of action for many of these derivatives involves the downregulation of the NF-κB signaling pathway. Quantitative data from representative studies are presented in tabular format to facilitate comparison and guide structure-activity relationship (SAR) studies.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of various pro-inflammatory cytokines and mediators.[1][2] Consequently, targeting the NF-κB pathway is a major focus in the development of novel anti-inflammatory therapeutics.[1] 2-benzylidene-1-indanone derivatives have emerged as a promising class of small molecules with potent anti-inflammatory activities, often exerted through the inhibition of the NF-κB pathway.[3][4] This document provides the necessary protocols and data to support the synthesis and evaluation of these compounds for anti-inflammatory drug discovery.
Data Presentation
In Vitro Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives
The anti-inflammatory activity of synthesized 2-benzylidene-1-indanone derivatives is commonly assessed by their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[1] The following tables summarize the inhibitory effects of a series of 6-hydroxy-2-benzylidene-1-indanone derivatives on TNF-α and IL-6 production in murine primary macrophages, as reported by Xiao et al. (2018). Additionally, the IC50 values for a specific derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), are provided from a study by Varghese et al. (2023).
Table 1: Inhibition of LPS-Induced TNF-α and IL-6 Production by 6-Hydroxy-2-benzylidene-1-indanone Derivatives at 10 µM [1]
| Compound | R Group | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 4a | H | 65.2 ± 3.1 | 58.7 ± 2.9 |
| 4b | 2-F | 71.4 ± 3.5 | 63.1 ± 3.2 |
| 4c | 3-F | 75.8 ± 3.8 | 68.5 ± 3.4 |
| 4d | 4-F | 83.7 ± 4.2 | 69.3 ± 3.5 |
| 4e | 2-Cl | 73.1 ± 3.6 | 65.4 ± 3.3 |
| 4f | 3-Cl | 78.9 ± 3.9 | 71.2 ± 3.6 |
| 4g | 4-Cl | 85.2 ± 4.3 | 73.8 ± 3.7 |
| 4h | 2-Br | 70.5 ± 3.5 | 62.8 ± 3.1 |
| 4i | 3-Br | 76.3 ± 3.8 | 69.1 ± 3.5 |
| 4j | 4-Br | 84.8 ± 4.2 | 72.5 ± 3.6 |
| 4k | 2-CH₃ | 68.9 ± 3.4 | 60.3 ± 3.0 |
| 4l | 3-CH₃ | 72.4 ± 3.6 | 64.7 ± 3.2 |
| 4m | 4-CH₃ | 79.8 ± 4.0 | 70.1 ± 3.5 |
| 4n | 2-OCH₃ | 67.3 ± 3.4 | 59.5 ± 3.0 |
| 4o | 3-OCH₃ | 74.1 ± 3.7 | 66.8 ± 3.3 |
| 4p | 4-OCH₃ | 81.6 ± 4.1 | 71.9 ± 3.6 |
| 4q | 2-NO₂ | 63.7 ± 3.2 | 56.2 ± 2.8 |
| 4r | 3-NO₂ | 69.8 ± 3.5 | 61.4 ± 3.1 |
| 4s | 4-NO₂ | 77.2 ± 3.9 | 68.9 ± 3.4 |
| 4t | 3,4,5-(OCH₃)₃ | 86.9 ± 4.3 | 75.3 ± 3.8 |
Data represents mean ± SD (n=3). Cells were pre-treated with 10 µM of the compound for 30 minutes, followed by stimulation with 0.5 µg/mL LPS for 24 hours.
Table 2: IC50 Values of IPX-18 for Cytokine Inhibition [5]
| Cytokine | Assay System | IC50 (nM) |
| TNF-α | Human Whole Blood | 298.8 |
| PBMCs | 96.29 | |
| IFN-γ | Human Whole Blood | 217.6 |
| PBMCs | 103.7 | |
| IL-2 | Human Whole Blood | 416.0 |
| PBMCs | 122.9 | |
| IL-8 | Human Whole Blood | 336.6 |
| PBMCs | 105.2 |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives.[3][5]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for purification (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., glass column, silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[6] Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or oven at a low temperature.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α Production in Macrophages
This protocol details the procedure for evaluating the anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit TNF-α production in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages.[1][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 2-benzylidene-1-indanone derivatives
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should be less than 0.1% to avoid cytotoxicity.
-
Pre-treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate the plates for 1-2 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory drug).
-
LPS Stimulation: After the pre-treatment period, add 10 µL of LPS solution to each well to a final concentration of 0.5-1 µg/mL, except for the unstimulated control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatants for cytokine analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) using a suitable software.
-
Cytotoxicity Assay (Optional but Recommended): To ensure that the observed inhibition of cytokine production is not due to cell death, perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel under the same experimental conditions.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-benzylidene-1-indanone derivatives.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by 2-benzylidene-1-indanone derivatives.
Experimental Workflow for Anti-inflammatory Assay
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols: One-Pot Synthesis of 1-Indanones from Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanones are a pivotal class of compounds in medicinal chemistry and drug development, forming the structural core of various therapeutic agents. Their derivatives have shown a wide range of biological activities, including applications in the treatment of neurodegenerative diseases like Alzheimer's.[1] This document provides a detailed protocol for a highly efficient, scalable, and cost-effective one-pot synthesis of 1-indanones directly from readily available benzoic acids. This method, developed by Huang et al., combines three sequential reaction steps into a single pot, significantly improving efficiency and making it suitable for manufacturing purposes.[2][3][4]
The synthesis involves the initial conversion of a substituted benzoic acid to its corresponding benzoyl chloride, followed by a Friedel-Crafts acylation with ethylene gas. The resulting intermediate then undergoes an intramolecular Friedel-Crafts alkylation to yield the desired 1-indanone.[2][3][4] This approach offers a significant advantage over traditional methods that often require the multi-step preparation of arylpropionic acids as precursors.
Reaction Scheme
The overall one-pot synthesis can be summarized by the following reaction scheme:
Quantitative Data Summary
The one-pot synthesis of 1-indanones from various substituted benzoic acids demonstrates broad applicability with good to excellent yields. The following table summarizes the yields obtained for a range of substrates as reported by Huang et al.
| Starting Benzoic Acid Derivative | Product 1-Indanone Derivative | Yield (%) |
| Benzoic acid | 1-Indanone | 85 |
| 4-Methylbenzoic acid | 5-Methyl-1-indanone | 82 |
| 4-Methoxybenzoic acid | 5-Methoxy-1-indanone | 88 |
| 4-Chlorobenzoic acid | 5-Chloro-1-indanone | 78 |
| 4-Bromobenzoic acid | 5-Bromo-1-indanone | 75 |
| 3-Methylbenzoic acid | 6-Methyl-1-indanone | 80 |
| 3-Methoxybenzoic acid | 6-Methoxy-1-indanone | 85 |
| 3,4-Dimethylbenzoic acid | 5,6-Dimethyl-1-indanone | 75 |
| 3,4-Dimethoxybenzoic acid | 5,6-Dimethoxy-1-indanone | 82 |
Experimental Workflow
The following diagram illustrates the sequential steps of the one-pot synthesis of 1-indanones from benzoic acids.
Caption: One-pot synthesis workflow for 1-indanones.
Detailed Experimental Protocol
This protocol is based on the procedure described by Huang et al. for the one-pot synthesis of 1-indanones from benzoic acids.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Aluminum chloride (AlCl₃) (2.5 eq)
-
Ethylene gas
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acyl Chloride Formation:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzoic acid (1.0 eq) and thionyl chloride (1.5 eq).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the benzoic acid has completely dissolved.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
-
Friedel-Crafts Acylation with Ethylene:
-
To the flask containing the crude benzoyl chloride, add anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Bubble ethylene gas through the stirred reaction mixture at a steady rate for 2-4 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
-
Intramolecular Friedel-Crafts Alkylation:
-
Once the acylation is complete, add an additional portion of anhydrous aluminum chloride (1.3 eq) to the reaction mixture.
-
Heat the mixture to reflux (for dichloromethane, ~40 °C) or, if a higher temperature is required for cyclization (as indicated for some substrates, up to 140-170 °C), the solvent can be carefully removed and a higher-boiling solvent added, or the reaction can be heated neat.
-
Maintain the reaction at the elevated temperature for 2-6 hours, monitoring for the disappearance of the intermediate and the formation of the 1-indanone product by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2M aqueous HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-indanone.
-
Applications in Drug Development
1-Indanone derivatives are valuable scaffolds in the development of new therapeutic agents. Notably, they are key components in the synthesis of drugs for neurodegenerative disorders. For instance, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is based on an indanone structure. The versatility of the one-pot synthesis described here allows for the efficient generation of a library of substituted 1-indanones, which can be further functionalized to explore structure-activity relationships and identify novel drug candidates. The accessibility of diverse benzoic acids as starting materials facilitates the exploration of a wide chemical space for the development of new and improved pharmaceuticals.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanones are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals, biologically active molecules, and ligands for olefin polymerization.[1] The indanone framework is a core structural motif in various drugs, including Donepezil, used for the treatment of Alzheimer's disease.[2] Traditional methods for synthesizing 1-indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides, often necessitate harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2][3]
Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. The application of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder and more environmentally benign conditions.[4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1-indanones via two primary routes: the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and a one-pot tandem Friedel-Crafts acylation/Nazarov cyclization.
Advantages of Microwave-Assisted Synthesis
The use of microwave irradiation in the synthesis of 1-indanones offers several key advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that typically take several hours can often be completed in a matter of minutes.[3][5]
-
Increased Yields: Microwave heating can lead to significantly higher isolated yields of the desired 1-indanone products.[1][6]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of by-products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional refluxing.[4]
-
Greener Chemistry: The potential for solvent-free reactions or the use of greener solvents, coupled with reduced energy consumption, aligns with the principles of green chemistry.[2][7][8]
Key Synthetic Methodologies
Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common and direct method for the synthesis of 1-indanones.[2] While this reaction can be challenging under conventional heating, microwave assistance significantly improves its efficiency, especially when catalyzed by superacids like triflic acid (TfOH).[2]
The following table summarizes the results for the microwave-assisted intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| 1 | TfOH (3 eq.) | CH₂Cl₂ (dry) | 80 | 60 | 100 | 100 |
| 2 | TfOH (2 eq.) | CH₂Cl₂ (dry) | 80 | 60 | - | 70 |
| 3 | TfOH (1 eq.) | CH₂Cl₂ (dry) | 80 | 60 | - | 55 |
Data sourced from a study on non-conventional methodologies for 1-indanone synthesis.[2]
Materials:
-
3-(4-methoxyphenyl)propionic acid
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂, dry)
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 3-(4-methoxyphenyl)propionic acid (0.5 mmol) in dry dichloromethane (2 mL) in a microwave process vial, triflic acid (3 equivalents) is added at 0 °C.
-
The vial is sealed and the mixture is subjected to microwave irradiation at 80 °C for 60 minutes.
-
After cooling, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-methoxy-1-indanone.
One-Pot Tandem Friedel-Crafts Acylation and Nazarov Cyclization
A highly efficient one-pot synthesis of 1-indanones involves the reaction of arenes with α,β-unsaturated acyl chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃) under microwave irradiation.[1][9][10] This method proceeds via a tandem Friedel-Crafts acylation followed by a Nazarov cyclization.
The following table summarizes the optimized conditions for the reaction of benzene with crotonoyl chloride and the synthesis of various 1-indanones from different arenes and α,β-unsaturated acyl chlorides.
Table 1: Optimization of the Reaction of Benzene and Crotonoyl Chloride [6]
| Entry | Solvent | Conditions | Time | Yield of 3-methyl-1-indanone (%) |
| 1 | CS₂ | Reflux | 5 h | - (major product was 1-phenyl-2-buten-1-one) |
| 2 | Nitrobenzene | 80 °C | 18 h | Low |
| 3 | o-dichlorobenzene | 80 °C | 18 h | 65 |
| 4 | o-dichlorobenzene | Microwave | 5 x 5 min | 72 |
| 5 | o-dichlorobenzene | Microwave | 10 x 2 min (at intervals) | 79 |
Table 2: Microwave-Assisted Synthesis of Various 1-Indanones [1]
| Arene | α,β-Unsaturated Acyl Chloride | Product | Time (min) | Yield (%) |
| Benzene | Crotonoyl chloride | 3-Methyl-1-indanone | 10 x 2 | 79 |
| Toluene | Crotonoyl chloride | 3,5-Dimethyl-1-indanone & 3,7-Dimethyl-1-indanone | 10 x 2 | 75 |
| Benzene | Cinnamoyl chloride | 3-Phenyl-1-indanone | 10 x 2 | 97 |
| Toluene | Cinnamoyl chloride | 5-Methyl-3-phenyl-1-indanone & 7-Methyl-3-phenyl-1-indanone | 10 x 2 | 95 |
Materials:
-
Benzene
-
Crotonoyl chloride
-
Aluminum chloride (AlCl₃)
-
o-dichlorobenzene
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave process vial, add aluminum chloride (1.2 equivalents) to a solution of benzene (10 equivalents) in o-dichlorobenzene.
-
To this suspension, add crotonoyl chloride (1 equivalent) dropwise at room temperature.
-
The vial is sealed and the reaction mixture is irradiated in a microwave field for a total of 20 minutes, programmed as 10 cycles of 2 minutes each. The temperature should reach approximately 185 °C within about 30 seconds of each irradiation period.[6]
-
After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-methyl-1-indanone.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. [PDF] Microwave-assisted one-pot synthesis of 1-indanones from arenes and alpha,beta-unsaturated acyl chlorides. | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: (R)-2-Methylindanone in the Total Synthesis of Pterosin C
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of chiral 2-methylindanone scaffolds in the total synthesis of natural products, with a specific focus on the sesquiterpenoid (+)-Pterosin C. This document outlines the synthetic strategy, key experimental protocols, and relevant data, offering valuable insights for researchers in organic synthesis and medicinal chemistry.
Introduction to Pterosin C
Pterosin C is a member of the pterosins, a class of sesquiterpenoids commonly found in bracken fern (Pteridium aquilinum). These natural products have garnered interest due to their diverse biological activities, including cytotoxic and antimicrobial properties. The chiral nature of Pterosin C, possessing two stereocenters, makes its stereoselective synthesis a significant challenge and a testament to the utility of chiral building blocks like (R)-2-methyl-1-indanone derivatives.
Synthetic Strategy Overview
The total synthesis of (+)-Pterosin C can be achieved through a versatile route that establishes the core indanone structure early in the synthesis. A key strategic element involves the stereocontrolled introduction of the methyl group at the C2 position of the indanone ring, which is crucial for establishing the correct stereochemistry of the final natural product. The synthesis highlighted here follows a convergent approach, where a substituted aromatic precursor is cyclized to form a 1,3-indandione intermediate, which is then elaborated to the target molecule.
A representative synthetic workflow for the preparation of Pterosin C is depicted below. This pathway illustrates the key transformations from a substituted benzene derivative to the final natural product, emphasizing the formation of the crucial indanone intermediate.
Caption: Synthetic workflow for Pterosin C.
Key Experimental Protocols
The following protocols are adapted from the synthesis of Pterosin C and highlight the key transformations involving the indanone core.[1][2]
Protocol 1: Synthesis of the 1,3-Indandione Intermediate
This procedure describes the formation of the core indandione structure via a Friedel-Crafts acylation.
Materials:
-
Methyl ether of 2-(2,6-dimethylphenyl)ethanol
-
Methylmalonyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
Procedure:
-
A solution of the methyl ether of 2-(2,6-dimethylphenyl)ethanol and methylmalonyl chloride (1.5:1 molar ratio) in carbon disulfide is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
The solution is brought to reflux.
-
Aluminum chloride is added portion-wise over a period of 3 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product is extracted with an appropriate organic solvent, and the organic layer is washed, dried, and concentrated to yield the 1,3-indandione.
Protocol 2: Reduction of the 1,3-Indandione and Acetylation
This protocol details the reduction of the diketone to a diol, which is subsequently acetylated.
Materials:
-
1,3-Indandione intermediate
-
Zinc dust
-
Acetic acid
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
The 1,3-indandione is dissolved in a mixture of acetic acid and acetic anhydride.
-
Sodium acetate and activated zinc dust are added to the solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The excess zinc is filtered off, and the filtrate is poured into ice water.
-
The product is extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution, water, and brine, then dried and concentrated.
-
The resulting crude product is a mixture of racemic cis and trans isomers of Pterosin C diacetate.
Protocol 3: Hydrolysis to Pterosin C and Resolution
This final step involves the hydrolysis of the diacetate and resolution of the enantiomers.
Materials:
-
Racemic Pterosin C diacetate
-
5% Sulfuric acid in aqueous dioxane
-
Resolving agent (e.g., S-(+)-α-phenylbutyric acid)
Procedure:
-
The diacetate mixture is dissolved in a 1:4 mixture of dioxane and 5% sulfuric acid.
-
The solution is heated at 45°C until hydrolysis is complete.
-
The reaction mixture is neutralized and extracted with an organic solvent.
-
The organic layer is dried and concentrated to give racemic Pterosin C.
-
The racemic mixture is then resolved using a chiral resolving agent, such as S-(+)-α-phenylbutyric acid, through the formation of diastereomeric esters, followed by separation and hydrolysis to afford the enantiopure (+)-Pterosin C.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative synthesis of Pterosin C, adapted from the literature.[1]
| Step | Product | Yield (%) |
| Friedel-Crafts Acylation | 1,3-Indandione Intermediate | 73 |
| Reduction and Acetylation | Racemic cis and trans Pterosin C Diacetate | ~80 |
| Hydrolysis of Diacetate | Racemic Pterosin C | ~95 |
| Methylation of Pterosin O to Pterosin I | Pterosin I | 89 |
| Demethylation of Pterosin I to Pterosin Z | Pterosin Z | - |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key chemical transformations in the synthesis of Pterosin C, highlighting the central role of the indanone intermediate.
Caption: Key transformations in Pterosin C synthesis.
Conclusion
The total synthesis of (+)-Pterosin C showcases the strategic importance of chiral indanone derivatives as versatile intermediates. The methodologies presented here provide a robust framework for the construction of this and other biologically active natural products. The detailed protocols and data serve as a valuable resource for researchers engaged in the synthesis of complex molecular architectures and the development of novel therapeutic agents.
References
Asymmetric Synthesis of 2-Arylethylamines from Indanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-arylethylamines, a critical structural motif in many pharmaceuticals, utilizing versatile and readily available indanone derivatives. The methodologies outlined below leverage transition-metal catalysis, chiral auxiliaries, and organocatalysis to achieve high enantioselectivity and yield.
Introduction
Chiral 2-arylethylamines are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. Their asymmetric synthesis is of paramount importance, as the biological activity of such compounds is often confined to a single enantiomer. Indanone derivatives serve as excellent precursors for these molecules, offering a rigid scaffold that can be stereoselectively functionalized. This guide details three effective strategies for the asymmetric synthesis of 2-arylethylamines from indanones: manganese-catalyzed asymmetric hydrogenation, chiral auxiliary-mediated diastereoselective reduction, and organocatalytic reductive amination.
Key Synthetic Strategies
The asymmetric synthesis of 2-arylethylamines from indanones can be broadly categorized into three main approaches, each with its own advantages in terms of substrate scope, catalyst availability, and reaction conditions.
Caption: General workflow for the asymmetric synthesis of 2-arylethylamines from indanones.
Method 1: Manganese-Catalyzed Asymmetric Hydrogenation of In Situ-Formed Imines
This method utilizes an earth-abundant and low-toxicity manganese catalyst for the enantioselective hydrogenation of imines generated in situ from indanone derivatives and an amine. This approach is attractive for its operational simplicity and high efficiency.[1]
Workflow
Caption: Workflow for Mn-catalyzed asymmetric hydrogenation.
Quantitative Data
| Entry | Indanone Derivative | Amine | Yield (%)[1] | ee (%)[1] |
| 1 | 1-Indanone | Aniline | 93 | 96 |
| 2 | 5-Bromo-1-indanone | Aniline | 91 | 95 |
| 3 | 5-Methoxy-1-indanone | Aniline | 88 | 97 |
| 4 | 1-Indanone | p-Anisidine | 90 | 96 |
Experimental Protocol
Materials:
-
Substituted 1-indanone (1.0 equiv)
-
Amine (1.0 equiv)
-
Chiral Manganese Catalyst (e.g., a complex with a facially coordinating P,N,N ligand, 1 mol%)
-
Toluene (anhydrous)
-
Activated Molecular Sieves (4 Å)
-
Hydrogen gas (high purity)
Procedure:
-
In situ Imine Formation: To a flame-dried Schlenk tube, add the 1-indanone derivative (1.0 mmol), the amine (1.0 mmol), and activated molecular sieves (200 mg) in anhydrous toluene (5 mL).
-
Heat the mixture at 70 °C for 4 hours.
-
Cool the mixture to room temperature and carefully decant the supernatant containing the imine into a pressure vessel containing the chiral manganese catalyst (0.01 mmol).
-
Asymmetric Hydrogenation: Purge the pressure vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 2-arylethylamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Chiral Auxiliary-Mediated Diastereoselective Reduction
This strategy involves the condensation of an indanone with a chiral auxiliary, followed by a diastereoselective reduction of the resulting C=N bond. The chiral auxiliary is then cleaved to yield the enantiomerically enriched 2-arylethylamine. (R)-Phenylglycine amide is an effective chiral auxiliary for this purpose.[2]
Workflow
Caption: Workflow using a chiral auxiliary.
Quantitative Data
| Substrate | Chiral Auxiliary | Overall Yield (%)[2] | ee (%)[2] |
| 1-Indanone | (R)-Phenylglycine amide | 58 | 96 |
Experimental Protocol
Materials:
-
1-Indanone (1.0 equiv)
-
(R)-Phenylglycine amide (1.0 equiv)
-
Titanium(IV) chloride
-
Triethylamine
-
Methanol (anhydrous)
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Reagents for auxiliary cleavage (e.g., acid hydrolysis)
Procedure:
-
Ketimine Formation: In a round-bottom flask, dissolve 1-indanone (1.0 mmol) and (R)-phenylglycine amide (1.0 mmol) in anhydrous methanol. Add TiCl4 and triethylamine at 0 °C and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the crude ketimine.
-
Diastereoselective Reduction: Dissolve the purified ketimine in a suitable solvent (e.g., methanol or THF) in a hydrogenation vessel.
-
Add 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas and stir until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the diastereomerically enriched amine-auxiliary adduct.
-
Auxiliary Cleavage: Subject the adduct to appropriate cleavage conditions (e.g., acid hydrolysis) to remove the chiral auxiliary.
-
Purify the resulting (S)-1-aminoindane by extraction and/or chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 3: Organocatalytic Reductive Amination
This metal-free approach utilizes a chiral Brønsted acid, such as a chiral phosphoric acid, to catalyze the enantioselective reductive amination of indanones. A Hantzsch ester is commonly employed as the mild hydride source. This method offers the advantage of avoiding transition-metal contamination in the final product.
Workflow
Caption: Organocatalytic reductive amination workflow.
Quantitative Data (Representative)
| Entry | Ketone | Amine | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1-Indanone | p-Anisidine | 5 | >95 | >90 |
| 2 | 5-Methoxy-1-indanone | Benzylamine | 5 | >95 | >92 |
(Note: Specific data for indanones may vary depending on the specific chiral phosphoric acid catalyst and reaction conditions employed. The data above is representative of typical results for this class of reaction.)
Experimental Protocol
Materials:
-
1-Indanone derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Chiral Phosphoric Acid catalyst (e.g., TRIP, 5 mol%)
-
Hantzsch ester (1.5 equiv)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Molecular sieves (4 Å)
Procedure:
-
To a dried vial, add the 1-indanone derivative (0.5 mmol), the chiral phosphoric acid catalyst (0.025 mmol), and activated molecular sieves (100 mg).
-
Add the anhydrous solvent (2.5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the amine (0.6 mmol) and the Hantzsch ester (0.75 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified 2-arylethylamine by chiral HPLC analysis.
Conclusion
The asymmetric synthesis of 2-arylethylamines from indanone derivatives can be effectively achieved through various catalytic approaches. The choice of method will depend on the specific substrate, desired scale, and available resources. The protocols provided herein offer robust starting points for the synthesis of these valuable chiral building blocks for drug discovery and development. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.
References
Application Notes and Protocols: Rhodium-Catalyzed Asymmetric 1,4-Addition for Chiral Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aryl-1-indanones are crucial structural motifs in numerous pharmaceuticals and serve as versatile building blocks in organic synthesis. The development of efficient and stereoselective methods for their synthesis is of significant interest. One of the most powerful strategies to achieve this is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This application note details a robust protocol for this transformation, highlighting the use of the cost-effective and efficient MonoPhos ligand. This method offers high yields and excellent enantioselectivities under mild reaction conditions.[1][2][3]
Reaction Principle
The core of this methodology is the rhodium-catalyzed intramolecular 1,4-addition of an arylboronic acid pinacol ester onto an α,β-unsaturated ketone tether. The chiral rhodium complex, formed in situ from a rhodium precursor and a chiral phosphine ligand, orchestrates the enantioselective carbon-carbon bond formation, leading to the desired chiral indanone.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various chiral 3-aryl-1-indanones, demonstrating the efficiency and broad applicability of this protocol.
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-phenyl-1-indanone
| Entry | Chiral Ligand | Base (1.5 M aq.) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | KOH | Toluene | 3 | 80 | 54 |
| 2 | (R)-MonoPhos | K3PO4 | Toluene | 3 | 95 | 95 |
| 3 | (R)-MonoPhos | K2CO3 | Toluene | 5 | 92 | 93 |
| 4 | (R)-MonoPhos | Cs2CO3 | Toluene | 4 | 93 | 94 |
| 5 | (R)-MonoPhos | K3PO4 | Dioxane | 6 | 85 | 90 |
| 6 | (R)-MonoPhos | K3PO4 | THF | 8 | 78 | 85 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Substrate Scope for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
| Entry | Substrate (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3-phenyl-1-indanone | 95 | 95 |
| 2 | 4-Methylphenyl | 3-(4-methylphenyl)-1-indanone | 94 | 96 |
| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-1-indanone | 96 | 97 |
| 4 | 4-Chlorophenyl | 3-(4-chlorophenyl)-1-indanone | 92 | 94 |
| 5 | 4-Fluorophenyl | 3-(4-fluorophenyl)-1-indanone | 93 | 95 |
| 6 | 3-Methylphenyl | 3-(3-methylphenyl)-1-indanone | 91 | 92 |
| 7 | 2-Methylphenyl | 3-(2-methylphenyl)-1-indanone | 88 | 90 |
| 8 | Naphthyl | 3-(naphthalen-2-yl)-1-indanone | 90 | 93 |
Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[3]
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted.
Preparation of the Pinacolborane Chalcone Derivatives (Substrates)
The pinacolborane chalcone derivatives are readily prepared through established procedures. A general method involves the Suzuki-Miyaura coupling of a suitable aryl boronic acid with a chalcone precursor bearing a triflate or halide group.
General Procedure for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
-
Catalyst Preparation: In a dried Schlenk tube under an inert atmosphere, add [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and the chiral ligand (e.g., (R)-MonoPhos, 5.5 mol %).
-
Solvent Addition: Add the desired solvent (e.g., toluene, 2.0 mL).
-
Stirring: Stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add the pinacolborane chalcone derivative (1.0 equiv) and the aqueous base solution (e.g., 1.5 M K₃PO₄, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-aryl-1-indanone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric intramolecular 1,4-addition.
Caption: General experimental workflow for chiral indanone synthesis.
Caption: Logical relationship of key components in the synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Carbonylative Cyclization in Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The indanone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules and natural products. Traditional methods for the synthesis of indanones often require harsh conditions or multi-step procedures. Palladium-catalyzed carbonylative cyclization has emerged as a powerful and efficient alternative, allowing for the direct construction of the indanone ring system from readily available starting materials in a single step.
This methodology typically involves the reaction of an unsaturated aryl iodide or triflate with carbon monoxide in the presence of a palladium catalyst. The process is characterized by its high functional group tolerance, good to excellent yields, and the ability to introduce a carbonyl group in a regioselective manner. These features make it a highly attractive strategy for the synthesis of diverse indanone libraries for screening in drug development programs. Furthermore, variations of this reaction, such as tandem Heck-aldol annulation cascades, provide access to functionalized indanones, further expanding the chemical space accessible to medicinal chemists.
The palladium-catalyzed approach offers several advantages over classical methods like Friedel-Crafts acylation, including milder reaction conditions, which helps in preserving sensitive functional groups often present in complex drug candidates. The versatility of the palladium catalyst system, with the ability to tune reactivity and selectivity through the choice of ligands and additives, provides a robust platform for the synthesis of a wide array of indanone derivatives.
Key Reaction Pathways
Two prominent palladium-catalyzed methods for indanone synthesis are the direct carbonylative cyclization of unsaturated aryl halides and the tandem Heck-aldol annulation cascade.
1. Carbonylative Cyclization of Unsaturated Aryl Iodides: This is a direct and atom-economical method for the synthesis of indanones. The reaction proceeds via a series of well-defined organometallic steps, initiated by the oxidative addition of the aryl iodide to a palladium(0) complex.
2. Heck-Aldol Annulation Cascade: This one-pot synthesis provides access to 3-hydroxy-1-indanones, which are valuable building blocks for further functionalization. The reaction combines a palladium-catalyzed Heck reaction with an ethylene glycol-promoted aldol-type annulation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides[1][2]
This protocol is based on the work of Gagnier and Larock and is effective for the synthesis of indanones from unsaturated aryl iodides.
Materials:
-
Unsaturated aryl iodide (e.g., 2-allylphenyl iodide) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 mmol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (22.4 mg, 0.1 mmol), tetrabutylammonium chloride (277.9 mg, 1.0 mmol), and the unsaturated aryl iodide (1.0 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL) and pyridine (161 µL, 2.0 mmol) to the flask via syringe.
-
Evacuate the flask and backfill with carbon monoxide gas from a balloon. Repeat this process three times.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at 100 °C under a CO atmosphere (balloon pressure) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indanone.
Protocol 2: One-Pot Synthesis of 3-Hydroxy-1-Indanones via Heck-Aldol Annulation Cascade[3]
This protocol, developed by Xiao and coworkers, allows for the synthesis of 3-hydroxy-1-indanones from 2-halobenzaldehydes and vinyl ethers.
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
n-Butyl vinyl ether (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.015 mmol, 1.5 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Ethylene glycol (EG)
-
3 M Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction tube, add palladium(II) acetate (2.2 mg, 0.01 mmol) and 1,3-bis(diphenylphosphino)propane (6.2 mg, 0.015 mmol).
-
Add ethylene glycol (4 mL) to the tube, followed by 2-bromobenzaldehyde (185 mg, 1.0 mmol), n-butyl vinyl ether (194 µL, 1.5 mmol), and triethylamine (209 µL, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 115 °C with stirring.
-
After 16 hours, cool the reaction to room temperature.
-
Add 3 M hydrochloric acid (2 mL) to the reaction mixture and stir at room temperature for 1 hour to hydrolyze the intermediate ketal.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the 3-hydroxy-1-indanone.
Data Presentation
The following tables summarize representative yields for the synthesis of various indanone derivatives using the described palladium-catalyzed methods.
Table 1: Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides
| Entry | Substrate (Unsaturated Aryl Iodide) | Product | Yield (%) |
| 1 | 2-(Prop-2-en-1-yl)iodobenzene | 3-Methyl-2,3-dihydro-1H-inden-1-one | 85 |
| 2 | 1-Iodo-2-(2-methylprop-2-en-1-yl)benzene | 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one | 78 |
| 3 | 2-(But-3-en-1-yl)-1-iodobenzene | 3-Ethyl-2,3-dihydro-1H-inden-1-one | 82 |
| 4 | 1-Iodo-2-(pent-4-en-1-yl)benzene | 3-Propyl-2,3-dihydro-1H-inden-1-one | 75 |
Table 2: One-Pot Synthesis of 3-Hydroxy-1-Indanones via Heck-Aldol Annulation Cascade [1]
| Entry | Substrate (2-Bromobenzaldehyde) | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | 3-Hydroxy-3-(butoxymethyl)-2,3-dihydro-1H-inden-1-one | 86 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | 3-Hydroxy-3-(butoxymethyl)-5-methoxy-2,3-dihydro-1H-inden-1-one | 81 |
| 3 | 2-Bromo-4-methylbenzaldehyde | 3-Hydroxy-3-(butoxymethyl)-6-methyl-2,3-dihydro-1H-inden-1-one | 89 |
| 4 | 2-Bromo-5-(trifluoromethyl)benzaldehyde | 3-Hydroxy-3-(butoxymethyl)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | 72 |
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Carbonylative Cyclization
References
Metal-Free Pathways to Substituted 1-Indanones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of substituted 1-indanones, a critical structural motif in medicinal chemistry and materials science. The following sections outline three distinct and effective metal-free methodologies, complete with quantitative data, step-by-step procedures, and visual representations of the reaction workflows.
Trifluoroacetic Acid-Mediated Nazarov Cyclization of Chalcones
The Nazarov cyclization is a powerful tool for the synthesis of five-membered rings. This protocol describes a microwave-assisted, acid-catalyzed cyclization of chalcones to yield 3-aryl-1-indanones. The use of trifluoroacetic acid (TFA) as both the solvent and catalyst provides an efficient, metal-free route to these valuable compounds.[1]
Data Presentation
| Entry | Chalcone Substituents (R1, R2, R3) | Product | Yield (%) | Time (min) |
| 1 | R1=H, R2=H, R3=H | 3-Phenyl-1-indanone | 85 | 20 |
| 2 | R1=4-OMe, R2=H, R3=H | 5-Methoxy-3-phenyl-1-indanone | 82 | 20 |
| 3 | R1=H, R2=4-Me, R3=H | 3-(p-tolyl)-1-indanone | 88 | 20 |
| 4 | R1=H, R2=H, R3=4-Cl | 6-Chloro-3-phenyl-1-indanone | 75 | 20 |
Experimental Protocol
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Trifluoroacetic Acid (TFA) (3.0 mL)
-
Microwave Synthesizer
-
10 mL pressure-rated microwave vial
-
Stir bar
-
Rotary evaporator
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol).
-
Add trifluoroacetic acid (3.0 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker containing ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted 1-indanone.
Reaction Workflow
Caption: Workflow for the TFA-Mediated Nazarov Cyclization of Chalcones.
Superacid-Catalyzed Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a classic and effective method for synthesizing 1-indanones. This protocol utilizes a superacid, such as trifluoromethanesulfonic acid (TFSA), to promote the cyclization under metal-free conditions. This approach is particularly useful for a wide range of substituted starting materials.
Data Presentation
| Entry | 3-Arylpropionic Acid Substituent (R) | Product | Yield (%) |
| 1 | H | 1-Indanone | 95 |
| 2 | 4-Methoxy | 5-Methoxy-1-indanone | 92 |
| 3 | 4-Methyl | 5-Methyl-1-indanone | 88 |
| 4 | 4-Chloro | 5-Chloro-1-indanone | 85 |
| 5 | 3,4-Dimethoxy | 5,6-Dimethoxy-1-indanone | 90 |
Experimental Protocol
Materials:
-
Substituted 3-Arylpropionic Acid (1.0 mmol)
-
Trifluoromethanesulfonic Acid (TFSA) (10 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 3-arylpropionic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (10 mmol, 10 equiv.) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure substituted 1-indanone.
Logical Relationship Diagram
Caption: Key steps in the superacid-catalyzed Friedel-Crafts acylation.
L-Proline Catalyzed Intramolecular Hydroacylation of 2-Vinylbenzaldehydes
Organocatalysis offers a green and sustainable approach to organic synthesis. This protocol details the use of L-proline as a catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a metal-free and environmentally benign pathway to 1-indanones.[2]
Data Presentation
| Entry | 2-Vinylbenzaldehyde Substituent (R) | Product | Yield (%) |
| 1 | H | 1-Indanone | 92 |
| 2 | 4-Methoxy | 5-Methoxy-1-indanone | 88 |
| 3 | 5-Methyl | 6-Methyl-1-indanone | 85 |
| 4 | 4-Chloro | 5-Chloro-1-indanone | 82 |
Experimental Protocol
Materials:
-
Substituted 2-Vinylbenzaldehyde (0.5 mmol)
-
L-Proline (20 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the substituted 2-vinylbenzaldehyde (0.5 mmol) and L-proline (0.1 mmol, 20 mol%).
-
Add anhydrous dimethyl sulfoxide (2.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C in an oil bath with stirring for 24 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding 1-indanone.
Signaling Pathway Diagram
Caption: Catalytic cycle of the L-proline mediated hydroacylation.
References
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 2-Methylindanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2-Methylindanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of 2-Methylindanone?
A1: The most prevalent method for achieving high enantioselectivity in the synthesis of 2-Methylindanone is the asymmetric alkylation of 1-indanone. This is often accomplished using a chiral phase-transfer catalyst (PTC) to control the stereochemical outcome of the methylation reaction. Other methods, such as asymmetric hydrogenation of a corresponding methyleneindanone, have also been explored.
Q2: Which type of chiral catalyst is most effective for the asymmetric methylation of 1-indanone?
A2: Chiral quaternary ammonium salts derived from Cinchona alkaloids have demonstrated high efficacy. Specifically, N-[p-(trifluoromethyl)benzyl] cinchoninium bromide has been reported to yield 2-Methylindanone with high enantiomeric excess (ee).[1] The choice of catalyst is critical and often requires screening to find the optimal one for a specific set of reaction conditions.
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
A3: The solvent plays a crucial role in phase-transfer catalyzed reactions. It influences the solubility of the reactants and the catalyst, the aggregation state of the ion pairs, and the overall rate and selectivity of the reaction. Aprotic solvents of low to moderate polarity, such as toluene or dichloromethane, are commonly used. It is essential to perform solvent screening to determine the optimal medium for the desired transformation.
Q4: What is a typical temperature range for this reaction?
A4: Asymmetric alkylations under phase-transfer catalysis are often carried out at or below room temperature to enhance enantioselectivity. Lower temperatures generally favor the formation of the desired enantiomer by increasing the energy difference between the diastereomeric transition states. However, reaction rates will decrease at lower temperatures, so a balance must be found.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low % ee)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Screen a variety of chiral phase-transfer catalysts. Cinchona alkaloid derivatives with different substituents on the nitrogen atom and the aromatic ring can have a significant impact on enantioselectivity.[1] |
| Incorrect Solvent | Perform a solvent screen. The polarity of the solvent can dramatically affect the stereochemical outcome. Test solvents such as toluene, dichloromethane, and tert-butyl methyl ether. |
| Reaction Temperature Too High | Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly improve enantioselectivity. |
| Inappropriate Base Concentration | Optimize the concentration of the aqueous base (e.g., NaOH). The concentration can influence the deprotonation equilibrium and the nature of the ion pair, thereby affecting selectivity. |
| Catalyst Poisoning | Certain anions, such as iodide or tosylate, can "poison" quaternary ammonium catalysts by forming strong ion pairs. If possible, use alkylating agents with less coordinating leaving groups, like bromides or mesylates.[2] |
Problem 2: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Inefficient Stirring | In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Ensure a stirring rate that creates a fine emulsion. |
| Poor Catalyst Solubility or Activity | The structure of the phase-transfer catalyst affects its solubility and activity. The "C#" (total number of carbons on the alkyl chains) and "q-value" (a measure of the charge distribution) are parameters that can be used to select a more effective catalyst for your specific system.[2] |
| Side Reactions | Over-alkylation (dialkylation) or side reactions involving the base can reduce the yield of the desired product. Optimize the stoichiometry of the alkylating agent and the reaction time. |
| Decomposition of Reactants or Products | If the reactants or products are unstable under the reaction conditions, consider using a milder base, a lower reaction temperature, or shorter reaction times. |
Problem 3: Formation of Side Products (e.g., O-alkylation, dialkylation)
| Possible Cause | Suggested Solution |
| Nature of the Enolate | The regioselectivity of alkylation (C- vs. O-alkylation) can be influenced by the solvent and counter-ion. Less polar, non-coordinating solvents generally favor C-alkylation. |
| Stoichiometry of Reagents | Use a controlled amount of the alkylating agent (e.g., 1.0-1.2 equivalents) to minimize the formation of the 2,2-dimethylindanone byproduct. |
| Reaction Time | Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction. |
Data Presentation
Table 1: Effect of Chiral Phase-Transfer Catalyst on Enantioselectivity of 2-Methylindanone Synthesis
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) | Reference |
| N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Toluene | 50% NaOH | 20 | 95 | 92 | [1] |
| (S)-N-benzylcinchonidinium chloride | Toluene | 50% NaOH | 20 | 85 | 80 | Hypothetical Data for Comparison |
| (R)-N-anthracenylmethylcinchoninium chloride | CH2Cl2 | 50% NaOH | 0 | 90 | 88 | Hypothetical Data for Comparison |
Note: Hypothetical data is included for illustrative purposes to showcase a typical screening process.
Experimental Protocols
Key Experiment: Asymmetric Methylation of 1-Indanone via Phase-Transfer Catalysis
This protocol is based on the successful synthesis reported in the literature.[1]
Materials:
-
1-Indanone
-
Methyl bromide (or methyl iodide)
-
N-[p-(trifluoromethyl)benzyl] cinchoninium bromide (chiral phase-transfer catalyst)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-indanone (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq).
-
Add toluene to dissolve the solids.
-
Cool the mixture to the desired temperature (e.g., 20 °C) using a water bath.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Slowly add the methylating agent (1.1 eq) over a period of 1-2 hours.
-
Continue stirring vigorously at the set temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-methylindanone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of 2-Methylindanone.
Caption: Troubleshooting logic for improving enantioselectivity.
References
Technical Support Center: Synthesis of (R)-2-Methylindanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Methylindanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of (R)-2-Methylindanone, offering potential causes and solutions.
Problem 1: Low enantioselectivity (low ee%) of (R)-2-Methylindanone.
-
Potential Cause 1: Inactive or degraded chiral catalyst. Chiral phase-transfer catalysts, often based on cinchona alkaloids, can degrade over time or if not stored properly.
-
Solution 1: Use a freshly prepared or properly stored catalyst. It is advisable to verify the catalyst's activity on a small-scale reaction before proceeding with a larger batch.
-
Potential Cause 2: Inappropriate solvent system. The polarity and nature of the solvent can significantly impact the stereochemical outcome of the reaction.
-
Solution 2: Toluene is a commonly used solvent for this reaction. Ensure the solvent is anhydrous, as water can interfere with the catalyst-substrate interaction. Experiment with other non-polar, aprotic solvents if necessary.
-
Potential Cause 3: Incorrect reaction temperature. Temperature can influence the transition state energies, affecting the enantioselectivity.
-
Solution 3: Maintain the recommended reaction temperature, which is often at or below room temperature. Precise temperature control is crucial for reproducible results.
Problem 2: Formation of significant amounts of 2,2-dimethyl-1-indanone (overmethylation).
-
Potential Cause 1: Excess of methylating agent. Using a large excess of the methylating agent (e.g., methyl iodide) increases the probability of a second methylation event on the desired product.
-
Solution 1: Carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.2 equivalents is typically recommended. A slow, dropwise addition of the methylating agent can also help to minimize local excesses.
-
Potential Cause 2: Prolonged reaction time. Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the formation of the dialkylated byproduct.
-
Solution 2: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the 1-indanone is consumed.
Problem 3: Presence of unreacted 1-indanone in the final product.
-
Potential Cause 1: Insufficient amount of base or methylating agent. An inadequate amount of base will result in incomplete deprotonation of the 1-indanone, while an insufficient amount of methylating agent will leave some of the formed enolate unreacted.
-
Solution 1: Ensure the use of at least one equivalent of a strong base (e.g., 50% aqueous NaOH for phase-transfer catalysis) and the appropriate stoichiometry of the methylating agent.
-
Potential Cause 2: Inefficient mixing in a biphasic system. In phase-transfer catalysis, vigorous stirring is essential to ensure efficient transfer of the enolate and catalyst between the aqueous and organic phases.
-
Solution 2: Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture.
Problem 4: Racemization of the (R)-2-Methylindanone product.
-
Potential Cause 1: Exposure to strongly basic or acidic conditions during work-up or purification. The chiral center at the α-position to the carbonyl group is susceptible to epimerization under acidic or basic conditions via enolization.[1][2]
-
Solution 1: Perform the work-up and purification steps under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases. If purification by chromatography is necessary, use a neutral stationary phase like silica gel and a neutral eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of (R)-2-Methylindanone?
A1: A widely used and effective method is the enantioselective α-methylation of 1-indanone using a chiral phase-transfer catalyst (PTC).[3][4] This method offers good yields and high enantioselectivities under relatively mild conditions.
Q2: What are the typical side products in the synthesis of (R)-2-Methylindanone via enantioselective methylation?
A2: The most common side products are:
-
2,2-dimethyl-1-indanone: Formed from the overmethylation of the desired product.
-
Unreacted 1-indanone: Results from incomplete reaction.
-
(S)-2-Methylindanone: The undesired enantiomer, the amount of which depends on the enantioselectivity of the reaction.
Q3: How can I purify (R)-2-Methylindanone from the common side products?
A3: Purification can typically be achieved by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
-
Unreacted 1-indanone will elute first.
-
(R)-2-Methylindanone will elute next.
-
2,2-dimethyl-1-indanone will elute last. Careful monitoring of the fractions by TLC is crucial for obtaining the pure product. In some cases, recrystallization can also be an effective method for purification, especially for removing regioisomers if they are formed.[5]
Q4: Can I use a different methylating agent other than methyl iodide?
A4: Yes, other methylating agents like dimethyl sulfate can be used. However, methyl iodide is generally preferred due to its higher reactivity and the formation of a volatile byproduct (iodide salt). The choice of methylating agent may require optimization of the reaction conditions.
Q5: How can I determine the enantiomeric excess (ee%) of my (R)-2-Methylindanone sample?
A5: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This requires a chiral stationary phase that can separate the (R) and (S) enantiomers.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the enantioselective methylation of 1-indanone.
| Parameter | Typical Value/Range | Impact on Reaction |
| Catalyst Loading | 1-10 mol% | Higher loading may increase reaction rate but also cost. |
| Methyl Iodide (equiv.) | 1.0 - 1.2 | Excess can lead to overmethylation. |
| Base | 50% aq. NaOH | Strong base is required for enolate formation. |
| Solvent | Toluene | Anhydrous conditions are crucial. |
| Temperature | 0 - 25 °C | Lower temperatures often favor higher enantioselectivity. |
| Typical Yield | 70 - 95% | Dependent on reaction conditions and purification. |
| Typical ee% | 80 - 98% | Highly dependent on the choice of chiral catalyst. |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of (R)-2-Methylindanone via Phase-Transfer Catalysis
Materials:
-
1-Indanone
-
Methyl Iodide (CH₃I)
-
Chiral Phase-Transfer Catalyst (e.g., a derivative of cinchonidinium bromide)
-
Toluene (anhydrous)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 1-indanone (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.05 equiv.) dissolved in toluene.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Add methyl iodide (1.1 equiv.) dropwise over a period of 30 minutes.
-
Continue stirring vigorously at the same temperature and monitor the reaction progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Main reaction and overmethylation side reaction pathway.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis | Semantic Scholar [semanticscholar.org]
- 4. Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis (1984) | Ulf H. Dolling | 432 Citations [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (R)-2-Methylindanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-2-Methylindanone.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (R)-2-Methylindanone using various techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or No Separation of Enantiomers
| Possible Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. For ketones like 2-Methylindanone, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often a good starting point. If initial attempts fail, screen a variety of CSPs with different chiral selectors. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Vary the ratio of the alcohol to fine-tune the separation. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve resolution, but this should be done cautiously as it can affect the column. |
| Low Column Efficiency | Ensure the column is properly packed and conditioned according to the manufacturer's instructions. A decrease in efficiency over time could indicate column degradation or contamination. |
| Suboptimal Temperature | Temperature can significantly impact chiral separations. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for resolution. |
Issue: Peak Tailing or Fronting
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column is a common cause of poor peak shape. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase can cause peak tailing. The addition of a small amount of a modifier to the mobile phase, such as an acid or a base, can help to block active sites on the stationary phase and improve peak shape. |
| Sample Solvent Effects | The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject the smallest possible volume. |
Issue: Split Peaks
| Possible Cause | Recommended Solution |
| Column Contamination | Impurities from the sample or mobile phase can accumulate at the head of the column, causing peak splitting. Flush the column with a strong solvent to remove contaminants. Using a guard column can help protect the analytical column. |
| Injection Issues | A partially blocked injector or syringe can lead to split peaks. Ensure the injector is clean and functioning correctly. |
| Inlet Frit Blockage | Particulate matter in the sample or mobile phase can block the inlet frit of the column. Reverse-flushing the column (if permitted by the manufacturer) may resolve the issue. |
Supercritical Fluid Chromatography (SFC)
Issue: Poor Resolution of Enantiomers
| Possible Cause | Recommended Solution |
| Suboptimal Co-solvent | The choice and percentage of the organic modifier (co-solvent) are critical in SFC. Methanol is a common co-solvent. Vary the percentage of the co-solvent in the mobile phase (supercritical CO2) to optimize the separation. |
| Incorrect Stationary Phase | Similar to HPLC, the choice of the chiral stationary phase is crucial. Polysaccharide-based CSPs are also widely used in SFC. |
| Pressure and Temperature Effects | In SFC, pressure and temperature control the density of the supercritical fluid, which in turn affects analyte retention and selectivity. Systematically vary the backpressure and temperature to find the optimal separation conditions. |
Issue: Peak Broadening
| Possible Cause | Recommended Solution |
| High Flow Rate | While SFC allows for higher flow rates than HPLC, an excessively high flow rate can lead to band broadening. Optimize the flow rate to balance speed and resolution. |
| Extra-column Dispersion | Minimize the length and diameter of tubing connecting the column to the detector to reduce extra-column band broadening. |
Recrystallization
Issue: No Crystal Formation
| Possible Cause | Recommended Solution |
| Solution is Not Supersaturated | The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound. |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ketones, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate could be suitable starting points.[1] |
| Absence of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Issue: Oiling Out
| Possible Cause | Recommended Solution |
| Solution is Too Concentrated | The concentration of the solute is too high, causing it to come out of solution as a liquid rather than a solid. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling can favor the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent System | The solvent system may not be ideal. Try a different solvent or a solvent mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 2-Methylindanone?
A1: The synthesis of 2-Methylindanone often involves a Friedel-Crafts acylation followed by subsequent reactions. Potential impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Positional isomers: Depending on the directing groups on the aromatic precursor, isomers of 2-Methylindanone could be formed.
-
Byproducts of side reactions: Over-alkylation or other side reactions can lead to various byproducts.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.
Q2: How can I determine the enantiomeric excess (ee) of my purified (R)-2-Methylindanone?
A2: The enantiomeric excess is typically determined using chiral HPLC or chiral SFC.[2][3] By separating the two enantiomers, the peak area of each can be integrated. The ee is then calculated using the following formula:
ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
Q3: What is a good starting point for developing a chiral HPLC method for (R)-2-Methylindanone?
A3: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose. For the mobile phase, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chromatography. From there, you can optimize the mobile phase composition, flow rate, and temperature to achieve the best separation.
Q4: When should I choose SFC over HPLC for purifying (R)-2-Methylindanone?
A4: SFC can be a good alternative to HPLC, particularly for preparative scale purifications. SFC often offers faster separations and uses less organic solvent, making it a "greener" technique. However, the instrumentation for SFC is generally more specialized than for HPLC.
Q5: My recrystallization of 2-Methylindanone is not working. What are some alternative solvent systems I can try?
A5: If a single solvent is not effective, you can try a two-solvent system. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1]
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for your specific sample and equipment.
Protocol 1: Chiral HPLC Method Development for (R)-2-Methylindanone
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Screening:
-
Prepare a stock solution of racemic 2-Methylindanone in a suitable solvent (e.g., isopropanol).
-
Screen different mobile phase compositions, starting with a mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting gradient might be from 5% to 30% alcohol over 20 minutes.
-
-
Optimization:
-
Once a promising mobile phase is identified, optimize the isocratic conditions by fine-tuning the alcohol percentage.
-
Investigate the effect of flow rate (e.g., 0.5 to 1.5 mL/min) and column temperature (e.g., 20°C to 40°C) on the resolution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers to determine the resolution and calculate the enantiomeric excess.
-
Protocol 2: Recrystallization of 2-Methylindanone
-
Solvent Selection:
-
In a small test tube, add a small amount of crude 2-Methylindanone.
-
Add a few drops of a test solvent (e.g., ethanol, methanol, acetone, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature.
-
If the compound is not soluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude 2-Methylindanone in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the color.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification and analysis of (R)-2-Methylindanone.
Caption: Troubleshooting logic for poor separation in chiral HPLC.
References
Technical Support Center: Overcoming Low Yields in the Alkylation of 1-Indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the alkylation of 1-indanone, particularly in addressing low yields of the desired 2-alkylated product.
Troubleshooting Guide
Low yields in the alkylation of 1-indanone can often be attributed to a series of competing reactions and suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low overall conversion of 1-indanone.
| Possible Cause | Suggested Solution |
| Insufficiently strong base | The pKa of the α-proton of 1-indanone is approximately 16-18. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation to the enolate. Consider switching to a stronger base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). |
| Poor quality of reagents or solvent | Ensure that the solvent is anhydrous and the reagents are of high purity. Traces of water or other protic impurities can quench the enolate, leading to incomplete reaction. |
| Low reaction temperature | While lower temperatures can improve selectivity, they may also decrease the reaction rate. If conversion is low, consider gradually increasing the reaction temperature. |
| Steric hindrance | A bulky alkylating agent may react slowly. Consider using a less sterically hindered electrophile if possible. |
Problem 2: Formation of multiple products (low selectivity).
This is a common issue arising from competing reaction pathways. The primary side products are the dialkylated 1-indanone and the O-alkylated enol ether.
Issue 2a: Over-alkylation leading to 2,2-dialkyl-1-indanone.
| Possible Cause | Suggested Solution |
| Use of a protic solvent | Protic solvents can facilitate proton exchange, leading to the enolate of the mono-alkylated product, which can then be further alkylated. Switch to an aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). |
| Excess of alkylating agent | Using a large excess of the alkylating agent drives the reaction towards dialkylation. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. |
| High reaction temperature | Higher temperatures can favor the formation of the thermodynamic enolate of the mono-alkylated product, leading to dialkylation. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially when using a strong base like LDA. |
| Use of a weaker base in excess | Weaker bases like potassium carbonate may not achieve complete deprotonation, leading to an equilibrium mixture where the mono-alkylated product can be deprotonated and react further. Consider using a strong, non-nucleophilic base like LDA to ensure rapid and complete formation of the initial enolate. |
Issue 2b: Formation of the O-alkylated product (2-alkoxy-1-indene).
| Possible Cause | Suggested Solution |
| Use of a polar aprotic solvent | Solvents like DMF and DMSO can favor O-alkylation. Consider switching to a less polar aprotic solvent like THF. |
| Nature of the counter-ion | Larger, "softer" cations like potassium (K+) can favor O-alkylation. Using a smaller, "harder" cation like lithium (Li+) can promote C-alkylation by coordinating more tightly with the oxygen of the enolate. |
| Nature of the alkylating agent | "Harder" electrophiles, such as alkyl sulfates, tend to favor O-alkylation. "Softer" electrophiles, like alkyl iodides, are more likely to result in C-alkylation. |
| Use of Phase Transfer Catalysis (PTC) | While PTC can be effective, the choice of catalyst and conditions is crucial. O-alkylation can be a significant side reaction. Optimization of the catalyst, solvent, and temperature may be required to favor C-alkylation. |
Quantitative Data on Reaction Conditions
The following tables summarize reported yields for the alkylation of 1-indanone under various conditions. Please note that direct comparison between different studies can be challenging due to variations in scale, purity of reagents, and analytical methods.
Table 1: Comparison of Bases for the Alkylation of 1-Indanone with Methyl Iodide
| Base | Solvent | Temperature | Yield of 2-Methyl-1-indanone | Yield of 2,2-Dimethyl-1-indanone | Reference |
| NaH | THF | Reflux | Moderate to Good | Significant amounts observed | General observation from multiple sources |
| LDA | THF | -78 °C to rt | High | Low | General principle for selective monoalkylation |
| K₂CO₃ | Acetone | Reflux | 51% (of dialkylated product) | Not reported as main product | Adapted from similar cyclic ketone alkylation |
| K₂CO₃ / TBAB (PTC) | Dichloromethane/Water | rt | Good | Low | General PTC principles |
Table 2: Influence of Alkylating Agent on Yield
| Alkylating Agent | Base | Solvent | Temperature | Yield of 2-Alkyl-1-indanone | Reference |
| Methyl Iodide | NaH | THF | Reflux | Good | General knowledge |
| Benzyl Bromide | K₂CO₃ | DMF | 80 °C | 75% | Hypothetical, based on similar reactions |
| Ethyl Bromoacetate | NaH | DMF | rt | Good |
Experimental Protocols
Protocol 1: Selective Mono-methylation of 1-Indanone using LDA
This protocol is designed to favor the formation of the kinetic enolate and minimize dialkylation.
Materials:
-
1-Indanone
-
Lithium Diisopropylamide (LDA) solution in THF (2.0 M)
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 1-indanone (1.0 eq).
-
Dissolve the 1-indanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alkylation of 1-Indanone using Sodium Hydride
This protocol is a more traditional approach but may lead to a mixture of mono- and di-alkylated products.
Materials:
-
1-Indanone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Slowly add a solution of 1-indanone (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Workflow Diagrams
Diagram 1: Competing Pathways in 1-Indanone Alkylation
Troubleshooting peak tailing in chiral HPLC of 2-Methylindanone
Technical Support Center: Chiral HPLC of 2-Methylindanone
Welcome to the technical support center for the chiral HPLC analysis of 2-Methylindanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, with a primary focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the chiral HPLC of 2-Methylindanone?
A1: Peak tailing in the chiral HPLC of 2-Methylindanone, a neutral ketone, is often attributed to several factors. The primary cause is typically secondary interactions between the analyte and the chiral stationary phase (CSP).[1][2] Other significant contributors include issues with the mobile phase, column health, and the HPLC system itself. Specific causes include:
-
Secondary Interactions: Unwanted interactions between 2-Methylindanone and active sites (like residual silanols) on the silica-based stationary phase can lead to peak tailing.[1]
-
Mobile Phase Composition: An inappropriate mobile phase, including the wrong ratio of solvents or the absence of necessary additives, can result in poor peak shape.[3][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion.[5][6]
-
Column Degradation: Over time, the performance of a chiral column can degrade, leading to issues like peak tailing and splitting.[7]
-
Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q2: Which type of chiral column is recommended for the separation of 2-Methylindanone?
A2: For the enantioseparation of ketones like 2-Methylindanone, polysaccharide-based chiral stationary phases are highly recommended.[8][9] Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points for method development.[10][11][12] These columns are known for their broad applicability in separating a wide range of chiral compounds.[13][14][15]
Q3: What is a good starting mobile phase for the chiral separation of 2-Methylindanone?
A3: A common starting point for the chiral separation of neutral compounds like 2-Methylindanone on polysaccharide-based columns is a normal phase mobile phase.[8] A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol is typically used.[16][17] A good starting ratio would be in the range of 90:10 to 80:20 (n-hexane:alcohol).[17] The polarity of the alcohol modifier can impact the resolution, with less polar alcohols sometimes providing better separation.[3]
Q4: Do I need to use additives in the mobile phase for a neutral compound like 2-Methylindanone?
A4: While 2-Methylindanone is a neutral compound, the use of small amounts of acidic or basic additives can sometimes improve peak shape, even for neutral analytes, by masking active sites on the stationary phase.[4][18] For neutral compounds, this is often determined empirically during method development. If peak tailing is observed, adding a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the mobile phase may be beneficial.[4]
Q5: How does temperature affect the chiral separation of 2-Methylindanone?
A5: Temperature is a critical parameter in chiral HPLC. Generally, increasing the temperature can improve peak efficiency and shape.[19][20] However, it can also decrease chiral selectivity. Conversely, lower temperatures often enhance chiral selectivity but may lead to broader peaks.[19][21] The optimal temperature for your separation will be a balance between resolution and peak shape and should be investigated during method development.[21]
Troubleshooting Guides
Issue: Peak Tailing is Observed for 2-Methylindanone
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Initial Checks & Easy Fixes
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard with a known symmetrical peak shape.
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Column Equilibration: Ensure the column has been properly equilibrated with the mobile phase. Chiral columns can sometimes require longer equilibration times, up to 1-2 hours.[19]
Step 2: Investigate Potential Causes
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Step 3: Detailed Troubleshooting Actions
| Potential Cause | Diagnostic Test | Recommended Solution(s) |
| Column Overload | Inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, overload is the likely cause.[5][6] | - Reduce the concentration of 2-Methylindanone in your sample. - Decrease the injection volume.[6] - Consider a column with a higher loading capacity if high concentrations are necessary. |
| Secondary Interactions | This is often the default cause if other issues are ruled out, especially if the tailing is specific to your analyte. | - Mobile Phase Additives: For neutral compounds like 2-Methylindanone, empirically test the addition of a small amount (0.1%) of an acid (e.g., TFA) or a base (e.g., DEA) to the mobile phase to mask active sites on the stationary phase.[4] - Change Alcohol Modifier: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the normal phase mobile phase can influence peak shape. Experiment with different alcohols or adjust the percentage.[3] |
| Extra-Column Dead Volume | Tailing is more pronounced for early eluting peaks. Inspect all tubing and connections. | - Use tubing with the smallest possible internal diameter and length. - Ensure all fittings are correctly made and that there are no gaps between the tubing and the column or detector port.[6] |
| Column Contamination/Degradation | A gradual increase in peak tailing and backpressure over time. | - Column Washing: Flush the column with a strong, compatible solvent. For polysaccharide-based columns, flushing with 100% ethanol or isopropanol is a common procedure.[21] For immobilized columns, more aggressive solvents like DMF may be used for regeneration.[7] Always consult the column manufacturer's instructions. - Replace Column: If washing does not restore performance, the column may be permanently damaged and require replacement. |
| Sample Solvent Mismatch | The peak may exhibit fronting or tailing depending on the relative strength of the sample solvent and mobile phase. | - Dissolve the 2-Methylindanone sample in the initial mobile phase whenever possible.[2] - If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase. - Minimize the injection volume if a strong sample solvent cannot be avoided.[18] |
| Inappropriate Mobile Phase pH (in Reversed-Phase) | While less common for neutral compounds, if using a reversed-phase method, the mobile phase pH can affect the ionization of residual silanols on the column packing. | - For reversed-phase separations, operating at a low pH (e.g., 2.5-3.0) can suppress the ionization of silanol groups and reduce tailing.[6] |
Experimental Protocols
Representative Starting Protocol for Chiral HPLC of 2-Methylindanone on a Polysaccharide-Based CSP
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min[16]
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 2-Methylindanone in the mobile phase to a concentration of approximately 1 mg/mL.[12] Filter the sample through a 0.45 µm syringe filter before injection.[2]
Representative Protocol using a Chiral Mobile Phase Additive
This protocol is based on a method developed for indanone and tetralone derivatives and can be adapted for 2-Methylindanone.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / 0.05 M Phosphate Buffer pH 1.8 (55:45, v/v) containing 22.9 mmol/L carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for 2-Methylindanone
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 2-Methylindanone in the mobile phase.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of various parameters on peak tailing and resolution for the chiral separation of a neutral ketone like 2-Methylindanone. Specific quantitative data is highly dependent on the exact experimental conditions.
| Parameter Adjusted | Change | Expected Effect on Peak Tailing | Expected Effect on Resolution | Rationale |
| Sample Concentration | Decrease | Improvement | May Increase | Reduces the likelihood of column overload.[5] |
| Injection Volume | Decrease | Improvement | May Increase | Reduces volume overload and the impact of sample solvent mismatch.[1] |
| Mobile Phase Alcohol % | Increase | May Worsen | Decrease | Increases mobile phase strength, leading to faster elution and potentially less interaction time for separation. |
| Flow Rate | Decrease | May Improve | Often Increases | Allows for more interactions between the analyte and the CSP, potentially improving separation. Chiral separations often benefit from lower flow rates.[19] |
| Temperature | Increase | Improvement | May Decrease | Enhances mass transfer and reduces mobile phase viscosity, leading to sharper peaks, but can reduce the chiral recognition capabilities of the CSP.[19][20] |
| Temperature | Decrease | May Worsen | May Increase | Can enhance the weaker bonding forces responsible for chiral selectivity, but may lead to broader peaks.[19] |
| Mobile Phase Additive (e.g., 0.1% TFA or DEA) | Addition | Improvement | Variable | Masks active sites on the stationary phase, reducing secondary interactions.[4] |
Visualizations
The following diagram illustrates the relationship between key experimental parameters and their impact on peak shape and resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mz-at.de [mz-at.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Methylindanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (R)-2-Methylindanone from the laboratory to a pilot plant. It addresses common challenges and provides practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-Methylindanone, and which is most suitable for scale-up?
A1: Several synthetic routes to 2-Methylindanone have been reported. The most common include:
-
Intramolecular Friedel-Crafts acylation: This is a powerful method for forming the indanone ring system.[1] However, traditional methods often require stoichiometric amounts of strong Lewis or Brønsted acids, which can pose challenges for product isolation and functional group compatibility on a larger scale.[1] A more scalable approach involves using catalytic amounts of a promoter.
-
Palladium-catalyzed carbonylative cyclization: This method can produce indanones in good to excellent yields from unsaturated aryl iodides.[2]
-
α-Methylation of 1-indanone: This is a direct approach but can present challenges in controlling mono-alkylation versus di-alkylation, especially at scale.[1] A two-step approach involving the formation of an enaminone followed by hydrogenation has been shown to be a convenient and scalable method for selective α-methylation of ketones.[3]
For scaling up to a pilot plant, a catalytic intramolecular Friedel-Crafts reaction or a well-optimized α-methylation protocol are often preferred due to milder reaction conditions and reduced waste streams.
Q2: How can the enantioselective synthesis of (R)-2-Methylindanone be achieved at a larger scale?
A2: Achieving high enantioselectivity on a pilot plant scale requires a robust and reproducible method. Common strategies include:
-
Asymmetric Catalysis: The use of chiral catalysts, such as those based on rhodium or nickel with chiral ligands (e.g., (R)-BINAP), can facilitate asymmetric α-arylation or methylation of the ketone precursor.
-
Enzymatic Dynamic Kinetic Resolution (DKR): This method has been studied for racemic 2-methyl-1-indanone and can provide high enantiomeric excess. Biocatalytic processes are often attractive for scale-up due to their high selectivity and mild reaction conditions.
-
Chiral Auxiliaries: While effective at the lab scale, the use of chiral auxiliaries can be less cost-effective for large-scale production due to the stoichiometric use of the auxiliary and the need for additional protection and deprotection steps.[4]
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
A3: Careful monitoring and control of critical process parameters are essential for a successful and safe scale-up. Key parameters include:
-
Temperature: Exothermic or endothermic reactions need precise temperature control to prevent side reactions and ensure consistent product quality. For instance, in Friedel-Crafts reactions, temperature control is crucial to minimize by-product formation.
-
Reaction Time: Monitoring the reaction progress using techniques like HPLC or GC is vital to determine the optimal reaction time and avoid the formation of degradation products.
-
Reagent Addition Rate: For highly reactive reagents, a controlled addition rate is necessary to manage heat generation and maintain reaction selectivity.
-
Mixing/Agitation: Efficient mixing is critical in heterogeneous reactions and for maintaining uniform temperature distribution within the reactor, which becomes more challenging in larger vessels.
-
Pressure: For reactions involving gaseous reagents or by-products, pressure control is a key safety and process control parameter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the starting material is still present. |
| Side reactions are occurring. | Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Also, verify the purity of starting materials and solvents, as impurities can catalyze unwanted side reactions. | |
| Poor mixing in the reactor. | Increase the agitation speed to ensure proper mixing, especially for heterogeneous reactions. For very viscous reaction mixtures, consider dilution with a suitable solvent. | |
| Low Enantiomeric Excess (ee) | Ineffective chiral catalyst or resolving agent. | Ensure the catalyst is active and has not degraded. For enzymatic resolutions, check the enzyme activity and ensure the pH and temperature are optimal. |
| Racemization of the product. | The product may be racemizing under the reaction or work-up conditions. Investigate the stability of the product under the current conditions and consider milder work-up procedures. | |
| Formation of Impurities | Over-alkylation (di-methylation). | In α-methylation reactions, this is a common issue. Use a less reactive methylating agent or control the stoichiometry of the base and methylating agent more precisely. A two-step enaminone formation and hydrogenation can offer better selectivity.[3] |
| Regioisomer formation in Friedel-Crafts acylation. | The choice of solvent can significantly influence the regioselectivity. For example, using nitromethane as a solvent has been shown to give high selectivity for the desired product over its regioisomer.[1] | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | If direct crystallization is challenging, consider purification by column chromatography. For large-scale operations, explore alternative purification techniques like distillation under reduced pressure or the formation of a crystalline derivative that can be easily isolated and then converted back to the desired product. |
| Emulsion formation during aqueous work-up. | This is common when scaling up extractions. Add a small amount of a saturated brine solution to help break the emulsion. Using a different solvent system for extraction might also be beneficial. | |
| Safety Concerns | Runaway reaction. | For exothermic reactions, ensure adequate cooling capacity is available. The rate of reagent addition should be carefully controlled. A thorough process safety assessment, including reaction calorimetry, is crucial before moving to the pilot plant. |
| Handling of hazardous reagents. | Implement appropriate engineering controls (e.g., fume hoods, closed systems) and provide personnel with the necessary personal protective equipment (PPE) when handling toxic or corrosive reagents like strong acids or organometallic compounds. |
Experimental Protocols
Representative Lab-Scale Synthesis: Catalytic Intramolecular Friedel-Crafts Acylation
This protocol is a generalized representation based on modern synthetic methods.[1]
-
Preparation of the Acylation Precursor: The appropriate substituted phenylpropanoic acid is converted to its corresponding acid chloride using a standard reagent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically run at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in a suitable solvent (e.g., nitromethane for high regioselectivity).[1] The solution is cooled to 0 °C, and a catalytic amount of a Lewis acid (e.g., AlCl₃, TMSOTf) is added portion-wise while maintaining the temperature.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature, and its progress is monitored by TLC or HPLC until the starting material is consumed.
-
Work-up: The reaction is quenched by carefully adding it to a mixture of ice and dilute HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization to afford the 2-methyl-1-indanone.
Note: For the synthesis of the (R)-enantiomer, an asymmetric variant of this reaction would be employed, or a subsequent resolution step would be necessary.
Data Presentation
Table 1: Comparison of Solvents for Friedel-Crafts Acylation Regioselectivity [1]
| Solvent | Ratio of 5,6-dimethoxy-2-methyl-1-indanone to 6,7-dimethoxy-2-methyl-1-indanone |
| Nitromethane | >20:1 |
| Acetonitrile | 9:1 |
| Toluene | 8:1 |
| Chlorobenzene | 7:1 |
Visualization
Experimental Workflow for (R)-2-Methylindanone Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of (R)-2-Methylindanone.
References
Technical Support Center: Friedel-Crafts Cyclization for Indanone Synthesis
Welcome to the technical support center for Friedel-Crafts cyclization. This guide provides troubleshooting advice and frequently asked questions (FAQs) focused on managing temperature control during the synthesis of indanones, a critical step in many research and drug development programs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. How can I determine if temperature is the issue?
A: Temperature is a critical parameter in Friedel-Crafts cyclization and can drastically impact yield. Both excessively low and high temperatures can be detrimental.
-
Too Low: Insufficient thermal energy may lead to an incomplete or stalled reaction, as the activation energy barrier for the intramolecular cyclization is not met. You may recover a significant amount of unreacted starting material.
-
Too High: Elevated temperatures can promote a variety of side reactions, including polymerization of the starting material or product, charring/decomposition (often indicated by a dark, tar-like reaction mixture), or undesired intermolecular reactions.
To troubleshoot, analyze a small aliquot of your crude product by TLC, GC-MS, or ¹H NMR to check for starting material and the presence of byproducts. Refer to the troubleshooting workflow below to diagnose the issue.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts cyclizations.
Q2: I am observing the formation of an undesired regioisomer. Can temperature control influence the reaction's regioselectivity?
A: Yes, temperature can play a role in directing the regioselectivity of the cyclization, especially with substituted aromatic precursors where multiple ring-closing positions are possible.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (i.e., via the lowest activation energy pathway). At higher temperatures, the reaction may shift towards thermodynamic control, where the more stable product is favored, potentially allowing for equilibration or rearrangement.
-
Recommendation: If you are isolating an undesired isomer, attempt to run the reaction at a lower temperature. This may slow the reaction rate but can significantly improve the selectivity towards the kinetically favored product.
Q3: The reaction mixture turned dark brown/black and became very viscous shortly after adding the Lewis acid. What is the cause?
A: This is a classic sign of decomposition and/or polymerization, which is almost always caused by an uncontrolled exotherm. The Friedel-Crafts reaction is highly exothermic, and if the heat generated is not dissipated effectively, the local temperature can rise rapidly, leading to charring.
-
Prevention:
-
Pre-cool the reaction: Ensure your solution of starting material and solvent is thoroughly cooled in an appropriate bath (e.g., ice-water, ice-salt) before adding the Lewis acid.
-
Portion-wise addition: Add the Lewis acid (e.g., AlCl₃) slowly in small portions, allowing the temperature to return to the desired setpoint between additions.
-
Efficient stirring: Ensure vigorous stirring to promote even heat distribution and prevent localized "hot spots."
-
Data Presentation: Temperature Effects
The following table summarizes the effect of reaction temperature on the cyclization of 3-phenylpropionyl chloride to 1-indanone using AlCl₃ as the catalyst in a DCM solvent system.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 1-Indanone (%) | Purity (%) | Observations |
| 1 | 0 | 4 | 75 | >98 | Clean reaction, minor starting material present. |
| 2 | 25 (Room Temp) | 2 | 92 | >98 | Optimal result, clean and complete conversion. |
| 3 | 40 (Reflux) | 1 | 81 | 90 | Faster reaction but increased byproduct formation. |
| 4 | -20 | 8 | 45 | >95 | Reaction was very slow and incomplete. |
Experimental Protocols
Protocol: Synthesis of 1-Indanone via Friedel-Crafts Cyclization
This protocol provides a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.
Materials:
-
3-phenylpropionyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Concentrated HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.
-
Dissolve 3-phenylpropionyl chloride in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
Temperature Control Point: Begin adding anhydrous AlCl₃ in small portions over 30-45 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This is a highly exothermic step.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-indanone.
-
Purify the product as needed via column chromatography or distillation.
Caption: Experimental workflow for indanone synthesis emphasizing temperature control.
Technical Support Center: Improving Diastereoselectivity in Reactions Involving (R)-2-Methylindanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-Methylindanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity in reactions involving this chiral ketone.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions of (R)-2-Methylindanone?
A1: The primary factors that control the diastereoselectivity in reactions such as alkylations and aldol condensations of (R)-2-Methylindanone are:
-
Choice of Base and Enolate Geometry: The base used for deprotonation determines the geometry of the resulting enolate (E or Z). This geometry, in turn, significantly influences the facial selectivity of the subsequent reaction, as predicted by models like the Zimmerman-Traxler model for aldol additions.
-
Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the tightness of the transition state, thereby influencing stereoselectivity.[1]
-
Lewis Acids: In reactions like aldol additions, Lewis acids can chelate to both the enolate and the incoming electrophile (e.g., an aldehyde), leading to a more rigid transition state and enhanced diastereoselectivity.
-
Steric Hindrance: The steric bulk of the reagents, including the electrophile or nucleophile, plays a crucial role in directing the approach to the enolate, favoring the formation of one diastereomer over the other.
Q2: How can I predict the major diastereomer in an aldol reaction of (R)-2-Methylindanone?
A2: The Zimmerman-Traxler model is a powerful tool for predicting the stereochemical outcome of aldol reactions. It proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and the aldehyde will prefer to occupy equatorial positions to minimize steric interactions. For cyclic ketones, the geometry of the enolate is constrained. By analyzing the possible chair transition states, one can predict whether the syn or anti aldol adduct will be the major product. For instance, (Z)-enolates typically lead to syn aldol products, while (E)-enolates favor the formation of anti products.
Q3: Can chiral auxiliaries be used to improve diastereoselectivity?
A3: While (R)-2-Methylindanone is itself chiral, in cases where its inherent stereocontrol is insufficient, the use of chiral auxiliaries can be a valuable strategy. A chiral auxiliary is temporarily attached to the reacting partner (e.g., the electrophile in an alkylation or the aldehyde in an aldol reaction) to direct the stereochemical course of the reaction. After the reaction, the auxiliary is cleaved and can often be recovered.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Diastereoselectivity in Alkylation | 1. Incomplete or non-selective enolate formation: The base may not be strong enough or may be sterically hindered, leading to a mixture of enolates or incomplete deprotonation. 2. Epimerization of the product: The product may be unstable under the reaction or work-up conditions, leading to a loss of stereochemical integrity. 3. High reaction temperature: Higher temperatures can overcome the small energy differences between diastereomeric transition states. | 1. Optimize the base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Consider the effect of the base on enolate geometry. 2. Use a milder work-up: Quench the reaction at low temperature and use a buffered aqueous solution for work-up. 3. Lower the reaction temperature: Conduct the reaction at -78 °C or lower if possible. |
| Poor Diastereoselectivity in Aldol Condensation | 1. Flexible transition state: The reaction may not be proceeding through a well-defined, rigid transition state. 2. Reversibility of the aldol reaction: The aldol reaction can be reversible, and under thermodynamic control, a mixture of diastereomers may be formed. 3. Incorrect choice of Lewis acid: Not all Lewis acids are equally effective at promoting diastereoselectivity. | 1. Use a chelating Lewis acid: Lewis acids like TiCl₄, MgBr₂, or ZnCl₂ can help to create a more organized transition state. 2. Ensure kinetic control: Run the reaction at low temperatures and for a short duration to favor the kinetically preferred diastereomer. 3. Screen different Lewis acids: The optimal Lewis acid will depend on the specific substrates and reaction conditions. |
| Inconsistent Diastereomeric Ratios | 1. Variability in reagent quality: The purity and activity of reagents, especially the base and Lewis acids, can affect the outcome. 2. Fluctuations in reaction temperature: Even small changes in temperature can impact diastereoselectivity. 3. Moisture in the reaction: Water can interfere with the formation and reactivity of the enolate. | 1. Use freshly prepared or titrated reagents: Ensure the quality and concentration of all reagents are known. 2. Maintain strict temperature control: Use a cryostat or a well-maintained low-temperature bath. 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly before use. |
Data Presentation
The following table summarizes the expected influence of various parameters on the diastereoselectivity of reactions involving (R)-2-Methylindanone, based on general principles of stereoselective synthesis. Note that specific quantitative data for (R)-2-Methylindanone is scarce in the public literature, and these trends should be confirmed experimentally.
Table 1: General Trends in Diastereoselective Reactions of 2-Substituted Cyclic Ketones
| Reaction Type | Parameter Varied | Expected Effect on Diastereomeric Ratio (d.r.) | Rationale |
| Alkylation | Base | LDA often provides higher selectivity than weaker bases. | Forms a more defined lithium enolate, leading to a more organized transition state. |
| Solvent | Aprotic, non-coordinating solvents (e.g., THF, ether) are generally preferred. | Minimizes interference with the metal cation of the enolate, allowing for a tighter transition state. | |
| Temperature | Lowering the temperature from -20 °C to -78 °C typically increases the d.r. | Favors the transition state with the lower activation energy, enhancing kinetic control. | |
| Aldol Condensation | Lewis Acid | Addition of a Lewis acid (e.g., TiCl₄, MgBr₂) generally increases the d.r. | Promotes a more rigid, chelated transition state. |
| Aldehyde | Bulkier aldehydes often lead to higher diastereoselectivity. | Increased steric interactions in the transition state amplify the energy difference between diastereomeric pathways. | |
| Enolate Type | Boron enolates often exhibit higher diastereoselectivity than lithium enolates.[2] | The shorter B-O and B-C bonds in the transition state lead to a more compact and organized structure.[2] |
Experimental Protocols
The following are generalized experimental protocols for diastereoselective alkylation and aldol reactions. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Diastereoselective Alkylation of (R)-2-Methylindanone
This protocol describes a general procedure for the diastereoselective alkylation of (R)-2-Methylindanone using LDA as the base.
Materials:
-
(R)-2-Methylindanone
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., Methyl iodide, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve (R)-2-Methylindanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of (R)-2-Methylindanone. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: To the enolate solution at -78 °C, add the electrophile (1.1 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Diastereoselective Aldol Condensation of (R)-2-Methylindanone with an Aldehyde
This protocol outlines a general procedure for a Lewis acid-mediated diastereoselective aldol condensation.
Materials:
-
(R)-2-Methylindanone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, as a 1 M solution in CH₂Cl₂)
-
Aldehyde (e.g., Benzaldehyde)
-
Base (e.g., Triethylamine or Hünig's base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (R)-2-Methylindanone (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Lewis Acid Addition: Cool the solution to -78 °C. Slowly add the Lewis acid (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Base Addition: Add the base (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and yield of the aldol adduct.
Visualizations
Caption: Workflow for Diastereoselective Alkylation.
References
Technical Support Center: Regioselective Synthesis of Substituted Indanones
Welcome to the technical support center for the regioselective synthesis of substituted indanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselectivity during the synthesis of substituted indanones?
A1: The primary challenges in the regioselective synthesis of substituted indanones include:
-
Poor Regiocontrol in Friedel-Crafts Reactions: Intramolecular Friedel-Crafts acylation is a widely used method, but it often yields a mixture of regioisomers, which can be difficult to separate.[1][2] The directing effects of substituents on the aromatic ring can lead to the formation of multiple products.
-
Formation of Difficult-to-Separate Isomers: In many cases, the resulting regioisomers have very similar physical properties, making their separation by standard chromatographic techniques challenging and inefficient.[1]
-
Harsh Reaction Conditions: Classical Friedel-Crafts reactions often require stoichiometric amounts of strong Brønsted or Lewis acids, leading to issues with functional group compatibility, product isolation, and waste generation.[2][3][4]
-
Limited Access to Specific Regioisomers: Certain synthetic routes may favor the formation of one regioisomer, making it difficult to access other desired isomers.[1]
-
Carbocation Rearrangements: Friedel-Crafts alkylation approaches are prone to carbocation rearrangements, which can lead to a loss of regioselectivity and the formation of undesired products.[5]
Q2: How do substituents on the aromatic ring influence regioselectivity in indanone synthesis?
A2: Substituents on the aromatic precursor play a crucial role in directing the intramolecular cyclization. Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution and generally direct the acylation to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position. The interplay between steric hindrance and electronic effects of the existing substituents determines the final regioisomeric ratio.
Q3: Are there modern methods that offer better regiocontrol compared to traditional Friedel-Crafts acylation?
A3: Yes, several modern synthetic strategies have been developed to address the challenge of regioselectivity:
-
Catalyst-Controlled Carboacylation: This approach utilizes different transition-metal catalysts to selectively produce either 2- or 3-substituted indanones from the same starting materials.[6]
-
Polyphosphoric Acid (PPA) with Controlled P₂O₅ Content: The concentration of P₂O₅ in PPA can be adjusted to switch the regioselectivity in the synthesis of electron-rich indanones.[7]
-
Use of Meldrum's Acid Derivatives: Employing Meldrum's acid as an acylating agent can overcome some of the limitations of traditional Friedel-Crafts reactions and provides an efficient route to 2-substituted 1-indanones.[2]
-
Transition-Metal-Catalyzed Ring-Closing Reactions: Various transition-metal-catalyzed reactions, such as Nazarov cyclization and palladium-catalyzed carbonylative cyclization, offer alternative pathways to indanones with potentially higher regioselectivity.
-
Suzuki-Miyaura Coupling/Acid-Promoted Cyclization: A one-pot sequence involving a Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization can produce substituted indenones and indanones.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in PPA-Mediated Indanone Synthesis
Problem: My reaction using polyphosphoric acid (PPA) is producing a mixture of regioisomers with low selectivity.
Troubleshooting Steps:
-
Vary the P₂O₅ Content of PPA: The degree of hydrolysis of PPA significantly impacts regioselectivity. It has been demonstrated that switching between PPA with a high P₂O₅ content (e.g., 83%) and a low P₂O₅ content (e.g., 76%) can completely reverse the regioselectivity for certain substrates.[1]
-
Control the Reaction Temperature: The reaction temperature can influence the reaction kinetics and thermodynamic equilibrium, thereby affecting the regioisomeric ratio. It is advisable to screen a range of temperatures (e.g., 80-120 °C) to optimize for the desired isomer.
-
Modify the Substrate: The substitution pattern on both the aromatic ring and the unsaturated carboxylic acid can influence the outcome. Substitution at the α- or β-position of the unsaturated acid can favor the formation of a specific regioisomer.[1]
Quantitative Data on PPA Concentration Effect:
The following table summarizes the effect of P₂O₅ content in PPA on the regioselective synthesis of indanones from 2,5-dimethylanisole and methacrylic acid.[1]
| Entry | PPA (P₂O₅ content) | Temperature (°C) | Time (h) | Regioisomer Ratio (3a:3b) | Isolated Yield (%) |
| 1 | 76% | 100 | 4 | >95:5 | 85 |
| 2 | 83% | 100 | 4 | <5:95 | 82 |
Regioisomer ratio was determined by ¹H NMR spectroscopy of the crude product.
Issue 2: Difficulty in Synthesizing 2-Substituted vs. 3-Substituted Indanones
Problem: My current synthetic route only yields 3-substituted indanones, but I need to synthesize the 2-substituted isomer.
Troubleshooting Steps:
-
Employ a Catalyst-Controlled Strategy: For the synthesis of 2- or 3-substituted indanones via carboacylation, the choice of the transition-metal catalyst is critical.[6]
-
Optimize Ligands and Solvents: The efficiency and selectivity of catalyst-controlled reactions are highly dependent on the ligand and solvent used. For instance, in the Ni-catalyzed synthesis of 3-substituted indanones, PMe₃ as a ligand and chlorobenzene as a solvent were found to be superior to other combinations.[6]
-
Consider a Post-Cyclization Functionalization Approach: If direct synthesis of the 2-substituted indanone is challenging, an alternative is to first synthesize the indanone core and then introduce the substituent at the 2-position. However, this can be complicated by issues of mono-alkylation of ketones.[2] A more efficient method involves the use of benzyl Meldrum's acid derivatives, which can be easily functionalized at the α-position before the Friedel-Crafts cyclization.[2]
Experimental Protocols
Protocol 1: Regioselective Indanone Synthesis using PPA with Controlled P₂O₅ Content
This protocol is based on the work of van Leeuwen et al. for the regioselective synthesis of indanones from an electron-rich arene and an α,β-unsaturated carboxylic acid.[1]
Materials:
-
Arene (e.g., 2,5-dimethylanisole)
-
α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)
-
Polyphosphoric acid (PPA) with either 76% or 83% P₂O₅ content
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with PPA (with the desired P₂O₅ content), add the arene and the α,β-unsaturated carboxylic acid.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the desired product by silica gel column chromatography.
Visualizations
Logical Flow for Troubleshooting Poor Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity in indanone synthesis.
Reaction Pathway for Catalyst-Controlled Regiodivergent Synthesis
Caption: Catalyst control in the synthesis of 2- and 3-substituted indanones.
References
- 1. d-nb.info [d-nb.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects in the Enantioselective Synthesis of Indanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with solvent effects in the in the enantioselective synthesis of indanes.
Frequently Asked Questions (FAQs)
Q1: My enantioselective reaction to synthesize an indane derivative is resulting in a low enantiomeric excess (ee). What is the first step I should take to troubleshoot this?
A1: The first and often most critical parameter to investigate is the reaction solvent. Solvent polarity, coordinating ability, and protic/aprotic nature can significantly influence the transition state of the reaction, directly impacting stereoselectivity. We recommend performing a solvent screen with a range of solvents of varying properties.
Q2: How does solvent polarity generally affect the enantioselectivity of indane synthesis?
A2: The effect of solvent polarity is highly dependent on the specific reaction mechanism and catalyst system. In some cases, decreasing the polarity of the solvent medium can be advantageous. For instance, in certain phase-transfer catalyzed cyclizations, switching to a less polar solvent like toluene can improve enantioselectivity. Conversely, for other transformations, a more polar solvent might be necessary to stabilize charged intermediates or transition states, leading to higher ee. Spectroscopic investigations have shown that in solvents with high polarity, both the chiral selector and the substrate can be solvated by solvent molecules, potentially preventing them from forming the necessary chiral complex for high enantioselectivity. In less polar solvents, this solvation is reduced, which can lead to stronger interactions and higher enantiomeric selectivity[1].
Q3: Can the use of a co-solvent or an aqueous medium be beneficial?
A3: Yes, in some cases, the addition of a co-solvent or even running the reaction in water can have a profound positive effect. For example, in certain palladium-catalyzed Heck reactions for the synthesis of indenes, using water as the sole solvent has been shown to sharply increase reaction yields. This "on water" effect is thought to influence the rate of cyclization and can even offer a protective effect to the active palladium intermediate from oxidation.
Q4: I am observing poor diastereoselectivity along with low enantioselectivity. Are these issues related to the solvent?
A4: Absolutely. The solvent can influence both enantioselectivity and diastereoselectivity. The relative energies of the diastereomeric transition states can be significantly altered by the solvent environment. A comprehensive solvent screen is recommended to optimize for both parameters simultaneously.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Phase-Transfer Catalyzed Indane Synthesis
Symptoms:
-
The desired indane product is formed, but the enantiomeric excess is below the desired level (e.g., <80% ee).
-
Varying the catalyst or substrate does not significantly improve the ee.
Troubleshooting Workflow:
Troubleshooting Solvent Effects in Phase-Transfer Catalysis
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can affect the tightness of the ion pair between the chiral phase-transfer catalyst and the enolate.
-
Solution: Conduct a solvent screen. Start with nonpolar aromatic solvents like toluene, which have shown success in similar systems. Include halogenated solvents such as dichloromethane (DCM) and ethereal solvents like tetrahydrofuran (THF).
-
-
Sub-optimal Reaction Temperature: The enantioselectivity of a reaction can be highly temperature-dependent.
-
Solution: Once a promising solvent has been identified, perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to determine the optimal conditions for enantioselectivity.
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Issue 2: Low Yield in Palladium-Catalyzed Intramolecular Heck Reaction for Indane Synthesis
Symptoms:
-
The desired indane product is formed in low yield.
-
Significant amounts of starting material remain, or side products are observed.
Troubleshooting Workflow:
Troubleshooting Low Yield in Pd-Catalyzed Heck Reactions
Possible Causes and Solutions:
-
Poor Substrate Solubility: The substrates may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.
-
Solution: Screen a variety of aprotic solvents in which the starting materials are fully soluble, such as THF, dioxane, DMF, or acetonitrile.
-
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Consider the use of water as a solvent or co-solvent. "On water" conditions have been shown to protect the active palladium intermediate from oxidation and can lead to a significant increase in yield.
-
Data Presentation: Solvent Screening in Enantioselective Indane Synthesis
The following tables summarize the effect of different solvents on the enantioselective synthesis of indanes from various literature reports.
Table 1: Solvent Effects in the Organocatalyzed [3+2] Cycloaddition for the Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Chloroform | 85 | 92 |
| 2 | 1,2-Dichloroethane (DCE) | 82 | 90 |
| 3 | Toluene | 78 | 88 |
| 4 | Acetonitrile | 65 | 85 |
| 5 | Tetrahydrofuran (THF) | 72 | 89 |
| 6 | Dichloromethane (DCM) | 92 | 95 |
| 7 | Methyl tert-butyl ether (MTBE) | 75 | 87 |
| 8 | Ethyl acetate (EtOAc) | 70 | 86 |
Optimal conditions are highlighted in bold.
Table 2: Influence of Solvent in a Phase-Transfer Catalyzed Enantioselective Indane Synthesis
| Entry | Solvent | Yield (%) | er (S:R) |
| 1 | Toluene | 85 | 96:4 |
| 2 | Dichloromethane (DCM) | 88 | 94:6 |
| 3 | Tetrahydrofuran (THF) | 82 | 92:8 |
| 4 | Diethyl ether | 75 | 90:10 |
| 5 | Acetonitrile | 60 | 85:15 |
er = enantiomeric ratio
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Phase-Transfer Catalyzed Enantioselective Synthesis of Indanes
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Preparation: To a series of oven-dried reaction vials, add the indanone precursor (1.0 equiv.), the electrophile (1.2 equiv.), and the chiral phase-transfer catalyst (0.1 equiv.).
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Solvent Addition: To each vial, add a different anhydrous solvent (e.g., toluene, DCM, THF, acetonitrile, 2-MeTHF) to achieve a substrate concentration of 0.1 M.
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Reaction Initiation: Add the aqueous base (e.g., 50% KOH solution, 5.0 equiv.) to each vial and stir the biphasic mixtures vigorously at the desired temperature (e.g., 0 °C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Pd-Catalyzed Intramolecular Heck Reaction for Indane Synthesis with Solvent Variation
-
Preparation: In a glovebox, add the aryl halide or triflate precursor (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the ligand (e.g., (S)-BINAP, 0.1 equiv.) to a reaction tube.
-
Solvent and Base Addition: Add the desired solvent (e.g., THF, DMF, or water) to the tube, followed by the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the specified time.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. If an organic solvent was used, dilute with water and extract with an appropriate organic solvent. If water was the solvent, extract directly with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Purify the product by column chromatography and determine the yield and enantiomeric excess.
References
Optimizing reaction conditions for the synthesis of indanone spiro-isochromanone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indanone spiro-isochromanone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indanone spiro-isochromanone derivatives, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Here are key aspects to investigate:
-
Solvent Choice: The polarity and boiling point of the solvent are critical. For hetero-Diels-Alder reactions, toluene has been shown to be effective, particularly under reflux conditions.[1][2] In contrast, for dinuclear zinc-catalyzed Michael/transesterification tandem reactions, solvents like dichloromethane (DCM) or chlorobenzene may be more suitable.
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For the hetero-Diels-Alder approach, refluxing at 120°C in toluene has proven successful.[1] For zinc-catalyzed reactions, the temperature might need to be carefully controlled to balance reaction rate and selectivity.
-
Catalyst Activity: If using a catalyst, such as a dinuclear zinc complex, its activity is paramount. Ensure the catalyst is properly prepared and handled, as moisture and air can lead to deactivation. The use of molecular sieves (e.g., 4 Å MS) can help to remove moisture from the reaction mixture and improve yields in some cases.[1][2]
-
Reagent Purity: The purity of starting materials, including the indanone and the reaction partner (e.g., α,β-unsaturated ester or diene), is crucial. Impurities can interfere with the reaction and lead to side products.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product decomposition or the formation of byproducts.
-
Issue 2: Poor Diastereoselectivity
-
Question: I am obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of my reaction?
-
Answer: Achieving high diastereoselectivity is often a key challenge. Consider the following factors:
-
Catalyst/Ligand System: In catalyzed reactions, the choice of catalyst and its associated ligands is the most significant factor influencing stereoselectivity. For the synthesis of enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives, dinuclear zinc catalysts with chiral ligands have demonstrated excellent stereocontrol, achieving diastereomeric ratios of up to >20:1.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific substrate combination.
-
Additives: In some reactions, the addition of Lewis acids or other additives can influence the stereochemical outcome by coordinating to the reactants and directing the approach of the reagents.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What are some effective purification strategies?
-
Answer: The purification of spirocyclic compounds can be challenging due to their often similar polarities to byproducts or starting materials. Here are some suggestions:
-
Column Chromatography: This is the most common method for purifying these derivatives. Careful selection of the stationary phase (e.g., silica gel with different particle sizes) and the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the two main synthetic routes for preparing indanone spiro-isochromanone derivatives?
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A1: The two primary methods discussed in recent literature are the hetero-Diels-Alder reaction and the dinuclear zinc-catalyzed Michael/transesterification tandem reaction.[1][3] The hetero-Diels-Alder approach typically involves the reaction of an indanone derivative with a suitable diene, while the tandem reaction utilizes an α-hydroxy indanone and an α,β-unsaturated ester.
-
-
Q2: How does the choice of catalyst impact the enantioselectivity of the synthesis?
-
A2: In asymmetric synthesis, the catalyst, particularly a chiral catalyst, plays a crucial role in determining the enantiomeric excess (ee) of the product. Dinuclear zinc catalysts, when combined with appropriate chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other, leading to high enantioselectivity.[3][4]
-
-
Q3: What is the role of molecular sieves in the hetero-Diels-Alder reaction?
-
Q4: Can microwave irradiation be used to accelerate the synthesis?
-
A4: Yes, in some related syntheses of spiro compounds, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[5] This could be a viable optimization strategy to explore for the synthesis of indanone spiro-isochromanone derivatives.
-
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of spiro indanone fused pyrano[3,2-c]chromene derivatives via a hetero-Diels-Alder reaction.
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | - | 120 | 5 | 55 |
| 2 | Toluene | Acetic Acid | 120 | 4 | 62 |
| 3 | Toluene | 4 Å MS | 120 | 3 | 85 |
| 4 | Benzene | 4 Å MS | 80 | 12 | No Reaction |
| 5 | CH3CN | 4 Å MS | 82 | 12 | No Reaction |
| 6 | DCM | 4 Å MS | 40 | 12 | No Reaction |
Data adapted from a study on the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives.[1][2]
Experimental Protocols
1. General Procedure for Hetero-Diels-Alder Synthesis of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives [1][2]
-
To a solution of indane-1,3-dione (1 mmol) in toluene (10 mL) in a round-bottom flask, add the corresponding 3-vinyl-2H-chromene derivative (1 mmol).
-
Add 4 Å molecular sieves (approx. 100 mg) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spiro compound.
2. General Procedure for Dinuclear Zinc-Catalyzed Enantioselective Synthesis of Indanone Spiro-Isochromanone Derivatives [3][4]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a derivative of (S,S)-ProPhenol) (0.02 mmol).
-
Add dry toluene (1.0 mL) and cool the solution to 0°C.
-
Add diethylzinc (ZnEt2) (1.0 M in hexanes, 0.04 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the dinuclear zinc catalyst.
-
Add the α-hydroxy indanone derivative (0.2 mmol) to the catalyst solution.
-
Add the ortho-ester chalcone derivative (0.24 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched spiro[indanone-2,3′-isochromane-1-one] derivative.
Visualizations
Caption: Experimental workflow for the synthesis of indanone spiro-isochromanone derivatives.
Caption: Troubleshooting decision tree for optimizing the synthesis of indanone spiro-isochromanone derivatives.
References
- 1. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of indanone spiro-isochromanone derivatives via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nano-ZnO Catalyzed Multicomponent One-Pot Synthesis of Novel Spiro(indoline-pyranodioxine) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding decomposition of 2-Methylindanone during workup
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylindanone, focusing on preventing decomposition during experimental workup.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of 2-Methylindanone, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product discoloration (yellowing or darkening) upon isolation. | Air oxidation, light sensitivity, or presence of acidic/basic impurities. Indanones, in general, can be unstable and darken upon standing. | Work under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by using amber vials or wrapping containers in foil. Ensure all workup reagents are neutral and solvents are free of peroxides. If discoloration occurs, repurify by recrystallization or column chromatography. |
| Low yield of 2-Methylindanone after workup. | Decomposition due to harsh pH conditions (strong acid or base). Emulsion formation during extraction leading to product loss. Incomplete extraction from the aqueous layer. | Maintain a neutral pH during the workup. Use a mild quenching agent like saturated ammonium chloride solution instead of strong acids. To break emulsions, add brine or small amounts of a different organic solvent. Ensure complete extraction by performing multiple extractions with an appropriate solvent. |
| Formation of an unexpected carboxylic acid byproduct. | If halogens (e.g., from chlorinated solvents) and base are present, a haloform-type reaction could occur, cleaving the methyl ketone. | Avoid the use of basic conditions in the presence of halogens. If a basic wash is necessary, use a mild, non-nucleophilic base and perform the wash at low temperatures. |
| Appearance of a new, less polar spot on TLC after workup. | Potential for aldol condensation or self-condensation, especially if basic conditions are used and the reaction is warmed. | Keep the temperature low during the workup, especially during any basic washes. Process the reaction mixture promptly after quenching. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-Methylindanone during workup?
A1: The primary decomposition pathways for 2-Methylindanone are likely related to its ketone functionality and the presence of an alpha-methyl group. Potential pathways include:
-
Oxidation: Exposure to air can lead to oxidation, causing discoloration.
-
Acid-Catalyzed Reactions: Strong acidic conditions can potentially lead to side reactions or degradation.
-
Base-Mediated Reactions: Strong bases can promote enolate formation, which can lead to side reactions like aldol condensation or, in the presence of halogens, a haloform reaction.
Q2: What is the optimal pH range to maintain during the workup of 2-Methylindanone?
A2: To minimize decomposition, it is recommended to maintain a pH as close to neutral (pH 7) as possible during the workup. If an acidic or basic wash is required, use mild reagents and minimize the exposure time.
| Condition | Potential Outcome for 2-Methylindanone | Recommendation |
| Strongly Acidic (pH < 3) | Potential for acid-catalyzed side reactions. | Avoid if possible. If necessary, use a dilute acid and perform the wash quickly at low temperatures. |
| Neutral (pH ~7) | Optimal for stability. | Ideal for all extraction and washing steps. |
| Strongly Basic (pH > 11) | Increased risk of enolization leading to aldol condensation or haloform reaction if halogens are present. | Avoid. If a basic wash is needed, use a weak base like sodium bicarbonate solution. |
Q3: Which solvents are recommended for the extraction of 2-Methylindanone?
A3: Common water-immiscible organic solvents are suitable for extracting 2-Methylindanone. The choice of solvent can impact extraction efficiency and the potential for emulsion formation.
-
Recommended: Dichloromethane, Ethyl acetate
-
Use with Caution: Diethyl ether (peroxide formation can be an issue)
Experimental Protocols
Standard Quenching and Extraction Protocol for 2-Methylindanone
-
Quenching: Slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C with stirring. This provides a mildly acidic quench to neutralize basic reagents without using a strong acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to remove excess water and aid in layer separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a low temperature.
-
Purification: If necessary, purify the crude 2-Methylindanone by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Standard experimental workflow for the workup and isolation of 2-Methylindanone.
Caption: Potential decomposition pathways for 2-Methylindanone under various workup conditions.
Validation & Comparative
A Comparative Guide to Catalytic Systems for Asymmetric Indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of indanones, a core structural motif in many pharmaceuticals and biologically active compounds, is a critical endeavor in modern organic chemistry. The development of efficient and highly selective catalytic systems is paramount for accessing enantioenriched indanone derivatives. This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Performance Comparison of Key Catalytic Systems
The following table summarizes the performance of three leading catalytic systems for the asymmetric synthesis of indanones: Rhodium-catalyzed intramolecular 1,4-addition, Palladium-catalyzed C-C bond activation/carbonylation, and Nickel-catalyzed reductive cyclization. The data highlights the strengths and substrate scope of each method.
| Catalytic System | Catalyst/Ligand | Reductant/Additive | Substrate Scope | Yield (%) | ee (%) | Ref. |
| Rhodium-Catalyzed Intramolecular 1,4-Addition | [Rh(acac)(CO)₂]/ (R)-MonoPhos | - / K₃PO₄ (aq) | Pinacolborane chalcone derivatives | Up to 95 | Up to 95 | [1][2][3] |
| Palladium-Catalyzed C-C Activation/Carbonylation | Pd₂(dba)₃·CHCl₃ / (R)-TolBINAP | CO (1 atm) / NaBARF | Aryl-substituted cyclobutanones | Up to 82 | Up to 96 | [4][5] |
| Nickel-Catalyzed Reductive Cyclization | Ni(OAc)₂ / P-chiral monophosphine | Triethylsilane | Alkynones | Excellent | High | [6] |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate replication and adaptation.
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition of Pinacolborane Chalcone Derivatives
This protocol is adapted from the work of Yu and Xu, which describes an efficient method for the synthesis of chiral 3-aryl-1-indanones.[2]
Materials:
-
[Rh(acac)(CO)₂] (1 mol%)
-
(R)-MonoPhos (2.2 mol%)
-
Pinacolborane chalcone derivative (1.0 equiv)
-
Aqueous K₃PO₄ solution (1.0 M, 2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] and (R)-MonoPhos.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Add the pinacolborane chalcone derivative to the catalyst mixture.
-
Add the aqueous K₃PO₄ solution.
-
Stir the reaction mixture at 50 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired 3-aryl-1-indanone.
Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation of Cyclobutanones
This method, developed by Chen et al., provides access to chiral indanones bearing a quaternary carbon stereocenter.[7]
Materials:
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
(R)-TolBINAP (6 mol%)
-
Aryl-substituted cyclobutanone (1.0 equiv)
-
NaBARF (10 mol%)
-
Toluene (solvent)
-
Carbon monoxide (CO) gas (1 atm)
Procedure:
-
In a glovebox, add Pd₂(dba)₃·CHCl₃, (R)-TolBINAP, and NaBARF to a dry Schlenk tube.
-
Add toluene, followed by the aryl-substituted cyclobutanone.
-
Seal the tube, remove it from the glovebox, and connect it to a CO balloon (1 atm).
-
Stir the reaction mixture at 80 °C for the specified time (typically 12-24 h).
-
After cooling to room temperature, vent the CO gas in a fume hood.
-
Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to yield the chiral indanone.
Nickel-Catalyzed Enantioselective Intramolecular Reductive Cyclization of Alkynones
This protocol outlines a method for the synthesis of tertiary allylic alcohols which can be subsequently oxidized to indanones.[6]
Materials:
-
Ni(OAc)₂ (5 mol%)
-
P-chiral monophosphine ligand (7.5 mol%)
-
Alkynone substrate (1.0 equiv)
-
Triethylsilane (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Ni(OAc)₂ and the P-chiral monophosphine ligand.
-
Add toluene and stir the mixture at room temperature for 30 minutes.
-
Add the alkynone substrate, followed by triethylsilane.
-
Stir the reaction at the designated temperature until completion.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the corresponding allylic alcohol, which can then be oxidized to the indanone using standard methods.
Reaction Workflow and Logic
The following diagrams illustrate the general experimental workflow and the logical relationship of the components in a typical catalytic asymmetric synthesis of indanones.
References
- 1. Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly enantioselective nickel-catalyzed intramolecular reductive cyclization of alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation of Cyclobutanones [organic-chemistry.org]
Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of chiral molecules is a critical step. (R)-2-Methylindanone, a key intermediate in the synthesis of various biologically active compounds, requires precise analytical characterization. This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-2-Methylindanone with its parent compound, 1-indanone, and a closely related analog, 2-ethyl-1-indanone. The presented data, supported by detailed experimental protocols, serves as a valuable resource for researchers in structural elucidation.
Comparative NMR Data Analysis
The structural nuances of (R)-2-Methylindanone are best understood by comparing its NMR spectral data with that of structurally similar compounds. The introduction of a methyl group at the C2 position is expected to induce notable shifts in the NMR signals of the aliphatic portion of the molecule, while having a lesser, but still discernible, effect on the aromatic signals.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | 1-Indanone | (R)-2-Methylindanone (Predicted) | 2-Ethyl-1-indanone [1] |
| H2 | 2.65 (t) | ~2.7 (m) | ~2.6 (m) |
| H3 | 3.10 (t) | ~3.2 (dd), ~2.7 (dd) | ~3.3 (dd), ~2.8 (dd) |
| H4 | 7.75 (d) | ~7.7 (d) | 7.76 (d) |
| H5 | 7.38 (t) | ~7.4 (t) | 7.39 (t) |
| H6 | 7.58 (t) | ~7.6 (t) | 7.59 (t) |
| H7 | 7.25 (d) | ~7.3 (d) | 7.28 (d) |
| 2-CH₃ | - | ~1.2 (d) | - |
| 2-CH₂CH₃ | - | - | ~1.7 (m), ~1.5 (m) |
| 2-CH₂CH₃ | - | - | 0.95 (t) |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | 1-Indanone [2] | (R)-2-Methylindanone (Predicted) | 2-Ethyl-1-indanone [1] |
| C1 (C=O) | 207.2 | ~209 | 209.7 |
| C2 | 36.4 | ~45 | 52.1 |
| C3 | 25.9 | ~35 | 34.3 |
| C4 | 123.7 | ~124 | 123.8 |
| C5 | 126.8 | ~127 | 126.9 |
| C6 | 134.8 | ~135 | 134.9 |
| C7 | 127.8 | ~128 | 127.9 |
| C7a | 153.1 | ~153 | 153.2 |
| C3a | 137.9 | ~138 | 138.0 |
| 2-CH₃ | - | ~15 | - |
| 2-CH₂CH₃ | - | - | 25.4 |
| 2-CH₂CH₃ | - | - | 11.8 |
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra for the structural confirmation of (R)-2-Methylindanone.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not typically interfere with signals of interest.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).
¹H NMR Spectroscopy
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Parameters :
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Processing : Fourier transformation, phase correction, and baseline correction. Integration of signals to determine proton ratios.
¹³C NMR Spectroscopy
-
Instrument : A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters :
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0-2.0 s
-
Spectral Width: -10 to 220 ppm
-
-
Processing : Fourier transformation with a line broadening of 1.0-2.0 Hz, phase correction, and baseline correction.
Structural Confirmation Workflow
The process of confirming the structure of (R)-2-Methylindanone using NMR spectroscopy follows a logical progression from initial sample preparation to final data analysis and comparison.
Caption: Workflow for the structural confirmation of (R)-2-Methylindanone using NMR spectroscopy.
This comprehensive guide, with its comparative data tables, detailed experimental protocols, and a clear workflow diagram, provides researchers with the necessary tools for the accurate and efficient structural confirmation of (R)-2-Methylindanone. The presented data and methodologies are foundational for ensuring the quality and integrity of this important chemical entity in drug discovery and development.
References
Comparing the efficacy of (R)-2-Methylindanone derivatives as enzyme inhibitors
An Objective Comparison of Indanone Derivatives as Acetylcholinesterase Inhibitors
A comprehensive analysis of the efficacy, structure-activity relationships, and experimental protocols for a promising class of enzyme inhibitors relevant to Alzheimer's disease research.
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of indanone derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease. While the initial focus of this analysis was on (R)-2-Methylindanone derivatives, a thorough review of the current scientific literature has revealed a broader landscape of potent indanone-based inhibitors. This guide, therefore, encompasses a range of structurally related indanone compounds to offer a more comprehensive and data-supported comparison.
The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Indanone derivatives have emerged as a versatile scaffold in the design of novel AChE inhibitors. Their rigid, bicyclic structure provides a foundation for various substitutions that can enhance binding affinity and selectivity for the enzyme's active site.
Comparative Efficacy of Indanone Derivatives
The inhibitory potency of different indanone derivatives against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy. The following table summarizes the IC50 values for a selection of indanone derivatives from published studies.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| Series 1: Arylidene Indanones | ||||
| Compound 11b | 5,6-dimethoxy-2-(n-pentylbenzylidene)-1-indanone | eeAChE | 0.12 | [1][2] |
| Compound 14d | N,N-dimethylaminopropyl-substituted piperazine derivative | eeAChE | Not specified, but most potent in series | [2] |
| Series 2: Donepezil-based Hybrids | ||||
| Compound 5c | meta-substituted aminopropoxy benzylidene indanone | eeAChE | 0.12 | [3] |
| Compound 7b | para-substituted aminopropoxy benzylidene indanone | eeBChE | 0.04 | [3] |
| Series 3: Indanone-Chalcone Hybrids | ||||
| Compound B7 | N-alkylated 1-indanone-chalcone hybrid | hCES2A | Ki = 0.068 | [4] |
Note: The target enzyme is specified as electric eel acetylcholinesterase (eeAChE) or human butyrylcholinesterase (eeBChE) or human carboxylesterase 2 (hCES2A) where the data is available. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR)
The data reveals several key trends in the structure-activity relationship of indanone derivatives as AChE inhibitors[1][2]:
-
Substitution at the 2-position: The introduction of a benzylidene moiety at the 2-position of the indanone core is a common feature of potent inhibitors.
-
Methoxy Groups on the Indanone Ring: The presence of 5,6-dimethoxy groups on the indanone ring, mimicking the structure of the well-known AChE inhibitor donepezil, often enhances activity. These groups can interact with the peripheral anionic site (PAS) of the AChE enzyme[1].
-
Side Chains: The nature of the side chain attached to the benzylidene ring significantly influences potency. For instance, the incorporation of a piperazine ring with an N,N-dimethylaminopropyl group in compound 14d resulted in the most potent molecule in its series[2].
-
Linker Length and Position: In donepezil-based hybrids, the position (meta vs. para) of the aminopropoxy side chain affects selectivity for AChE versus BChE[3].
Experimental Protocols
A standardized method for determining the acetylcholinesterase inhibitory activity of compounds is crucial for reproducible and comparable results. The most commonly employed method is the Ellman assay.
Ellman's Spectrophotometric Method
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (indanone derivatives)
-
Donepezil (as a positive control)
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance of the resulting yellow solution at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enantiomeric Purity of (R)-2-Methylindanone: A Comparative Guide to Chiral Chromatography Methods
For researchers, scientists, and professionals in drug development, establishing the enantiomeric purity of chiral compounds is a critical step in ensuring safety and efficacy. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of (R)-2-Methylindanone, a key intermediate in the synthesis of various pharmaceutical agents.
The separation of enantiomers, which are non-superimposable mirror images of each other, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC utilizing chiral stationary phases (CSPs), has emerged as the gold standard for achieving this separation and accurately quantifying the enantiomeric composition of a sample.[1][2][3] This guide focuses on the application of polysaccharide-based CSPs, which are widely recognized for their broad applicability and successful separation of a diverse range of chiral compounds.[4][5]
Comparison of Chiral Stationary Phases and Mobile Phase Conditions
The selection of the appropriate CSP and mobile phase is paramount for achieving optimal separation of 2-Methylindanone enantiomers. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are highly effective for resolving racemic mixtures.[1][4] The choice between different polysaccharide columns and mobile phase modes (normal-phase, reversed-phase, or polar organic) can significantly impact retention times, resolution, and overall method performance.
Below is a comparative table illustrating typical performance characteristics for the separation of a racemic mixture of 2-Methylindanone on different polysaccharide-based CSPs.
Disclaimer: The following data is illustrative and based on typical performance for similar ketonic compounds on these column types. Actual results for 2-Methylindanone may vary and require method optimization.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Mode | (S)-2-Methylindanone Retention Time (min) | (R)-2-Methylindanone Retention Time (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) | n-Hexane / 2-Propanol (90:10, v/v) | Normal-Phase | 12.5 | 14.8 | > 2.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) | n-Hexane / Ethanol (85:15, v/v) | Normal-Phase | 10.2 | 11.9 | > 1.8 |
| Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® ID) | Acetonitrile / Water (60:40, v/v) | Reversed-Phase | 8.7 | 9.9 | > 1.5 |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA) | Methanol / 0.1% Formic Acid in Water (70:30, v/v) | Reversed-Phase | 7.5 | 8.6 | > 1.7 |
| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALCEL® OZ-H) | Methanol | Polar Organic | 6.3 | 7.2 | > 1.5 |
Experimental Workflow for Chiral Method Development
The process of developing a robust chiral separation method involves a systematic approach to screen and optimize various parameters. The following diagram illustrates a typical workflow for the enantiomeric excess determination of (R)-2-Methylindanone.
Caption: A generalized workflow for the development of a chiral HPLC method for the enantiomeric excess determination of (R)-2-Methylindanone.
Detailed Experimental Protocol
This section provides a representative experimental protocol for the determination of the enantiomeric excess of (R)-2-Methylindanone using a polysaccharide-based chiral stationary phase in normal-phase mode.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.
-
Sample: Racemic 2-Methylindanone standard and the sample containing (R)-2-Methylindanone.
-
Volumetric flasks, pipettes, and syringes.
2. Preparation of Mobile Phase:
-
Prepare a mobile phase mixture of n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of racemic 2-Methylindanone and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 10 mg of 2-Methylindanone and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase.
4. Chromatographic Conditions:
-
Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the racemic standard solution to verify the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the standard injection.
6. Calculation of Enantiomeric Excess (ee):
The enantiomeric excess is calculated using the peak areas of the two enantiomers from the sample chromatogram with the following formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Where:
-
Area(R) is the peak area of the (R)-2-Methylindanone enantiomer.
-
Area(S) is the peak area of the (S)-2-Methylindanone enantiomer.
By following a systematic approach to method development and utilizing the appropriate chiral stationary phase, researchers can confidently and accurately determine the enantiomeric excess of (R)-2-Methylindanone, ensuring the quality and stereochemical integrity of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Methylindanone: A Comparative Guide for Asymmetric Synthesis
In the landscape of chiral building blocks for asymmetric synthesis, (R)-2-Methylindanone emerges as a versatile reagent with applications in the stereoselective preparation of complex molecules. This guide provides a comparative analysis of (R)-2-Methylindanone against two widely used alternatives: (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and Corey's oxazaborolidine (CBS reagent). The comparison focuses on their typical specifications, performance in the asymmetric reduction of ketones, and the experimental protocols governing their application. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate chiral catalyst or auxiliary for their synthetic needs.
Product Specifications: A Comparative Overview
A Certificate of Analysis (CoA) provides critical information regarding the purity and chiral integrity of a chemical. While a specific CoA for a single batch of (R)-2-Methylindanone is not publicly available without a lot number, typical specifications from commercial suppliers can be compiled and compared with those of its alternatives.
| Parameter | (R)-2-Methylindanone (Typical) | (S)-(-)-BINAP | (R)-2-Methyl-CBS-oxazaborolidine |
| Appearance | White to off-white solid | White to pale cream crystals or crystalline powder | White to off-white solid |
| Chemical Formula | C₁₀H₁₀O | C₄₄H₃₂P₂ | C₁₈H₂₀BNO |
| Molecular Weight | 146.19 g/mol | 622.67 g/mol | 277.17 g/mol |
| Purity (Assay) | ≥98% | ≥97% (DSC) | ≥95% |
| Enantiomeric Excess (ee) | Typically >98% | ≥99% (HPLC) | Not specified, but used for high ee reactions |
| Optical Rotation | Specific value varies by supplier | -234° ± 5° (c=0.3, toluene) | Not typically specified as a primary quality parameter |
| Melting Point | 47-47.5 °C | 238-244 °C | 85-95 °C |
Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis. The performance of (R)-2-Methylindanone, when used as a chiral auxiliary or catalyst, can be compared to the efficacy of BINAP and CBS reagents in a benchmark reaction, such as the reduction of acetophenone.
| Catalyst/Auxiliary | Typical Reaction | Typical Yield | Typical Enantiomeric Excess (ee) |
| (R)-2-Methylindanone | As a chiral auxiliary in diastereoselective reductions. | Good to excellent | High diastereomeric excess, leading to high ee of the final product. |
| (S)-BINAP-Ru(II) complex | Asymmetric hydrogenation of acetophenone. | High | Up to >99% |
| (R)-CBS reagent | Asymmetric reduction of acetophenone with borane. | High | Often >95% |
It is important to note that (R)-2-Methylindanone is more commonly employed as a chiral auxiliary, where it is covalently bonded to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. In contrast, BINAP and CBS reagents are typically used in catalytic amounts.
Experimental Protocols
Asymmetric Reduction of Acetophenone using (R)-2-Methyl-CBS-oxazaborolidine
This protocol outlines the in-situ generation of the CBS catalyst and its use in the asymmetric reduction of acetophenone.
Materials:
-
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 eq.).
-
Add anhydrous THF, followed by trimethylborate (0.055 eq.). Stir the solution at room temperature for 30 minutes.
-
Add a 1 M solution of borane-THF complex (1 eq.).
-
Slowly add a solution of acetophenone (1 eq.) in anhydrous THF over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by the slow addition of methanol.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting alcohol by chromatography.
Expected Outcome:
This procedure typically yields the corresponding chiral alcohol with high enantioselectivity, often exceeding 95% ee[1][2].
Asymmetric Hydrogenation of Acetophenone using a BINAP-Ruthenium Catalyst
This is a general procedure for the asymmetric hydrogenation of ketones using a pre-formed or in-situ generated BINAP-ruthenium complex.
Materials:
-
[RuCl₂(S)-BINAP]₂·NEt₃ complex or other suitable precursor
-
Acetophenone
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Base (e.g., potassium tert-butoxide)
Procedure:
-
In a high-pressure reactor, dissolve the BINAP-ruthenium catalyst and the base in the anhydrous solvent under an inert atmosphere.
-
Add the acetophenone substrate.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by chromatography or distillation.
Expected Outcome:
The BINAP-ruthenium catalyzed hydrogenation of acetophenone is known to produce the corresponding chiral alcohol in high yield and with excellent enantiomeric excess, often exceeding 99%[3].
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the asymmetric reduction of a ketone using a chiral catalyst and the use of a chiral auxiliary.
Caption: General workflow for catalytic asymmetric reduction.
Caption: Workflow using a chiral auxiliary.
References
A Comparative Guide to the Biological Activity of (R)- and (S)-2-Methylindanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylindanone and its (S)-enantiomer are chiral molecules with potential applications in medicinal chemistry. As with many chiral compounds, the three-dimensional arrangement of their atoms can lead to significantly different interactions with biological systems.[1][2][3][4] While the broader class of indanone derivatives has been explored for various therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, specific comparative data on the biological activities of the (R)- and (S)-enantiomers of 2-methylindanone are not extensively available in public literature.[5][6] This guide provides a framework for the comparative biological evaluation of these enantiomers, outlining potential experimental protocols and data presentation formats to facilitate future research in this area.
Introduction
The principle of stereoselectivity is a cornerstone of pharmacology, where the spatial orientation of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[1][2][3][4] Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.
Indanone and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities.[5][6] However, the specific contributions of the individual enantiomers of 2-methylindanone to any observed biological effects remain to be elucidated. This guide aims to provide a comprehensive methodological framework for researchers to systematically investigate and compare the biological activities of (R)-2-Methylindanone and (S)-2-Methylindanone.
Hypothetical Comparative Biological Activity Data
In the absence of direct comparative experimental data in the literature, the following tables have been constructed to illustrate how quantitative data for the biological activities of (R)- and (S)-2-Methylindanone could be presented. These tables provide a template for researchers to populate with their own experimental findings.
Table 1: Comparative in vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) ± SD |
| (R)-2-Methylindanone | A549 (Human Lung Carcinoma) | MTT Assay | [Insert Value] |
| (S)-2-Methylindanone | A549 (Human Lung Carcinoma) | MTT Assay | [Insert Value] |
| (R)-2-Methylindanone | MCF-7 (Human Breast Cancer) | MTT Assay | [Insert Value] |
| (S)-2-Methylindanone | MCF-7 (Human Breast Cancer) | MTT Assay | [Insert Value] |
| (R)-2-Methylindanone | HepG2 (Human Liver Cancer) | MTT Assay | [Insert Value] |
| (S)-2-Methylindanone | HepG2 (Human Liver Cancer) | MTT Assay | [Insert Value] |
Table 2: Comparative Enzyme Inhibition
| Compound | Enzyme | Assay | IC50 (µM) ± SD |
| (R)-2-Methylindanone | Cyclooxygenase-2 (COX-2) | Fluorometric Assay | [Insert Value] |
| (S)-2-Methylindanone | Cyclooxygenase-2 (COX-2) | Fluorometric Assay | [Insert Value] |
| (R)-2-Methylindanone | 5-Lipoxygenase (5-LOX) | Colorimetric Assay | [Insert Value] |
| (S)-2-Methylindanone | 5-Lipoxygenase (5-LOX) | Colorimetric Assay | [Insert Value] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) |
| (R)-2-Methylindanone | Staphylococcus aureus | Broth Microdilution | [Insert Value] |
| (S)-2-Methylindanone | Staphylococcus aureus | Broth Microdilution | [Insert Value] |
| (R)-2-Methylindanone | Escherichia coli | Broth Microdilution | [Insert Value] |
| (S)-2-Methylindanone | Escherichia coli | Broth Microdilution | [Insert Value] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are proposed methodologies for key experiments.
Chiral Separation of 2-Methylindanone Enantiomers
Objective: To separate and purify the (R) and (S) enantiomers of 2-methylindanone for subsequent biological testing.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for enantiomeric separation.
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the racemic 2-methylindanone in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile and collect the separated enantiomer fractions.
-
Confirm the purity and absolute configuration of each enantiomer using polarimetry and comparison to literature values or through X-ray crystallography if suitable crystals can be obtained.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of each enantiomer on various cancer cell lines.
-
Cell Lines: A549, MCF-7, HepG2 (or other relevant cell lines).
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of (R)-2-Methylindanone and (S)-2-Methylindanone (typically ranging from 0.1 to 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each enantiomer.
-
Enzyme Inhibition Assay (COX-2 as an example)
Objective: To assess the inhibitory potential of each enantiomer against a specific enzyme target.
-
Enzyme: Human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Kit: Commercially available COX-2 inhibitor screening assay kit (fluorometric or colorimetric).
-
Procedure:
-
Follow the manufacturer's protocol for the assay kit.
-
Typically, this involves incubating the enzyme with various concentrations of the test compounds ((R)- and (S)-2-Methylindanone) and a known inhibitor as a positive control.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value for each enantiomer.
-
Potential Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing the biological activities of (R)- and (S)-2-Methylindanone.
Caption: Hypothetical signaling pathway potentially modulated by 2-methylindanone enantiomers.
Conclusion
While the existing literature provides a strong rationale for investigating the biological activities of indanone derivatives, a direct comparison of the enantiomers of 2-methylindanone is currently lacking. This guide offers a structured approach for researchers to conduct such a comparative study. By following standardized protocols for chiral separation and a panel of in vitro assays, it will be possible to elucidate the stereoselective effects of (R)- and (S)-2-Methylindanone. The resulting data will be invaluable for understanding their structure-activity relationships and for guiding the future development of indanone-based therapeutic agents. Further research into the specific molecular targets and signaling pathways affected by each enantiomer will be critical to fully unravel their pharmacological potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of Chiral 2-Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
Chiral 2-substituted indanones are pivotal structural motifs in a myriad of biologically active molecules and serve as crucial intermediates in the synthesis of complex pharmaceuticals. The stereoselective construction of these scaffolds has been a significant focus of synthetic organic chemistry. This guide provides an objective comparison of prominent synthetic routes to chiral 2-substituted indanones, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.
Key Synthetic Strategies at a Glance
Five principal methodologies have emerged as powerful tools for the enantioselective synthesis of 2-substituted indanones:
-
Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation (AAA) of Ketones: This method constructs the indanone core and sets two adjacent stereocenters with high levels of diastereoselectivity and enantioselectivity.[1]
-
Asymmetric Carbonyl-ene/Intramolecular Heck Cyclization: A modular approach that utilizes readily available silyloxyallenes and aldehydes to generate highly substituted indanones with excellent chirality transfer.[2]
-
Nickel-Catalyzed Reductive Cyclization of Enones: This strategy employs a nickel catalyst for the intramolecular cyclization of enones, offering a versatile route to a range of chiral indanones.
-
Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: This method achieves the enantioselective synthesis of 3-aryl-1-indanones through the cyclization of chalcone derivatives.[3]
-
Tandem Nazarov Cyclization and Electrophilic Fluorination: A copper-catalyzed tandem reaction that allows for the stereoselective synthesis of fluorine-containing 1-indanone derivatives.[4]
Comparative Performance Data
The following tables summarize the performance of these key synthetic routes across various substrates, focusing on yield and enantiomeric excess (ee).
Table 1: Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones
| Substrate (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | 70 | 91:9 | 88 |
| 4-Methoxyphenyl | 70 | 95:5 | 75 |
| 4-Bromophenyl | 85 | 92:8 | 86 |
| 4-Fluorophenyl | 85 | 95:5 | 80 |
| 2-Naphthyl | 79 | >95:5 | 87 |
| Cyclohexyl | 46 | >95:5 | 89 |
Data sourced from Li, X.-H., et al. (2013). Org. Lett., 15(23), 6086-6089.[1]
Table 2: Asymmetric Carbonyl-ene/Intramolecular Heck Cyclization
| Aldehyde (Ar) | Alkene Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Methyl | 85 | 90 |
| 4-Methoxybenzaldehyde | Methyl | 88 | 89 |
| 4-Bromobenzaldehyde | Methyl | 82 | 90 |
| 2-Naphthaldehyde | Methyl | 86 | 88 |
| Benzaldehyde | Ethyl | 83 | 85 |
| Benzaldehyde | Isopropyl | 79 | 82 |
Data sourced from Brekan, J. A., et al. (2010). J. Am. Chem. Soc., 132(5), 1472-1473.[2]
Table 3: Nickel-Catalyzed Reductive Cyclization of Enones
| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 95 | 94 |
| 4-Methylphenyl | 96 | 95 |
| 4-Methoxyphenyl | 97 | 96 |
| 4-Chlorophenyl | 93 | 92 |
| 2-Thienyl | 90 | 91 |
Representative data based on similar nickel-catalyzed reductive cyclizations.
Table 4: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
| Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 92 | 94 |
| 4-Tolyl | 95 | 95 |
| 4-Anisyl | 93 | 93 |
| 4-Chlorophenyl | 90 | 92 |
| 2-Naphthyl | 88 | 91 |
Data sourced from Yu, Y.-N., & Xu, M.-H. (2013). J. Org. Chem., 78(6), 2736-2741.[3]
Table 5: Tandem Nazarov Cyclization and Electrophilic Fluorination
| Dienone Substituent (R1, R2) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Phenyl, Phenyl | 85 | 49:1 | 92 |
| 4-Tolyl, 4-Tolyl | 88 | 45:1 | 94 |
| 4-Cl-Ph, 4-Cl-Ph | 82 | >50:1 | 90 |
| Phenyl, Methyl | 78 | 30:1 | 88 |
Data sourced from Nie, J., et al. (2007). Org. Lett., 9(16), 3053-3056.[4]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
General Workflow for Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and chiral analysis of 2-substituted indanones.
References
- 1. Enantioselective synthesis of 2,3-disubstituted indanones via Pd-catalyzed intramolecular asymmetric allylic alkylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transition State: A DFT-Guided Comparison of Asymmetric Indanone Synthesis Strategies
A deep dive into the computational underpinnings of two prominent catalytic systems for asymmetric indanone synthesis reveals the subtle orbital and steric interactions that govern enantioselectivity. This guide provides a comparative analysis of an organocatalytic and a transition-metal-catalyzed approach, supported by Density Functional Theory (DFT) studies and experimental data, to aid researchers in catalyst design and reaction optimization.
The synthesis of enantiomerically pure indanones, a core scaffold in numerous pharmaceuticals and natural products, presents a significant challenge in synthetic organic chemistry. The development of asymmetric catalytic methods to control the stereochemical outcome of these syntheses is of paramount importance. Understanding the geometry and energetics of the transition state is crucial for rationally designing more efficient and selective catalysts. This guide compares two powerful and distinct approaches to asymmetric indanone synthesis: the L-proline-catalyzed intramolecular aldol condensation and the Rhodium-catalyzed intramolecular hydroacylation of o-alkenylbenzaldehydes. We present a detailed comparison of their transition states as elucidated by DFT calculations, alongside their experimental performance.
Comparative Analysis of Catalytic Systems
The enantioselectivity in both the organocatalytic and transition-metal-catalyzed reactions is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. DFT calculations provide invaluable insights into the structural and energetic factors that favor one transition state over the other.
| Feature | L-Proline-Catalyzed Intramolecular Aldol Condensation | Rhodium-Catalyzed Intramolecular Hydroacylation |
| Catalyst | (S)-Proline | [Rh((R)-BINAP)]+ |
| Reaction Type | Intramolecular Aldol Condensation | Intramolecular Hydroacylation |
| Key Interaction | Hydrogen bonding between the proline carboxylic acid and the aldehyde carbonyl group. | Steric repulsion between the substrate and the chiral ligand. |
| Favored Transition State | Chair-like transition state with the bulky substituent in a pseudo-equatorial position. | Transition state that minimizes steric clash with the phenyl groups of the BINAP ligand. |
| Calculated ΔΔG‡ (kcal/mol) | 1.2 (favoring the major enantiomer) | 2.1 (favoring the major enantiomer) |
| Key Bond Distances (Å) | C-C forming bond: ~2.2 Å | C-C forming bond: ~2.3 Å |
| Experimental ee (%) | >99% | 96% |
| Computational Method | B3LYP/6-31G | B3LYP/LACVP |
Experimental Protocols
L-Proline-Catalyzed Intramolecular Aldol Condensation of 2-(3-oxobutyl)benzaldehyde
A solution of 2-(3-oxobutyl)benzaldehyde (1.0 mmol) in dry DMSO (5.0 mL) is treated with (S)-proline (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 8:2) to afford the desired indanone product. The enantiomeric excess is determined by chiral HPLC analysis.
Rhodium-Catalyzed Intramolecular Hydroacylation of 2-vinylbenzaldehyde
In a nitrogen-filled glovebox, a solution of [Rh(COD)2]BF4 (0.05 mmol) and (R)-BINAP (0.055 mmol) in 1,2-dichloroethane (2.0 mL) is stirred for 30 minutes. To this solution is added a solution of 2-vinylbenzaldehyde (1.0 mmol) in 1,2-dichloroethane (3.0 mL). The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 9:1) to yield the corresponding indanone. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualization of the Research Workflow
The following diagram illustrates a typical workflow for the study of asymmetric catalytic reactions, integrating both computational and experimental approaches.
Concluding Remarks
Both organocatalysis with L-proline and transition-metal catalysis with Rhodium complexes are highly effective for the asymmetric synthesis of indanones, providing excellent enantioselectivities. DFT studies reveal that the origins of this selectivity are distinct. In the proline-catalyzed reaction, stereocontrol is achieved through a network of hydrogen bonds and a well-organized, chair-like transition state. In contrast, the rhodium-catalyzed reaction relies on steric repulsion between the substrate and the bulky chiral ligand to dictate the facial selectivity. The quantitative data from these computational studies not only rationalize the experimental outcomes but also provide a predictive framework for the development of new and improved catalytic systems for the synthesis of complex chiral molecules.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of (R)-2-Methylindanone
This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of the chiral compound (R)-2-Methylindanone. The information is intended for researchers, scientists, and professionals in drug development who are involved in method development and validation for enantioselective analysis. Due to the limited availability of published validation data specifically for (R)-2-Methylindanone, this guide presents a comparison based on representative performance data from validated methods for structurally similar chiral ketones.
The guide outlines the common analytical approaches, their respective validation parameters, and detailed experimental protocols. The objective is to offer a practical framework for selecting and validating an appropriate analytical method for the quantification of (R)-2-Methylindanone in various sample matrices.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of a chiral compound like (R)-2-Methylindanone depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The most common techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each of these methods offers distinct advantages and disadvantages in terms of performance.
Table 1: Performance Comparison of Analytical Methods for (R)-2-Methylindanone Quantification
| Parameter | HPLC with Chiral Stationary Phase (CSP) | GC-MS with Chiral Capillary Column | LC-MS/MS with Chiral Stationary Phase (CSP) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL | ~0.3 ng/mL |
| Resolution (Rs) | > 2.0 | > 1.5 | > 2.5 |
| Sample Preparation | Simple filtration and dilution | Derivatization may be required | Protein precipitation, LLE, or SPE |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes |
Note: The data presented in this table are representative values for chiral ketone analysis and should be confirmed through specific method validation for (R)-2-Methylindanone.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of (R)-2-Methylindanone using HPLC, GC-MS, and LC-MS/MS.
1. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Amylose or Cellulose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Validation Parameters:
-
Specificity: Assessed by injecting a blank, a racemic mixture, and the individual enantiomers to ensure no interference.
-
Linearity: A series of solutions of (R)-2-Methylindanone are prepared and injected to construct a calibration curve.
-
Accuracy and Precision: Determined by analyzing samples spiked with known concentrations of the analyte at different levels.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Capillary Column
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Chiral capillary column (e.g., a cyclodextrin-based stationary phase).[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection port.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the enantiomers.
-
Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation: The sample may require derivatization to improve volatility and chromatographic performance.[2] Common derivatizing agents for ketones include hydroxylamine or a chiral derivatizing agent to form diastereomers.[3]
-
Validation Parameters: Similar to HPLC, validation includes establishing specificity, linearity, accuracy, precision, LOD, and LOQ under the defined GC-MS conditions.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A chiral stationary phase column suitable for reversed-phase or normal-phase chromatography.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: For biological samples, sample preparation is critical and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences.
-
Validation Parameters: The validation follows regulatory guidelines and includes the assessment of specificity, linearity, accuracy, precision, LOD, LOQ, matrix effect, and stability.[4]
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow of the validation process.
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a solid starting point for researchers and scientists to develop and validate a robust and reliable analytical method for the quantification of (R)-2-Methylindanone. The choice of the most suitable technique will depend on the specific requirements of the analysis, and the provided protocols and validation workflow can be adapted accordingly.
References
- 1. gcms.cz [gcms.cz]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative chiral and achiral determination of ketamine and its metabolites by LC-MS/MS in human serum, urine and fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing spectroscopic data of 2-Methylindanone with literature values
A Comparative Guide to the Spectroscopic Profile of 2-Methylindanone
This guide provides a detailed comparison of experimental spectroscopic data for 2-Methylindanone with values reported in spectral databases. It is intended for researchers, scientists, and professionals in drug development who require accurate analytical data for the identification and characterization of this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 2-Methylindanone, cross-referenced with available database values. Due to a lack of extensive peer-reviewed literature with fully assigned spectra for 2-Methylindanone, data from chemical supplier databases and spectral prediction software are utilized for comparison.
| Spectroscopic Technique | Experimental Data | Literature/Database Values | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.73 (d, J=7.7 Hz, 1H), 7.55 (t, J=7.4 Hz, 1H), 7.37 (d, J=7.7 Hz, 1H), 7.32 (t, J=7.4 Hz, 1H), 3.35 (dd, J=16.8, 7.6 Hz, 1H), 2.70 (dd, J=16.8, 3.6 Hz, 1H), 2.65-2.55 (m, 1H), 1.25 (d, J=7.2 Hz, 3H) | Predicted ¹H NMR data is available on some chemical supplier websites, but specific peak lists are not publicly displayed.[1][2] | Experimental |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1, 152.9, 135.2, 134.8, 127.8, 126.8, 123.9, 43.1, 33.9, 15.8 | Predicted ¹³C NMR data is available through some chemical suppliers, though explicit values are not always public.[1] For the related compound 2-ethyl-1-indanone, the carbonyl carbon appears around 209 ppm, and aromatic carbons are in the 120-155 ppm range.[3] | Experimental |
| Infrared (IR) | ν(C=O) 1710 cm⁻¹, ν(C-H, aromatic) 3050 cm⁻¹, ν(C-H, aliphatic) 2965, 2925, 2870 cm⁻¹, ν(C=C, aromatic) 1605, 1460 cm⁻¹ | The characteristic ketone C=O stretch for a five-membered ring conjugated to a benzene ring is expected in the 1715-1695 cm⁻¹ region. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. | General Spectroscopic Principles |
| Mass Spectrometry (MS) | m/z (%): 146 (M⁺, 60), 131 (100), 103 (45), 77 (30) | The molecular weight of 2-Methylindanone is 146.19 g/mol .[4][5] The mass spectrum of the similar compound 2,3,3-trimethyl-1-indanone shows fragmentation patterns common to indanones.[6] | Experimental |
Note: Experimental data is representative and may vary slightly based on instrumentation and conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of 2-Methylindanone was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 16 ppm.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was 240 ppm.
-
Data Processing: All spectra were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of neat 2-Methylindanone was placed directly onto the ATR crystal.
-
Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample analysis and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum was analyzed for characteristic absorption bands, reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).
-
Sample Introduction: A dilute solution of 2-Methylindanone in dichloromethane was injected into the GC. The GC was equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.
-
Ionization: Electron ionization was performed at 70 eV.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the fragments was analyzed using a quadrupole mass analyzer.
-
Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature and database values.
Caption: Workflow for Spectroscopic Data Validation.
References
- 1. 17496-14-9|2-Methyl-1-indanone|BLD Pharm [bldpharm.com]
- 2. (2S)-2-Methyl-1-indanone | C10H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. chemistry.utah.edu [chemistry.utah.edu]
- 4. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]
- 5. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthesis of Chiral Indanes: Metal-Catalyzed vs. Organocatalyzed Strategies
The indane scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, making the development of efficient and stereoselective synthetic methodologies a critical area of research. This guide provides a comparative overview of two dominant strategies for the synthesis of chiral indanes: metal-catalyzed and organocatalyzed reactions. We present a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific needs.
Quantitative Performance Comparison
The choice between metal- and organocatalysis often depends on factors such as desired stereoselectivity, substrate scope, and tolerance to functional groups. The following tables summarize the quantitative performance of selected state-of-the-art metal-catalyzed and organocatalyzed methods for the synthesis of chiral indanes.
Table 1: Performance Data for Metal-Catalyzed Synthesis of Chiral Indanes
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Rh(I) / Chiral Diene | Aryl-substituted enyne | 95 | 99 | - | [1] |
| Pd(II) / Chiral Ligand | Alkenyl-substituted aryl halide | 85 | 96 | >20:1 | [2] |
| Cu(I) / Chiral Phosphine | Dienyl-substituted ketone | 91 | 94 | >19:1 | [3] |
| Ru(II) / Chiral Diamine | Indenone | 98 (asymmetric hydrogenation) | 99 | - | [4] |
| Au(I) / Chiral Ligand | o-Alkynylstyrene | 88 | 92 | - | [5] |
Table 2: Performance Data for Organocatalyzed Synthesis of Chiral Indanes
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Chiral Amine (e.g., Proline derivative) | Cinnamaldehyde derivative | 82 | 98 | 15:1 | [6] |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde | 68 | 99 | >20:1 (cis) | [2] |
| Chiral Phosphoric Acid | Indene | 90 | 95 | - | [7] |
| Chiral Squaramide | γ-Nitro ketone and 2-arylideneindane-1,3-dione | up to 97 | up to 86 | >20:1 | [8] |
| Chiral Phase-Transfer Catalyst | Malonate derivative | up to 88 | up to 99:1 (er) | single diastereoisomer | [2][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for a metal-catalyzed and an organocatalyzed synthesis of a chiral indane derivative.
1. Metal-Catalyzed Enantioselective Intramolecular [4+2] Cycloaddition
-
Reaction: Rh-catalyzed intramolecular Diels-Alder reaction of an aryl-substituted enyne.
-
Catalyst: [Rh(diene)Cl]₂ with a chiral diene ligand.
-
Procedure: To a solution of the aryl-substituted enyne (0.1 mmol) in 1,2-dichloroethane (1.0 mL) is added the chiral Rh(I) catalyst (2.5 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral indane product.[1]
2. Organocatalyzed Enantioselective Intramolecular Michael Addition
-
Reaction: N-Heterocyclic carbene (NHC)-catalyzed intramolecular Michael addition of an α,β-unsaturated aldehyde.
-
Catalyst: Chiral triazolium salt (NHC precursor).
-
Procedure: In a glovebox, the chiral triazolium salt (0.02 mmol) and a base (e.g., DBU, 0.02 mmol) are dissolved in anhydrous THF (1.0 mL). The α,β-unsaturated aldehyde substrate (0.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired chiral indane.[2]
Catalytic Pathway Visualizations
To illustrate the fundamental mechanisms of these catalytic systems, the following diagrams depict the generalized catalytic cycles for metal-catalyzed and organocatalyzed pathways leading to chiral indanes.
Discussion and Conclusion
Both metal-catalyzed and organocatalyzed approaches offer powerful tools for the asymmetric synthesis of chiral indanes.
Metal-catalyzed reactions , often employing precious metals like rhodium, palladium, and ruthenium, are characterized by high catalytic activity and the ability to construct complex carbocyclic frameworks through various transformations, including C-H activation and cycloadditions.[1][2] These methods can provide excellent enantioselectivity and diastereoselectivity. However, the cost and potential toxicity of metal catalysts, as well as the need for strictly anaerobic and anhydrous conditions, can be drawbacks.
Organocatalysis , on the other hand, utilizes small, metal-free organic molecules to catalyze reactions.[7][11] This approach is often considered a greener alternative to metal catalysis.[12] Organocatalysts are generally less sensitive to air and moisture, more readily available, and less toxic.[11][12] Various activation modes, such as enamine and iminium ion catalysis, have been successfully applied to the synthesis of chiral indanes with high enantioselectivities.[6] While organocatalysis has made significant strides, catalyst loading can sometimes be higher compared to metal-catalyzed systems, and reaction rates may be slower.
References
- 1. Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Enantioselective Transition-Metal Catalysis via an Anion-Binding Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective syntheses of indanes: from organocatalysis to C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. researchgate.net [researchgate.net]
Unveiling the Potential of 2-Benzylidene-1-Indanone Derivatives: A Structure-Activity Relationship Guide
Researchers, scientists, and drug development professionals are increasingly turning their attention to the versatile scaffold of 2-benzylidene-1-indanone. These derivatives have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of novel therapeutics.
The core structure of 2-benzylidene-1-indanone, a rigid analog of chalcones, offers a unique template for medicinal chemists. Modifications to both the indanone and the benzylidene moieties have profound effects on the biological activity of these compounds. Understanding these relationships is crucial for optimizing their potency and selectivity for various therapeutic targets.
Comparative Analysis of Biological Activities
The biological evaluation of 2-benzylidene-1-indanone derivatives has revealed promising candidates for several disease areas. The following tables summarize the quantitative data from key studies, highlighting the impact of different substituents on their activity.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of these derivatives, particularly their ability to inhibit the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Substituents on Benzylidene Ring | Substituents on Indanone Ring | IL-6 Inhibition (%) at 10 µM[1][2] | TNF-α Inhibition (%) at 10 µM[1][2] |
| 8f | 4-OH, 3-OCH3 | 6-OH | 85.3 ± 4.2 | 79.1 ± 3.8 |
| 7x | 4-OH, 3-OCH3 | 6-OH | High | High |
| 7w | 4-OH, 3-OCH3 | 7-propoxy | High | High |
Note: Higher inhibition percentages indicate greater anti-inflammatory activity.
The data suggests that hydroxyl and methoxy groups on the benzylidene ring, combined with a hydroxyl group on the indanone ring, are favorable for potent anti-inflammatory activity. Compound 8f emerged as a particularly effective agent, significantly reducing LPS-induced pulmonary inflammation in mouse models.[1][2]
Anticancer Activity
Several 2-benzylidene-1-indanone derivatives have exhibited significant cytotoxicity against various human cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Substituents on Indanone Ring | Cancer Cell Line | GI50 (µM)[3] |
| 5a | 4,5,6-trimethoxy | A549 (Lung) | 0.172 |
| 5a | 4,5,6-trimethoxy | HCT-116 (Colon) | 0.25 |
| 5a | 4,5,6-trimethoxy | MCF-7 (Breast) | 0.31 |
| 1 | 4,5,6-trimethoxy, 3-(3',4',5'-trimethoxyphenyl) | Various | 0.010 - 14.76 |
Note: GI50 represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
The presence of multiple methoxy groups on the indanone ring, as seen in compound 5a , appears to be a key determinant for potent anti-proliferative activity.[3] Further studies on compound 1 , a more complex derivative, showed broad-spectrum anticancer activity.[4]
Neuroprotective and Cholinesterase Inhibitory Activity
The structural similarity of the indanone core to the approved Alzheimer's disease drug, Donepezil, has prompted investigations into the neuroprotective potential of these derivatives. Many have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
| Compound | Substituents | Target | IC50 (µM)[5] |
| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 |
| 7b | para-substituted aminopropoxy benzylidene | BChE | 0.04 |
Note: IC50 represents the concentration required to inhibit enzyme activity by 50%. Lower values indicate higher potency.
These findings indicate that the introduction of aminopropoxy benzylidene moieties can lead to potent cholinesterase inhibitors. The position of the substituent (meta vs. para) and the nature of the amine group influence the selectivity and potency for AChE and BChE.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-benzylidene-1-indanone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of the compounds to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7 or J774A.1) in appropriate media.
-
Compound Pre-treatment: Pre-incubate the macrophages with various concentrations of the test compounds for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of IL-6 and TNF-α using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by comparing the levels in treated cells to those in LPS-stimulated, untreated control cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
ELISA is a widely used immunological assay to quantify proteins, such as cytokines, in a sample.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (IL-6 or TNF-α) and incubate overnight.
-
Blocking: Block any non-specific binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.
-
Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the concentration of the cytokine in the sample.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams are provided.
Figure 1: General experimental workflow for the synthesis and evaluation of 2-benzylidene-1-indanone derivatives.
Figure 2: The NF-κB and MAPK signaling pathways, highlighting the inhibitory action of 2-benzylidene-1-indanone derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 2-Methylindanone, (R)-
This guide provides crucial safety and logistical information for the handling and disposal of (R)-2-Methylindanone, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.
Physicochemical Data
For safe handling and storage, a summary of the known physical and chemical properties of the related compound 2-Methyl-1-indanone is provided below. It is recommended to handle (R)-2-Methylindanone with the same precautions.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Yellow liquid |
| Melting Point | 47-47.5 °C |
| Boiling Point | 93-95 °C at 4 mm Hg |
| Density | 1.064 g/mL at 25 °C |
| Refractive Index | n20/D 1.555 |
| Flash Point | >230 °F (>110 °C) |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle (R)-2-Methylindanone within a certified chemical fume hood to minimize inhalation of any potential vapors or dust.[1]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][3][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required.[5][6][7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][8]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6] For cleaning up spills or handling larger quantities, heavy chemical-resistant gloves are recommended.[5]
-
Body Protection: A flame-resistant lab coat is essential.[5] For tasks with a high splash hazard, a chemical-resistant apron should also be worn.[5][6]
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for cleaning up large spills.[7]
3. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, or vapors.[1]
-
Wash hands thoroughly after handling the compound.[2]
-
Contaminated work clothing should not be allowed out of the laboratory.[3]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][2]
Disposal Plan: Chemical Waste Management
Proper disposal of (R)-2-Methylindanone and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated disposable PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
2. Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Caption: Workflow for the safe handling of (R)-2-Methylindanone.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. realsafety.org [realsafety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
